Kisspeptin
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDONZOCXSKII-NJVVDGNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CN=CN9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CN=CN9)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C258H401N79O78 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192075 | |
| Record name | Kisspeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
5857 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388138-21-4 | |
| Record name | Kisspeptin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0388138214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kisspeptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and History of Kisspeptin: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initially identified as a metastasis suppressor, kisspeptin has emerged as a pivotal regulator of the reproductive axis, fundamentally reshaping our understanding of puberty and fertility. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of the this compound signaling system. It details the initial identification of the KISS1 gene and its protein product, metastin, the subsequent discovery of its cognate receptor, GPR54 (KISS1R), and the seminal findings that established its indispensable role in the hypothalamic-pituitary-gonadal (HPG) axis. This document furnishes researchers, scientists, and drug development professionals with detailed experimental methodologies, tabulated quantitative data from key studies, and visual representations of the intricate signaling pathways, offering a foundational resource for ongoing and future research in this dynamic field.
A Serendipitous Discovery: From Cancer Metastasis to Reproductive Gatekeeper
The journey of this compound began not in the realm of endocrinology, but in oncology. In 1996, the KISS1 gene was first identified as a human metastasis suppressor gene in malignant melanoma cells.[1][2][3] The protein product, a 54-amino acid peptide, was subsequently named "metastin" due to its ability to inhibit cancer metastasis.[4][5][6] The gene itself is located on chromosome 1q32 and encodes a 145-amino acid preproprotein that is cleaved into several biologically active peptide fragments, including this compound-54, -14, -13, and -10.[5][7][8]
A significant breakthrough occurred in 1999 with the identification of an orphan G protein-coupled receptor, GPR54, which was later found to be the endogenous receptor for this compound and is now commonly referred to as KISS1R.[6][9][10] However, the profound physiological significance of this ligand-receptor pair remained largely unknown until 2003. Two independent research groups made the landmark discovery that loss-of-function mutations in the GPR54 gene in humans lead to idiopathic hypogonadotropic hypogonadism (iHH), a condition characterized by the absence of puberty and infertility.[11][12][13] This pivotal finding was corroborated by studies in GPR54-null mice, which exhibited a similar reproductive phenotype.[11][12][14] Conversely, activating mutations in KISS1 or KISS1R were found to cause central precocious puberty.[12][15]
These seminal discoveries transformed the understanding of the this compound/KISS1R system, establishing it as a critical upstream regulator of the HPG axis and a key gatekeeper of puberty and fertility.[10][11][12][15] It is now understood that this compound, primarily produced by neurons in the hypothalamus, acts directly on gonadotropin-releasing hormone (GnRH) neurons to stimulate the release of GnRH.[14][16][17] This, in turn, triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which are essential for normal reproductive function.[10][17][18]
Quantitative Analysis of this compound-KISS1R Interaction
The interaction between this compound and its receptor, KISS1R, has been extensively characterized through various quantitative assays. These studies have provided crucial data on binding affinities and the potency of different this compound isoforms in activating downstream signaling pathways.
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value | Reference |
| 125I-Tyr45-KP-15 | Human KISS1R (expressed in cells) | Saturation Binding | Kd | 95 pM | [19] |
| 125I-KP-10 | Human KISS1R (expressed in cells) | Saturation Binding | Kd | 1.9 ± 0.4 nM | [19] |
| 125I-KP-10 | Rat KISS1R (expressed in cells) | Saturation Binding | Kd | 1.0 ± 0.1 nM | [19] |
| 125I-KP-14 | Human Aorta | Saturation Binding | Kd | 0.20 ± 0.03 nM | [19] |
| KP-10 | Human Aorta | Competition Binding (vs 125I-KP-14) | Kd | 0.03 ± 0.007 nM | [19] |
| KP-14 | Human Aorta | Competition Binding (vs 125I-KP-14) | Kd | 0.26 ± 0.12 nM | [19] |
| Peptide | Species | Effect | Parameter | Value | Reference |
| This compound | Rat | LH Release | EC50 | ~4 pmol | [10] |
| This compound | Rat | FSH Release | EC50 | ~400 pmol | [10] |
| Human KP-10 | CHEM1-GPR54 cells | Calcium Response | EC50 | 1.2 nM | [4] |
| Canine KP-10 | CHEM1-GPR54 cells | Calcium Response | EC50 | 8 nM | [4] |
Key Experimental Protocols
The elucidation of the this compound system has been underpinned by a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for several key experimental protocols.
Radioligand Binding Assay for KISS1R
This assay is used to determine the binding affinity of ligands to the KISS1R.[15][20]
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing KISS1R (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., HEPES buffer).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
Incubate a fixed amount of cell membrane protein with a radiolabeled this compound analog (e.g., 125I-KP-10) at various concentrations.
-
For competition binding assays, incubate the membranes and radioligand with increasing concentrations of a non-radiolabeled competitor.
-
To determine non-specific binding, include a parallel set of incubations with a high concentration of an unlabeled ligand.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Analyze competition binding data to determine the inhibitory constant (Ki) of the competitor.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following KISS1R activation, a key downstream signaling event.[8][21]
Methodology:
-
Cell Preparation:
-
Plate KISS1R-expressing cells (e.g., CHO-KISS1R or GT1-7 cells) onto a suitable imaging plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Stimulation and Imaging:
-
Wash the cells to remove excess dye.
-
Stimulate the cells with various concentrations of this compound or other test compounds.
-
Measure the changes in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
-
-
Data Analysis:
-
Quantify the change in fluorescence as a measure of the change in intracellular calcium concentration.
-
Plot the dose-response curve to determine the EC50 value of the agonist.
-
In Situ Hybridization for Kiss1 and Kiss1r mRNA
This technique is used to visualize the anatomical location of cells expressing Kiss1 and Kiss1r mRNA within tissue sections.[1]
Methodology:
-
Tissue Preparation:
-
Perfuse the animal with a fixative (e.g., 4% paraformaldehyde).
-
Dissect the tissue of interest (e.g., brain) and postfix it.
-
Cryoprotect the tissue in a sucrose (B13894) solution and then freeze it.
-
Cut frozen sections on a cryostat and mount them on coated slides.
-
-
Probe Synthesis:
-
Synthesize a labeled antisense RNA probe complementary to the target mRNA (Kiss1 or Kiss1r). The probe can be labeled with digoxigenin (B1670575) (DIG), fluorescein (B123965) isothiocyanate (FITC), or a radioactive isotope.
-
-
Hybridization:
-
Pretreat the tissue sections to improve probe penetration and reduce non-specific binding.
-
Apply the labeled probe in a hybridization buffer to the sections.
-
Incubate the slides overnight at an appropriate temperature (e.g., 65°C) to allow the probe to hybridize to the target mRNA.
-
-
Washing and Detection:
-
Wash the slides to remove the unbound probe.
-
If using a non-radioactive probe, detect the hybridized probe using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that will produce a colored precipitate upon addition of a substrate.
-
If using a fluorescent probe, visualize the signal using fluorescence microscopy.
-
-
Analysis:
-
Examine the tissue sections under a microscope to identify the cells and brain regions expressing the target mRNA.
-
Visualizing the this compound Signaling Network
Upon binding of this compound to its receptor, KISS1R, a cascade of intracellular signaling events is initiated. The primary pathway involves the activation of the Gαq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7][16][22] This canonical pathway can be further modulated by other signaling molecules, including mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][15] Additionally, β-arrestins can be recruited to the activated receptor, influencing downstream signaling.[7][16]
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exhibits Stimulatory Effects on Expression of the Genes for this compound Receptor, GnRH1 and GTH Subunits in a Gonadal Stage-Dependent Manner in the Grass Puffer, a Semilunar-Synchronized Spawner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reactome | The Kiss receptor GPR54 binds this compound [reactome.org]
- 7. Potential roles for the this compound/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic this compound Receptor Trafficking Modulates this compound-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound and GPR54: Discovery of a Novel Pathway in Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Evolutionary History of GnIH and this compound: New Key Neuropeptides Controlling Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound directly stimulates gonadotropin-releasing hormone release via G protein-coupled receptor 54 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. International Union of Basic and Clinical Pharmacology. LXXVII. This compound Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Excites Gonadotropin-Releasing Hormone Neurons through a Phospholipase C/Calcium-Dependent Pathway Regulatin… [ouci.dntb.gov.ua]
- 22. The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kisspeptin Gene (KISS1) and its Protein Product
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of the KISS1 gene and its cognate peptide products, the kisspeptins, has revolutionized our understanding of reproductive neuroendocrinology and opened new avenues for therapeutic intervention in a range of physiological and pathological processes. Initially identified as a metastasis suppressor, the kisspeptin/KISS1R signaling pathway has since been established as the master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, governing puberty onset and fertility. Dysregulation of this system is implicated in various reproductive disorders and has a complex, context-dependent role in cancer progression. This technical guide provides a comprehensive overview of the core biology of KISS1 and kisspeptins, detailed experimental methodologies for their study, and a summary of key quantitative data to support further research and drug development efforts.
The KISS1 Gene and this compound Protein Product
Gene and Protein Characteristics
The human KISS1 gene is located on the long arm of chromosome 1 at position 1q32.1 and is comprised of four exons.[1] The gene encodes a 145-amino acid preproprotein that undergoes proteolytic cleavage to generate a family of C-terminally amidated peptides known as kisspeptins.[2][3] The primary product is this compound-54 (KP-54), which can be further processed into shorter, biologically active isoforms: this compound-14 (KP-14), this compound-13 (KP-13), and This compound-10 (B1632629) (KP-10).[2][3] All this compound isoforms share a common C-terminal decapeptide sequence with an RF-amide motif, which is essential for receptor binding and activation.[2] The cognate receptor for kisspeptins is a G protein-coupled receptor known as KISS1R (also GPR54), encoded by the KISS1R gene on chromosome 19p13.3.[4]
Table 1: Gene and Protein Characteristics of Human KISS1 and this compound
| Feature | Description |
| Gene Name | KiSS-1 Metastasis Suppressor (KISS1) |
| Chromosomal Location | 1q32.1[1] |
| Encoded Protein | Prepro-kisspeptin (145 amino acids)[2] |
| Major Protein Isoforms | This compound-54 (KP-54), this compound-14 (KP-14), this compound-13 (KP-13), this compound-10 (KP-10)[2][3] |
| Receptor | This compound Receptor (KISS1R, GPR54)[4] |
| Receptor Chromosomal Location | 19p13.3 |
This compound Signaling Pathways
This compound binding to KISS1R primarily activates the Gαq/11 signaling cascade, leading to the stimulation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[5] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately results in cellular responses such as hormone secretion and gene transcription.
This compound Signaling Pathway
Role in Reproduction
The this compound/KISS1R system is a critical regulator of the HPG axis and, consequently, reproductive function. This compound neurons in the hypothalamus, particularly in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly stimulate gonadotropin-releasing hormone (GnRH) neurons.[6] This stimulation drives the pulsatile release of GnRH, which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6]
Puberty and Fertility
The activation of the this compound system is a key event in the initiation of puberty. Inactivating mutations in KISS1 or KISS1R lead to hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility.[7] Conversely, activating mutations are associated with central precocious puberty.[7]
Quantitative Data in Reproduction
The potency and circulating levels of this compound are crucial for its physiological effects. The following tables summarize key quantitative data related to this compound's role in reproduction.
Table 2: this compound Receptor Binding and Functional Potency
| Ligand | Receptor Binding Affinity (IC50/Kd) | Functional Potency (EC50 for GnRH release) |
| This compound-10 | IC50: 7.0 nM[8] | EC50: 2.8 ± 0.2 nM[2] |
| This compound-14 | Kd: 0.26 ± 0.12 nM[8] | - |
| This compound-54 | Similar affinity to KP-10[9] | - |
| Peptide 234 (antagonist) | Affinity: 2.7 nM[8] | - |
Table 3: Circulating this compound Levels in Physiological States
| Condition | This compound Concentration (pmol/L) |
| Non-pregnant females | <2[10] |
| First trimester of pregnancy | 803 ± 125[10] |
| Third trimester of pregnancy | 2,483 ± 302[10] |
| Postpartum (day 15) | <2[10] |
| Men with type 2 diabetes | Lower than healthy controls[11] |
| Girls with idiopathic central precocious puberty | 1.80 ± 0.13 ng/ml (higher than controls)[12] |
Role in Cancer
The role of the this compound system in cancer is complex and appears to be context-dependent. While initially discovered as a metastasis suppressor gene in melanoma and breast cancer, subsequent studies have revealed a more nuanced involvement in tumor progression.[5]
Metastasis Suppression
In several cancer types, including melanoma, breast, and colorectal cancer, loss of KISS1 expression is associated with increased metastatic potential.[5] The proposed mechanism involves the inhibition of cell migration and invasion, potentially through the downregulation of matrix metalloproteinases (MMPs) like MMP-9.[5]
A Contrasting Role in Tumor Progression
Conversely, in some cancers, such as certain types of breast cancer and gestational trophoblastic neoplasia, elevated levels of this compound are associated with a more aggressive phenotype and poor prognosis.[5][10] This suggests that the effect of this compound signaling on cancer cells may depend on the specific tumor microenvironment and the cellular context.
Table 4: Circulating this compound Levels in Cancer
| Cancer Type | This compound-54 Concentration |
| Colorectal Cancer Patients | 86.2 ± 20.5 ng/ml (significantly higher than controls)[13] |
| Healthy Controls (Colorectal Cancer Study) | 49 ± 12.7 ng/ml[13] |
| Gastric Cancer Patients | 63.3 ± 17.9 ng/ml (significantly higher than controls)[14] |
| Healthy Controls (Gastric Cancer Study) | 49.0 ± 12.7 ng/ml[14] |
| Gestational Trophoblastic Neoplasia (pre-chemotherapy) | 1,363 ± 1,076 pmol/L[10] |
| Gestational Trophoblastic Neoplasia (post-chemotherapy) | <2 pmol/L[10] |
Therapeutic Potential and Drug Development
The pivotal role of the this compound system in reproduction and its involvement in cancer make it an attractive target for therapeutic intervention. Both agonists and antagonists of KISS1R are being explored for various clinical applications.
-
Reproductive Disorders: this compound analogues are being investigated for the treatment of infertility, delayed puberty, and polycystic ovary syndrome (PCOS).
-
Cancer Therapy: The potential of this compound-based therapies to inhibit metastasis is an active area of research. However, the dual role of this compound in cancer necessitates a careful and targeted approach.
Experimental Protocols
Quantification of this compound Levels
This method offers high sensitivity and specificity for the quantification of this compound isoforms in biological samples.
Protocol:
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and centrifuge to obtain plasma.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound peptide).
-
Precipitate proteins by adding acetonitrile (B52724) (1:3 v/v).
-
Centrifuge and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solution of 5% acetonitrile/0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Inject 50 µL of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detect and quantify the specific this compound isoform and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
LC-MS/MS Workflow for this compound Quantification
Western Blot for KISS1R Detection
This technique is used to detect and quantify the KISS1R protein in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 50 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KISS1R (e.g., rabbit polyclonal anti-KISS1R, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:4000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.
-
Electrophysiological Recording of GnRH Neurons
This protocol allows for the direct measurement of the electrical response of GnRH neurons to this compound application.
Protocol:
-
Brain Slice Preparation:
-
Anesthetize a GnRH-GFP transgenic mouse and perform transcardial perfusion with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal slices containing the preoptic area using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Patch-Clamp Recording:
-
Transfer a brain slice to the recording chamber of a microscope and continuously perfuse with carbogenated aCSF.
-
Identify GFP-positive GnRH neurons using fluorescence microscopy.
-
Establish a perforated-patch clamp configuration using a patch pipette containing an antibiotic (e.g., gramicidin (B1672133) or amphotericin B).
-
Record baseline membrane potential and firing rate in current-clamp mode.
-
-
This compound Application:
-
Switch the perfusion to aCSF containing the desired concentration of this compound-10 (e.g., 10-100 nM) for 2-4 minutes.
-
Record the resulting depolarization and changes in firing frequency.
-
Electrophysiology Workflow for GnRH Neurons
Immunohistochemistry for this compound Neurons
This method is used to visualize the location and distribution of this compound-producing neurons in brain tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde.
-
Post-fix the brain overnight and then cryoprotect in 30% sucrose.
-
Section the brain into 30 µm slices using a cryostat.
-
-
Immunostaining:
-
Incubate the sections in a primary antibody against this compound (e.g., rabbit anti-kisspeptin, diluted 1:6000) for 48 hours at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG, 1:600) for 1 hour.
-
Perform a peroxidase reaction using diaminobenzidine (DAB) as the chromogen.
-
-
Imaging:
-
Mount the sections on slides, dehydrate, and coverslip.
-
Image the sections using a light microscope. For dual-labeling with other markers, fluorescently tagged secondary antibodies and confocal microscopy can be used.
-
Conclusion
The KISS1/kisspeptin system stands as a cornerstone of reproductive biology and a compelling area of investigation in oncology. The intricate signaling pathways and diverse physiological roles of this compound present both challenges and opportunities for the development of novel diagnostics and therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals, offering a synthesis of current knowledge, key quantitative data, and detailed experimental methodologies to facilitate further exploration of this critical biological system. Continued research into the nuances of this compound signaling will undoubtedly unveil new insights and pave the way for innovative clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Frontiers | Controversial Role of Kisspeptins/KiSS-1R Signaling System in Tumor Development [frontiersin.org]
- 6. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroendocrine physiology of this compound in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. International Union of Basic and Clinical Pharmacology. LXXVII. This compound Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Lower circulating this compound and primary hypogonadism in men with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound-54 levels are increased in patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma this compound-54 levels in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Kisspeptin Receptor (GPR54/KISS1R) Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The kisspeptin receptor (KISS1R), also known as G protein-coupled receptor 54 (GPR54), is a critical regulator of the reproductive axis and has emerged as a key therapeutic target for a range of human pathologies, including reproductive disorders and cancer. This technical guide provides a comprehensive overview of the KISS1R signaling pathway, detailing its core mechanisms, downstream effector pathways, and the methodologies used to investigate its function. Quantitative data on ligand binding and functional potency are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular intricacies of KISS1R activation and its subsequent cellular responses.
Introduction to the this compound Receptor (KISS1R)
KISS1R is a G protein-coupled receptor (GPCR) that is activated by a family of peptides called kisspeptins, which are encoded by the KISS1 gene. The discovery of KISS1R and its endogenous ligands revolutionized our understanding of the neuroendocrine control of reproduction. Inactivating mutations in the KISS1R gene are associated with hypogonadotropic hypogonadism, a condition characterized by failed puberty and infertility, highlighting the indispensable role of this receptor in reproductive function[1]. Conversely, activating mutations can lead to precocious puberty.
Beyond its pivotal role in the hypothalamic-pituitary-gonadal (HPG) axis, KISS1R signaling has been implicated in a variety of other physiological and pathophysiological processes, including tumor metastasis, placental development, and metabolic regulation[2][3][4]. This guide will delve into the molecular mechanisms that underpin these diverse functions.
The Core KISS1R Signaling Cascade: The Gαq/11 Pathway
The canonical signaling pathway initiated by KISS1R activation involves its coupling to the Gq/11 family of G proteins[5][6][7]. This initiates a well-characterized intracellular cascade:
-
G Protein Activation: Upon this compound binding, KISS1R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein. This leads to the dissociation of the Gαq/11-GTP and Gβγ subunits[7].
-
Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit stimulates phospholipase C-β (PLCβ)[5][7].
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][7][8].
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol[5][7][8].
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC)[5][8].
This cascade of events leads to a multitude of cellular responses, including the depolarization of GnRH neurons, which is a key event in the regulation of the reproductive axis[6].
Figure 1: The canonical Gαq/11-mediated KISS1R signaling pathway.
Non-Canonical KISS1R Signaling Pathways
In addition to the primary Gαq/11 pathway, KISS1R activation triggers several other important signaling cascades that contribute to its diverse physiological effects.
β-Arrestin-Mediated Signaling
β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization and internalization. However, they can also initiate G protein-independent signaling pathways. In the context of KISS1R, β-arrestins play a dual role:
-
Desensitization and Internalization: Upon prolonged agonist stimulation, KISS1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. This uncouples the receptor from G proteins and targets it for clathrin-mediated endocytosis[9].
-
Signal Transduction: β-arrestin-2 has been shown to mediate KISS1R-induced activation of the ERK1/2 MAP kinase pathway, independently of Gαq/11[2][10]. This pathway is implicated in both GnRH secretion and cancer cell invasion[2][10]. Interestingly, β-arrestin-1 appears to have an opposing effect, inhibiting ERK1/2 phosphorylation[8].
Figure 2: β-Arrestin-mediated signaling and regulation of KISS1R.
Mitogen-Activated Protein Kinase (MAPK) Pathways
KISS1R signaling also leads to the activation of several MAPK pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK pathways[8][11].
-
ERK1/2 Activation: As mentioned, ERK1/2 can be activated through both Gαq/11-PKC and β-arrestin-2-dependent mechanisms[8][10]. ERK1/2 activation is crucial for this compound-induced GnRH secretion[2].
-
p38 MAPK Activation: this compound has also been shown to stimulate the phosphorylation of p38 MAPK[8][11].
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another important downstream effector of KISS1R. Activation of this pathway has been implicated in the regulation of this compound expression and female fertility[12][13]. PI3K signaling is a critical node for integrating signals from various metabolic hormones, such as insulin (B600854) and leptin, with the reproductive axis[12].
Quantitative Data on Ligand-Receptor Interactions
The affinity and potency of various this compound peptides and their analogs have been characterized using a range of in vitro assays. The following tables summarize key quantitative data.
Table 1: Binding Affinities (Ki) of this compound Peptides for KISS1R
| Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| This compound-10 | 0.042 - 2.35 | Varies | [14] |
| This compound-14 | 0.26 ± 0.12 | CHO cells | [14] |
Table 2: Functional Potency (EC50) of this compound Peptides in Calcium Mobilization Assays
| Ligand | EC50 (nM) | Cell Line | Reference |
| Rat this compound-10 | 1.54 - 2.6 x 10⁻⁸ M | CHO-K1 cells | [12] |
| Human this compound-10 | 1.54 - 2.6 x 10⁻⁸ M | CHO-K1 cells | [12] |
| [Ala⁶]this compound-10 | 6.46 x 10⁻⁶ M | CHO-K1 cells | [12] |
| [Ala¹⁰]this compound-10 | 6.46 x 10⁻⁶ M | CHO-K1 cells | [12] |
Table 3: Antagonist Potency (IC50) of a this compound Analog
| Ligand | IC50 (nM) | Assay | Cell Line | Reference |
| [Ala⁶]this compound-10 | 9.31 x 10⁻⁷ M | Calcium Mobilization | CHO-K1 cells | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study KISS1R signaling.
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to KISS1R.
References
- 1. The this compound receptor: A key G-protein-coupled receptor in the control of the reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of KISS1 Receptor Gene Expression in Egyptian Female Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional analysis of the emerging roles for the KISS1/KISS1R signaling pathway in cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the ligand recognition and G protein subtype selectivity of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic profiles of investigational this compound/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. KISS1R: Hallmarks of an Effective Regulator of the Neuroendocrine Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Cell Analyses Reveal That KISS1R-Expressing Cells Undergo Sustained this compound-Induced Signaling That Is Dependent upon An Influx of Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. International Union of Basic and Clinical Pharmacology. LXXVII. This compound Receptor Nomenclature, Distribution, and Function - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Kisspeptin in Puberty Onset and Gonadotropin Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, GPR54 (also known as KISS1R), have emerged as indispensable regulators of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the critical role of the this compound-GPR54 signaling system in orchestrating the onset of puberty and modulating gonadotropin secretion. Through a comprehensive review of key experimental findings, this document details the molecular mechanisms, signaling pathways, and physiological responses governed by this compound. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols and workflow visualizations are provided to facilitate the replication and extension of this pivotal research. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of reproductive biology, endocrinology, and pharmacology.
Introduction
The initiation of puberty and the subsequent maintenance of reproductive function are fundamentally controlled by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. For decades, the upstream regulators of GnRH neurons remained elusive. The discovery that inactivating mutations in the GPR54 gene lead to hypogonadotropic hypogonadism in humans and mice unveiled this compound as a master controller of the reproductive axis.[1][2] this compound neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), act as a central processing hub, integrating hormonal and metabolic signals to drive GnRH secretion.[3][4] This neuropeptide is a potent stimulator of the HPG axis, and its signaling is essential for the pubertal surge in gonadotropins, the regulation of sex steroid feedback, and the overall control of fertility.[5][6]
The this compound Signaling Pathway
This compound binds to its G protein-coupled receptor, GPR54, which is predominantly expressed on GnRH neurons.[7][8] This interaction initiates a signaling cascade that leads to the depolarization of GnRH neurons and the subsequent release of GnRH.
The binding of this compound to GPR54 activates the Gαq/11 subunit, which in turn stimulates Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][7] The rise in intracellular calcium and the activation of PKC modulate multiple ion channels, leading to a sustained depolarization of the GnRH neuron and an increase in action potential firing, which drives the secretion of GnRH.[10][11]
Quantitative Data on this compound's Effects
The administration of this compound elicits robust and quantifiable responses in the HPG axis. The following tables summarize key quantitative data from various studies, illustrating the potent effects of this compound on gonadotropin secretion and neuronal activity.
Table 1: Effects of this compound Administration on Luteinizing Hormone (LH) Levels
| Species | This compound Dose & Route | Experimental Condition | Baseline LH (mean ± SEM) | Peak LH after this compound (mean ± SEM) | Fold Increase | Citation(s) |
| Human (Male) | 1 nmol/kg/h IV | Healthy | ~1.5 IU/L | ~4.5 IU/L | ~3 | [12][13] |
| Human (Female) | 12.8 nmol/kg Intranasal | Healthy, Follicular Phase | ~2.0 IU/L | ~3.4 IU/L | ~1.7 | [12] |
| Rat (Male) | 1 nmol ICV | Prepubertal | Undetectable | >4 ng/mL | N/A | [14] |
| Mouse (Male) | 100 nM in vitro | GnRH neuron recording | 0.12 ± 0.07 Hz (firing rate) | 0.68 ± 0.13 Hz (firing rate) | 5.7 | [11] |
| Ovine | 50 µg IV | Late-follicular phase | ~1 ng/mL | ~10 ng/mL | ~10 | [15] |
Table 2: Gene Expression Changes in Response to Hormonal and Metabolic Status
| Gene | Species | Experimental Condition | Change in Hypothalamic mRNA Expression | Citation(s) |
| Kiss1 | Rat | Postnatal development | Maximum expression at puberty | [14] |
| GPR54 | Rat | Postnatal development | Maximum expression at puberty | [14] |
| Kiss1 | Rat | Gonadectomy | Significantly increased | [14] |
| GPR54 | Rat | Gonadectomy | Significantly increased | [14] |
| Kiss1 | Mouse | 48h Fasting | Significant decrease | [16][17] |
| GPR54 | Mouse | 48h Fasting | Significant decrease | [16][17] |
| Kiss1 | Rat | Old age (20-24 months) vs. Adult (3-4 months) | Significant decrease | [18] |
| GPR54 | Rat | Old age (20-24 months) vs. Adult (3-4 months) | Significant decrease | [18] |
Table 3: Electrophysiological Responses of GnRH Neurons to this compound
| Species | This compound Concentration | Percentage of Responding GnRH Neurons | Mean Depolarization (mV) | Change in Firing Rate (Hz) | Citation(s) |
| Mouse | 100 nM | 74.5% | 6.4 ± 0.9 | 0.12 ± 0.07 to 0.68 ± 0.13 | [11] |
| Mouse | 1 nM | Not specified | Not specified | Increase in burst firing | [19] |
| Mouse | 100 nM (in vivo) | 100% (of tested neurons) | Not applicable | 0.77 ± 0.21 to 2.06 ± 0.47 | [20] |
Experimental Protocols
Generation of Gpr54 Knockout Mouse Models
The generation of knockout mouse models has been instrumental in elucidating the indispensable role of the this compound-GPR54 system.[21][22] A common strategy involves the use of CRISPR/Cas9 technology.
Detailed Methodology:
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting a critical exon of the Gpr54 gene to create a deletion.
-
RNP Complex Formation: Incubate synthetic gRNAs with Cas9 protein to form ribonucleoprotein (RNP) complexes.[23]
-
Microinjection: Microinject the RNP complexes into the cytoplasm of fertilized zygotes from a suitable mouse strain (e.g., C57BL/6J).[23]
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired mutation using PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Breeding and Phenotyping: Establish a colony of homozygous knockout mice and conduct detailed phenotypic analysis, including monitoring vaginal opening in females and balano-preputial separation in males to assess pubertal timing, measuring serum LH and FSH levels, and assessing fertility through breeding trials.[24]
Electrophysiological Recording of GnRH Neurons
Patch-clamp electrophysiology in acute brain slices is a powerful technique to directly measure the effects of this compound on GnRH neuron activity.[10][11]
Detailed Methodology:
-
Slice Preparation: Anesthetize a GnRH-GFP transgenic mouse and perform transcardial perfusion with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Rapidly dissect the brain and prepare coronal slices (250-300 µm) containing the preoptic area using a vibratome.
-
Recording: Transfer a slice to a recording chamber on an upright microscope equipped with fluorescence and DIC optics. Continuously perfuse the slice with oxygenated aCSF at 30-32°C.
-
Neuron Identification: Identify GnRH-GFP neurons using fluorescence microscopy.
-
Patch-Clamp Recording: Using a glass micropipette filled with an appropriate internal solution, establish a whole-cell or perforated-patch configuration on a GnRH neuron.
-
Data Acquisition: Record baseline membrane potential and firing activity in current-clamp mode.
-
This compound Application: Bath-apply this compound (e.g., 10-100 nM this compound-10) for a defined period (e.g., 2-4 minutes) and record the changes in membrane potential and firing frequency.[10][11]
-
Washout: Perfuse the slice with standard aCSF to wash out the peptide and record the recovery.
Hormone Assays
Measurement of gonadotropins (LH, FSH) and sex steroids is crucial for assessing the in vivo effects of this compound.
Detailed Methodology:
-
Animal Preparation and Dosing: Acclimatize animals (e.g., rats, mice) and implant cannulae for blood sampling and/or administration of substances if necessary. Administer this compound or vehicle control via the desired route (e.g., intravenous, intracerebroventricular).[12][14]
-
Blood Sampling: Collect serial blood samples at specified time points before and after administration.
-
Hormone Measurement: Separate serum or plasma and measure hormone concentrations using specific and sensitive immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA).
Role in Puberty and Hormonal Feedback
This compound signaling is a key driver of pubertal onset. The expression of both Kiss1 and Gpr54 in the hypothalamus increases significantly at the time of puberty.[8][14] This increase in this compound tone drives the necessary increase in pulsatile GnRH secretion to activate the HPG axis.[25] Furthermore, this compound neurons are critical mediators of sex steroid feedback on the GnRH neuronal network.
Estrogen exerts both negative and positive feedback on GnRH secretion, and this is mediated through distinct populations of this compound neurons.[3]
-
Negative Feedback: Estrogen inhibits Kiss1 expression in ARC neurons, which are involved in the tonic, pulsatile release of GnRH.[4][26]
-
Positive Feedback: In females, high levels of estrogen stimulate Kiss1 expression in AVPV neurons, leading to the massive surge in GnRH that triggers the preovulatory LH surge and ovulation.[4][26]
Conclusion and Future Directions
The this compound-GPR54 signaling system is a cornerstone of reproductive neuroendocrinology, acting as the primary gatekeeper for puberty and a critical modulator of gonadotropin secretion in adulthood. The data and protocols presented in this guide underscore the potent and multifaceted role of this neuropeptide. For drug development professionals, targeting the this compound system offers promising therapeutic avenues for a range of reproductive disorders, from delayed or precocious puberty to infertility and sex-steroid-dependent cancers. Future research will likely focus on dissecting the complex interplay between this compound neurons and other neural circuits, further elucidating the downstream signaling events, and developing novel agonists and antagonists with enhanced specificity and clinical utility.
References
- 1. This compound and GPR54: discovery of a novel pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]
- 3. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 7. karger.com [karger.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Developmental and hormonally regulated messenger ribonucleic acid expression of KiSS-1 and its putative receptor, GPR54, in rat hypothalamus and potent luteinizing hormone-releasing activity of KiSS-1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Regulation of hypothalamic expression of KiSS-1 and GPR54 genes by metabolic factors: analyses using mouse models and a cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. GnRH neuron electrophysiology: a decade of study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vivo Recordings of GnRH Neuron Firing Reveal Heterogeneity and Dependence upon GABAA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Transgenic mouse models to study Gpr54/kisspeptin physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. This compound/Gpr54-independent gonadotrophin-releasing hormone activity in Kiss1 and Gpr54 mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. endocrinologiapediatrica.org [endocrinologiapediatrica.org]
- 26. The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
kisspeptin isoforms and their biological activity
An In-depth Technical Guide to Kisspeptin Isoforms and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kisspeptins, a family of peptides encoded by the KISS1 gene, are pivotal regulators of the reproductive axis. Acting via their cognate G protein-coupled receptor, KISS1R (also known as GPR54), they are the most potent known stimulators of Gonadotropin-Releasing Hormone (GnRH) neurons. This central role makes them essential for the onset of puberty, the steroid-feedback regulation of the hypothalamic-pituitary-gonadal (HPG) axis, and the maintenance of fertility. The KISS1 gene product is processed into several biologically active isoforms, which, despite sharing a common C-terminal decapeptide sequence, exhibit distinct pharmacokinetic profiles. This document provides a comprehensive technical overview of the primary this compound isoforms, their signaling mechanisms, comparative biological activities, and the key experimental methodologies used for their characterization.
This compound Isoforms: From Gene to Active Peptides
The human KISS1 gene encodes a 145-amino acid precursor protein, prepro-kisspeptin.[1] This precursor undergoes proteolytic cleavage to generate several smaller, biologically active peptides.[1][2] These peptides are collectively known as kisspeptins and are characterized by a conserved C-terminal Arg-Phe-NH2 (RF-amide) motif, which is crucial for receptor binding and activation.[1][3]
The primary this compound isoforms include:
-
This compound-54 (Kp-54) , also known as metastin.
-
This compound-14 (Kp-14)
-
This compound-13 (Kp-13)
-
This compound-10 (Kp-10)
All isoforms share the same C-terminal decapeptide sequence, which is identical to Kp-10.[1] This common sequence, Kp-10, is the minimal fragment required to retain full functional activity and demonstrates high affinity and biopotency at the this compound receptor.[1][4] While all isoforms can activate the receptor with similar efficacy, their differing lengths influence their half-life and pharmacokinetic properties, with Kp-54 having a longer duration of action compared to the shorter Kp-10.[1]
The KISS1R Signaling Pathway
Kisspeptins exert their biological effects by binding to the this compound receptor (KISS1R), a G protein-coupled receptor (GPCR).[5][6] KISS1R is primarily coupled to the Gαq/11 subfamily of G proteins.[7][8][9]
The canonical signaling cascade is initiated as follows:
-
Receptor Activation: this compound binding to KISS1R induces a conformational change, activating the associated Gαq/11 protein.[5]
-
PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC)-β.[5][8]
-
Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][8]
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][10][11]
-
PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][11]
These initial events lead to the depolarization of GnRH neurons through the modulation of ion channels, including the activation of nonselective cation channels (like TRPC channels) and the inhibition of inwardly rectifying potassium (Kir) channels.[5][9] Downstream, the pathway also involves the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly ERK1/2.[7][12]
Biological Activity and Quantitative Data
The primary and most studied biological function of this compound is the potent stimulation of the HPG axis via the direct activation of GnRH neurons.[13][14] This activation leads to the pulsatile release of GnRH, which in turn stimulates the pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][13]
In Vitro Receptor Activation & Neuronal Firing
This compound isoforms are potent activators of KISS1R in recombinant cell lines and native GnRH neurons. All isoforms bind with similar affinity and efficacy, with Kp-10 being sufficient for maximal receptor activation.[4][15]
| Parameter | This compound Isoform | Cell/Tissue Type | Value | Reference |
| EC₅₀ | Kp-10 | CHO cells (rat KISS1R) | ~1.54 - 2.6 x 10⁻⁸ M | [4] |
| EC₅₀ | This compound | GnRH Neurons (mouse) | ~3 - 5 nM | [14] |
| Neuronal Response | Kp-10 (100 nM) | GnRH Neurons (mouse) | 74.5% of neurons depolarized (6.4±0.9 mV); firing rate increased from 0.12 to 0.68 Hz | [16] |
In Vivo Gonadotropin Release in Animal Models
Administration of this compound robustly stimulates gonadotropin secretion in various animal models. These studies are critical for establishing dose-response relationships and understanding the physiological impact of this compound signaling.
| Animal Model | This compound Isoform & Dose | Route | Peak LH Response | Time to Peak | Reference |
| Prepubertal Ewes | Kp-10 (1 mg) | IV | ~4 ng/mL | 30 min | [17] |
| Prepubertal Ewes | Kp-10 (2 mg) | IV | ~4.5 ng/mL | 30 min | [17] |
| Adult Female Goats | Kp-10 (0.25 mg) | IV | Significant increase | 20-30 min | [17] |
Gonadotropin Release in Humans
Clinical studies have confirmed the potent stimulatory effect of this compound in humans, demonstrating its potential as a therapeutic agent. Both Kp-54 and Kp-10 are effective, though their pharmacokinetic profiles differ.
| Population | This compound Isoform & Dose | Route | Key Finding on LH Secretion | Reference |
| Healthy Men | Kp-10 (1.0 µg/kg) | IV Bolus | Significant increase in LH vs. vehicle | [18] |
| Healthy Men | Kp-10 (1.5 µg/kg/h) | IV Infusion | LH pulse frequency increased from 0.7 to 1.0 pulses/h; Secretory mass increased from 3.9 to 12.8 IU/L | [18] |
| Healthy Men | Kp-10 (1.0 nmol/kg/h) | IV Infusion | Mean AUC LH: 10.81 ± 1.73 h·IU/L | [19] |
| Healthy Men | Kp-54 (1.0 nmol/kg/h) | IV Infusion | Mean AUC LH: 14.43 ± 1.27 h·IU/L | [19] |
| Women (Early Follicular) | Kp-54 (0.08 nmol/kg) | IV Bolus | Mean LH increased from 2.93 to 3.41 mIU/mL in the hour post-administration | [20] |
| Women (Preovulatory) | Kp-54 (0.08 nmol/kg) | IV Bolus | Peak LH of 61.3 mIU/mL (from 34.7 mIU/mL baseline) at 40 min post-administration | [20] |
| Women (Hypothalamic Amenorrhea) | Kp-54 (0.10 nmol/kg/h) | IV Infusion | 4-fold increase in mean pulsatile LH secretion vs. vehicle | [21] |
Key Experimental Protocols
Characterizing the biological activity of this compound isoforms requires a range of specialized techniques, from molecular assays to in vivo physiological studies.
Protocol: Electrophysiological Recording of GnRH Neurons
This protocol is used to directly measure the effect of this compound on the electrical activity of GnRH neurons in brain slices.
-
Animal Model: Utilize transgenic mice expressing a fluorescent reporter (e.g., GFP) under the control of the GnRH promoter (GnRH-GFP mice) to identify GnRH neurons.[16]
-
Brain Slice Preparation: Anesthetize the mouse and prepare acute coronal brain slices (200-300 µm thick) containing the preoptic area, where GnRH neurons are located. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Neuron Identification: Using a microscope equipped with fluorescence and differential interference contrast (DIC) optics, identify GFP-expressing GnRH neurons for recording.
-
Patch-Clamp Recording:
-
Use the perforated-patch clamp technique to maintain the intracellular milieu of the neuron.[16] The pipette solution should contain a pore-forming agent like gramicidin (B1672133) or amphotericin B.
-
Establish a high-resistance seal (>1 GΩ) between the pipette and the neuron membrane.
-
Record baseline neuronal activity (membrane potential and action potential firing) in current-clamp mode.
-
-
This compound Application: Bath-apply a known concentration of a this compound isoform (e.g., 10-100 nM Kp-10) to the slice for a defined period (e.g., 2-4 minutes).[16]
-
Data Acquisition and Analysis: Continuously record the neuron's membrane potential before, during, and after this compound application. Analyze changes in resting membrane potential, firing frequency (Hz), and the duration of the response.[16]
Protocol: In Vivo Assessment of LH Pulsatility in Humans
This protocol outlines a clinical research methodology to determine how this compound administration affects LH secretion dynamics.
-
Study Design: Employ a randomized, placebo-controlled, crossover design where each participant receives both this compound and a vehicle (e.g., saline) infusion on separate study days.[18][22]
-
Participant Preparation: Admit participants after an overnight fast. Insert two intravenous cannulae, one in each arm: one for the infusion and the other for blood sampling.
-
Baseline Period: Collect baseline blood samples every 10-20 minutes for a period of 2-4 hours to establish the endogenous LH pulse pattern.[18]
-
Infusion: Administer the this compound isoform (e.g., Kp-10 or Kp-54) or placebo via a continuous intravenous infusion at a predetermined dose (e.g., 0.1 - 1.0 nmol/kg/hour) for several hours (e.g., 8 hours).[19][21]
-
Sampling During Infusion: Continue frequent blood sampling throughout the infusion period.
-
Hormone Analysis: Centrifuge blood samples to separate serum or plasma. Measure LH concentrations using a sensitive and specific method, such as a two-site immunofluorometric assay.
-
Data Analysis: Analyze the resulting LH time-series data using a deconvolution algorithm to determine key parameters of pulsatility, including pulse frequency (pulses/hour), amplitude (IU/L), and secretory mass.[18] Compare these parameters between the this compound and placebo phases.
Conclusion
The this compound system is a master controller of mammalian reproduction. The various isoforms, all stemming from the KISS1 gene, share a common active core (Kp-10) and potently stimulate GnRH neurons through the KISS1R-Gαq/11-PLC signaling pathway. While their in vitro efficacy is comparable, their differing lengths confer distinct pharmacokinetic profiles, making Kp-54 suitable for applications requiring sustained action and Kp-10 useful for inducing rapid, shorter-term responses. The quantitative data gathered from decades of research, using robust methodologies as described herein, have solidified our understanding of this system and paved the way for the development of this compound analogs as novel diagnostics and therapeutics for reproductive disorders.
References
- 1. This compound isoforms: versatile players in reproduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vivo and in vitro structure-activity relationships and structural conformation of this compound-10-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 6. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Regulation of Neuronal Activity throughout the Central Nervous System [e-enm.org]
- 15. This compound Regulation of Neuronal Activity throughout the Central Nervous System [e-enm.org]
- 16. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Peripheral Administration of this compound-10 on Dynamic LH Secretion in Prepubertal Ewes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound Administration to Women: A Window into Endogenous this compound Secretion and GnRH Responsiveness across the Menstrual Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Increasing LH Pulsatility in Women With Hypothalamic Amenorrhoea Using Intravenous Infusion of this compound-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Evolutionary Tapestry of the Kisspeptin System: A Technical Guide to its Conservation and Divergence
For Immediate Release
This technical guide provides a comprehensive overview of the evolutionary conservation of the kisspeptin system, a critical regulator of vertebrate reproduction. Synthesizing current research, this document details the genetic and functional evolution of this compound ligands and their receptors, presents comparative quantitative data, and outlines key experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Executive Summary
The discovery of the this compound system, comprising the this compound peptides (encoded by Kiss genes) and their cognate G protein-coupled receptor (KISS1R, also known as GPR54), has revolutionized our understanding of the neuroendocrine control of reproduction. Initially identified as a metastasis suppressor, the indispensable role of this system in puberty onset and fertility has been firmly established.[1][2] Across the vertebrate lineage, the this compound system exhibits a fascinating pattern of conservation and divergence, with multiple paralogous genes for both the ligand and receptor having evolved, followed by selective gene loss in certain lineages. This guide explores the evolutionary history of the this compound system, its conserved signaling mechanisms, and the functional implications of its diversification.
Discovery and Genetic Evolution of the this compound System
The journey of this compound began with the discovery of the KISS1 gene in 1996 as a suppressor of melanoma metastasis.[3] Its product was later identified as the endogenous ligand for the orphan receptor GPR54.[4] The critical role of this system in reproduction came to light in 2003 with the finding that loss-of-function mutations in KISS1R (GPR54) lead to hypogonadotropic hypogonadism in humans and mice.[1][2]
Subsequent comparative genomic studies have revealed a more complex evolutionary history than initially appreciated. Two rounds of whole-genome duplication in early vertebrate evolution are thought to have given rise to multiple Kiss and Kiss1r paralogs.[3] Many non-mammalian vertebrates possess two this compound genes, Kiss1 and Kiss2, and up to four receptor paralogs.[3][5] Notably, placental mammals have lost the Kiss2 gene.[3][6] This gene loss has significant functional implications, as Kiss1 and Kiss2 peptides can exhibit different potencies and physiological roles in species where both are present.[3][5] The C-terminal decapeptide of kisspeptins, the minimal sequence required for receptor activation, is highly conserved across vertebrates, providing a basis for functional conservation despite genetic divergence.[7]
Comparative Analysis of the this compound System
The functional conservation of the this compound system as a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis is evident across a wide range of vertebrates. However, the diversification of ligands and receptors has led to species-specific nuances in its operation.
Ligand-Receptor Binding and Activation
The interaction between kisspeptins and their receptors initiates the signaling cascade that ultimately leads to the release of gonadotropin-releasing hormone (GnRH). The binding affinity and activation potency of different this compound peptides for their cognate receptors can vary between species and paralogs.
| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |
| Human this compound-10 | Human KISS1R | Human | SRE-luciferase reporter | EC50 | 0.16 nM | [4] |
| Zebrafish this compound-10 | Human KISS1R | Human | SRE-luciferase reporter | EC50 | 0.12 nM | [4] |
| Zebrafish this compound-10 | Zebrafish Kiss1ra | Zebrafish | SRE-luciferase reporter | EC50 | 0.28 nM | [4] |
| Zebrafish this compound-10 | Zebrafish Kiss1rb | Zebrafish | SRE-luciferase reporter | EC50 | 0.45 nM | [4] |
| Xenopus this compound-1a-14 | Xenopus Kiss1R-1a | Xenopus | SRE-luciferase reporter | EC50 | 0.05 nM | [4] |
| Xenopus this compound-2-12Y | Xenopus Kiss1R-2 | Xenopus | SRE-luciferase reporter | EC50 | 0.03 nM | [4] |
| [125I]this compound-14 | Myocardium | Human | Radioligand binding | KD | 0.12 nM | [8] |
| [125I]this compound-14 | Myocardium | Rat | Radioligand binding | KD | 0.44 nM | [8] |
This table presents a selection of available quantitative data on ligand-receptor interactions. A comprehensive comparative analysis across all vertebrate species is limited by the availability of published data.
Gene Expression Patterns
The tissue distribution of Kiss and Kiss1r transcripts provides insights into their physiological roles. In most vertebrates studied, these genes are predominantly expressed in the brain, particularly in hypothalamic nuclei involved in reproductive control.[3][7] However, expression is also detected in peripheral tissues, including the gonads, suggesting direct roles in reproductive organ function.
| Gene | Species | Tissue | Relative Expression Level | Reference |
| Kiss1 | Zebrafish | Brain | High | [9] |
| Ovary | Moderate | [9] | ||
| Testis | Moderate | [9] | ||
| Kiss2 | Zebrafish | Brain | High | [9] |
| Ovary | Low | [9] | ||
| Testis | Low | [9] | ||
| Kiss1 | Sablefish | Brain | High | [10] |
| Gonad | Moderate | [10] | ||
| Kiss2 | Sablefish | Brain | Moderate | [10] |
| Gonad | High (predominant) | [10] | ||
| Kiss1r (gpr54-1) | Sablefish | Brain | High | [10] |
| Gonad | Moderate | [10] | ||
| Kiss1r (gpr54-2) | Sablefish | Brain | High | [10] |
| Gonad | Moderate | [10] |
This table illustrates the general expression patterns of this compound system genes in selected non-mammalian vertebrates. Quantitative comparisons between studies are challenging due to variations in experimental methodologies.
Physiological Responses: Gonadotropin Release
A primary and highly conserved function of the this compound system is the potent stimulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. The dose-dependent nature of this response has been demonstrated in numerous vertebrate species.
| Species | This compound Peptide | Administration Route | Dose Range | Effect on LH Release | Reference |
| Murrah Buffalo (pre-pubertal) | This compound-10 | Intramuscular (IM) | 5-20 µg/kg | Dose-dependent increase | [11] |
| This compound-10 | Intravenous (IV) | 5-20 µg/kg | Dose-dependent increase | [11] | |
| Ewe (follicular phase) | This compound-10 | In vitro (pituitary cells) | 10⁻¹¹ - 10⁻⁷ M | Dose-dependent increase | [12] |
| Heifer (pre-pubertal) | This compound-10 | Intramuscular (IM) | 2.5-10 µg/kg | Dose-dependent increase | [13] |
| Sea Bass | Kiss1 decapeptide | Intraperitoneal (IP) | Not specified | Stimulation | [3] |
| Kiss2 decapeptide | Intraperitoneal (IP) | Not specified | More potent stimulation than Kiss1 | [3] | |
| Zebrafish | Kiss1 decapeptide | Intraperitoneal (IP) | 2 nmol/g | No significant effect on LHβ mRNA | [3] |
| Kiss2 decapeptide | Intraperitoneal (IP) | 2 nmol/g | Significant increase in LHβ mRNA | [3][5] |
This table summarizes findings on the dose-dependent effects of this compound on LH release, highlighting the differential potencies of Kiss1 and Kiss2 in some species.
Signaling Pathways of the this compound Receptor
The this compound receptor (KISS1R) is a canonical Gq/11-coupled G protein-coupled receptor (GPCR).[14] The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15] This core signaling mechanism appears to be highly conserved across vertebrates.
However, emerging evidence suggests that KISS1R can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[6][7][14] Furthermore, studies in mice have demonstrated that KISS1R can signal independently of Gq/11 through a β-arrestin-mediated pathway, which also leads to ERK1/2 activation and LH secretion.[16] The interplay between these different signaling cascades may contribute to the diverse physiological functions of the this compound system.
Key Experimental Protocols
The study of the this compound system employs a variety of molecular and physiological techniques. Below are overviews of key experimental protocols.
Cloning and Sequencing of Kiss and Kiss1r Genes
Objective: To identify and characterize the coding sequences of this compound and its receptor genes in a given species.
Methodology: This typically involves a combination of in silico and experimental approaches.
-
Database Mining: Putative Kiss and Kiss1r sequences are identified by performing BLAST searches against genomic and transcriptomic databases of the target species using known sequences from related species.[7]
-
Primer Design: Gene-specific primers are designed based on the identified sequences to amplify the full-length coding DNA sequence (CDS).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from relevant tissues (e.g., brain, gonads), and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase.[7]
-
PCR Amplification and Cloning: The target CDS is amplified from the cDNA using polymerase chain reaction (PCR). The resulting PCR product is then cloned into a suitable vector for sequencing.[7]
-
Sequencing and Analysis: The cloned insert is sequenced, and the nucleotide and deduced amino acid sequences are analyzed for conserved domains and phylogenetic relationships.
In Situ Hybridization for Gene Expression Analysis
Objective: To visualize the anatomical localization of Kiss and Kiss1r mRNA within tissues.
Methodology:
-
Tissue Preparation: Animals are euthanized, and tissues of interest are collected, fixed (e.g., with 4% paraformaldehyde), and sectioned.
-
Probe Synthesis: Labeled antisense RNA probes (e.g., with digoxigenin) complementary to the target mRNA are synthesized by in vitro transcription from a linearized plasmid containing the gene fragment of interest.
-
Hybridization: The tissue sections are incubated with the labeled probe under conditions that allow the probe to anneal to its complementary mRNA sequence within the cells.
-
Washing: Non-specifically bound probe is removed through a series of stringent washes.
-
Detection: The labeled probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that catalyzes a colorimetric reaction, or a fluorescent dye, allowing for visualization of the mRNA signal under a microscope.
In Vitro Receptor Activation Assays
Objective: To quantify the potency and efficacy of different this compound peptides in activating KISS1R.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is cultured and transiently transfected with an expression vector encoding the KISS1R of interest.
-
Reporter Gene Assay: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with serum response elements (SRE), which are responsive to the Gq/11 pathway.[4]
-
Ligand Stimulation: Transfected cells are treated with varying concentrations of the this compound peptides to be tested.
-
Signal Detection: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The resulting data is used to generate dose-response curves and calculate EC50 values.[4]
-
Calcium Imaging: Alternatively, transfected cells can be loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium concentration upon ligand application are monitored in real-time using a fluorescence microscope or plate reader.
Conclusion and Future Directions
The this compound system is an ancient and fundamental component of the vertebrate reproductive axis. While its core function in stimulating gonadotropin release is highly conserved, the genetic diversification of both ligands and receptors across different lineages highlights a remarkable degree of evolutionary plasticity. The loss of Kiss2 in mammals, for instance, underscores a significant evolutionary event that has shaped the neuroendocrine control of reproduction in this class.
For researchers and drug development professionals, understanding this evolutionary landscape is crucial. The differential potencies of Kiss1 and Kiss2 peptides in some species suggest that targeting specific receptor paralogs could offer novel therapeutic strategies. Furthermore, the elucidation of alternative signaling pathways, such as the β-arrestin-mediated cascade, opens new avenues for the development of biased agonists that could selectively activate desired downstream effects.
Future research should focus on filling the existing gaps in our quantitative understanding of the this compound system across a wider range of vertebrate species. Comprehensive studies on ligand-receptor binding affinities, gene expression dynamics, and the specific signaling pathways activated in different physiological contexts will be invaluable for both fundamental and translational research into this essential neuroendocrine system.
References
- 1. Comparative insights of the this compound/kisspeptin receptor system: lessons from non-mammalian vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolutionary Insights into the Steroid Sensitive kiss1 and kiss2 Neurons in the Vertebrate Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces Kiss-1 and GnRH gene expression in mHypoA-55 hypothalamic cell models: Involvement of the ERK and PKA signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inotropic Action of the Puberty Hormone this compound in Rat, Mouse and Human: Cardiovascular Distribution and Characteristics of the this compound Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound Modulates Luteinizing Hormone Release and Ovarian Follicular Dynamics in Pre-pubertal and Adult Murrah Buffaloes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profile of LH release in response to intramuscular treatment with this compound in Bos indicus and Bos taurus prepubertal heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional Significance of GnRH and this compound, and Their Cognate Receptors in Teleost Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KISS1R signals independently of Gαq/11 and triggers LH secretion via the β-arrestin pathway in the male mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Kisspeptin Expression in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, GPR54 (also known as KISS1R), have emerged as critical regulators of reproductive function within the central nervous system (CNS).[1][2] The discovery that mutations in the GPR54 gene lead to hypogonadotropic hypogonadism in humans and mice underscored the indispensable role of this signaling pathway in the onset of puberty and the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[2][3] This technical guide provides a comprehensive overview of this compound expression in the CNS, focusing on its anatomical distribution, the signaling pathways it governs, and the experimental methodologies used for its study.
I. Anatomical Distribution of this compound Neurons in the CNS
This compound-expressing neurons are primarily located in two key regions of the hypothalamus in rodents: the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC).[4][5] In humans, the corresponding locations are the rostral preoptic area and the infundibular nucleus.[5]
-
Anteroventral Periventricular Nucleus (AVPV): This population of this compound neurons is crucial for mediating the positive feedback of estrogen on gonadotropin-releasing hormone (GnRH) secretion, leading to the preovulatory luteinizing hormone (LH) surge in females.[4][6] The number of this compound neurons in the AVPV exhibits significant sexual dimorphism, with females having a substantially higher number of these cells compared to males.[4][7]
-
Arcuate Nucleus (ARC): this compound neurons in the ARC are primarily involved in the negative feedback regulation of GnRH release by sex steroids and are considered key components of the GnRH pulse generator.[4] Many ARC this compound neurons co-express neurokinin B (NKB) and dynorphin, and are often referred to as KNDy neurons.[5]
Beyond the hypothalamus, this compound-immunoreactive fibers have been identified in numerous extra-hypothalamic regions, suggesting broader roles in sensorial processing and behavioral state control.[8][9][10][11] A comprehensive mapping study in mice identified this compound fibers in 118 brain regions.[8][9]
Quantitative Analysis of this compound Neuron Populations
The number of this compound-immunoreactive neurons varies depending on the brain region, sex, and developmental stage. The following table summarizes quantitative data from studies in mice.
| Brain Region | Sex | Age | Mean Number of this compound-Immunoreactive Cells (per section) | Reference |
| AVPV | Female | Adult | >10-fold higher than males | [7] |
| AVPV | Male | Adult | Significantly lower than females | [7] |
| cPeN | Female | Adult | Highly sexually dimorphic, higher than males | [7] |
| cPeN | Male | Adult | Significantly lower than females | [7] |
| DMN | Male | Adult | 14.9 ± 2.6 | [12] |
| DMN | Female | Adult | 11.8 ± 1.0 | [12] |
| RP3V | Male | E19, P0, P1 | Significantly higher than females | [9] |
| RP3V | Female | E19, P0, P1 | Significantly lower than males | [9] |
II. This compound Signaling in the Central Nervous System
This compound exerts its effects by binding to its G protein-coupled receptor, GPR54. This interaction primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the depolarization of GnRH neurons and the release of GnRH.
This compound-GPR54 Signaling Pathway
References
- 1. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the ligand recognition and G protein subtype selectivity of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aparicio.molonc.ca [aparicio.molonc.ca]
- 4. mdpi.com [mdpi.com]
- 5. This compound Neuron-Specific and Self-Sustained Calcium Oscillation in the Hypothalamic Arcuate Nucleus of Neonatal Mice: Regulatory Factors of its Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative Importance of the Arcuate and Anteroventral Periventricular this compound Neurons in Control of Puberty and Reproductive Function in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound fiber and receptor distribution analysis suggests its potential role in central sensorial processing and behavioral state control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of the KISS1 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KISS1 gene, encoding the neuropeptide kisspeptin, is a critical regulator of the reproductive axis. Its product, this compound, acts as a potent secretagogue of gonadotropin-releasing hormone (GnRH), thereby playing a pivotal role in the onset of puberty and the control of fertility.[1][2][3] The intricate transcriptional regulation of the KISS1 gene is fundamental to its physiological function, involving a complex interplay of transcription factors, epigenetic modifications, and hormonal signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms governing KISS1 gene expression, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key regulatory networks.
Data Presentation: Quantitative Analysis of KISS1 Gene Regulation
The following tables summarize the quantitative effects of various factors on KISS1 gene expression, compiled from multiple studies. These data provide a comparative view of the magnitude of regulatory influences.
Table 1: Regulation of KISS1 Promoter Activity by Transcription Factors (Luciferase Reporter Assays)
| Cell Line | Transcription Factor | Effect on Promoter Activity | Fold Change (approx.) | Reference |
| 293 MSR | TTF1 | Activation | Not specified | [2] |
| 293 MSR | CUX1-p200 | Activation | Not specified | [2] |
| 293 MSR | EAP1 | Repression | Not specified | [2] |
| 293 MSR | YY1 | Repression | Not specified | [2] |
| 293 MSR | CUX1-p110 | Repression | Not specified | [2] |
| GT1-7 | EAP1 | Repression | Not specified | [2] |
| GT1-7 | CUX1-p110 | Repression | Not specified | [2] |
| 293T | ERα + Estradiol | Activation | ~3-fold | [4] |
| GT1-7 | ERα + Estradiol | Activation | ~3-fold | [4] |
Table 2: Hormonal and Neuropeptide Regulation of KISS1 mRNA Expression
| Model System | Brain Region | Treatment | Effect on KISS1 mRNA | Quantitative Change | Reference |
| Female Goat POA cells (GP64) | - | Estradiol (24h) | Increase | Significant | [5] |
| Ovariectomized (OVX) mice | Arcuate Nucleus (ARC) | Estradiol (E2) | Decrease | Not specified | [6] |
| Ovariectomized (OVX) mice | Anteroventral Periventricular Nucleus (AVPV) | Estradiol (E2) | Increase | Not specified | [7] |
| Castrated (GDX) WT mice | Arcuate Nucleus (ARC) | Testosterone (T) | Decrease | Significant | [8] |
| Castrated (GDX) WT mice | Arcuate Nucleus (ARC) | Dihydrotestosterone (DHT) | Decrease | Significant | [8] |
| Pubescent ewes (pituitary cells) | - | Neurokinin B (NKB) (10⁻⁸ M, 24h) | Increase in KiSS-10 secretion | Significant | [9] |
| Pubescent ewes (pituitary cells) | - | Dynorphin (B1627789) A (10⁻⁸ M, 24h) | Decrease in KiSS-10 secretion | Significant | [9] |
| Leptin-deficient (ob/ob) mice | Hypothalamus | Leptin treatment | Increase | Significant | [10] |
| Rat Islets of Langerhans | - | Leptin (6.25 nmol/L) | Increase | P < 0.05 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in the field. Below are generalized protocols for key experiments used to study KISS1 gene regulation.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in vivo binding of transcription factors and other proteins to specific regions of the KISS1 gene, such as the promoter.
1. Cross-linking:
- Culture cells (e.g., hypothalamic cell lines) to approximately 80-90% confluency.
- Add formaldehyde (B43269) to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
- Incubate for 10-15 minutes at room temperature with gentle shaking.
- Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
- Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing:
- Harvest cells and lyse them in a buffer containing protease inhibitors.
- Isolate the nuclei by centrifugation.
- Resuspend the nuclear pellet in a lysis buffer.
- Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions need to be empirically determined for each cell type and instrument.
3. Immunoprecipitation:
- Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
- Incubate the pre-cleared chromatin with an antibody specific to the transcription factor of interest (or a negative control IgG) overnight at 4°C with rotation.
- Add Protein A/G beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
4. Elution and Reverse Cross-linking:
- Elute the protein-DNA complexes from the beads using an elution buffer.
- Reverse the cross-links by incubating the eluate at 65°C for several hours to overnight in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.
5. DNA Purification and Analysis:
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the KISS1 promoter region of interest. The results are typically expressed as a percentage of the input DNA.
Luciferase Reporter Assay
This assay is used to measure the activity of the KISS1 promoter and to identify functional cis-regulatory elements and the trans-acting factors that bind to them.
1. Plasmid Construction:
- Clone the desired length of the human or mouse KISS1 gene promoter region upstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector (e.g., pGL3 or pGL4 series).
- Co-transfect a second plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., TK promoter) to serve as an internal control for transfection efficiency.
2. Cell Culture and Transfection:
- Seed cells (e.g., HEK293, GT1-7) in 24- or 96-well plates.
- Co-transfect the cells with the KISS1 promoter-luciferase construct, the internal control plasmid, and an expression vector for the transcription factor of interest (or an empty vector control) using a suitable transfection reagent.
3. Cell Lysis and Luciferase Activity Measurement:
- After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.
- Measure the Firefly luciferase activity in the cell lysate using a luminometer after adding the appropriate substrate.
- Subsequently, measure the Renilla luciferase activity in the same sample by adding the Renilla luciferase substrate.
4. Data Analysis:
- Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
- Express the results as fold change in luciferase activity relative to the control condition (e.g., empty vector).[11]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involved in the transcriptional regulation of the KISS1 gene.
Signaling Pathways
Caption: Signaling pathways regulating KISS1 gene expression.
Experimental Workflows
Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Caption: Luciferase Reporter Assay Workflow.
Conclusion
The transcriptional regulation of the KISS1 gene is a highly dynamic and multifactorial process. It is governed by a precise interplay of transcription factors, is fine-tuned by epigenetic modifications, and is responsive to hormonal cues. Understanding these intricate mechanisms is paramount for elucidating the pathophysiology of reproductive disorders and for the development of novel therapeutic strategies targeting the this compound system. This guide provides a foundational resource for researchers and professionals in the field, summarizing key quantitative data, outlining essential experimental protocols, and visualizing the complex regulatory networks that converge on the KISS1 gene. Further research will undoubtedly uncover additional layers of regulation, contributing to a more complete picture of this critical component of reproductive neuroendocrinology.
References
- 1. Estrogen regulates KiSS1 gene expression through estrogen receptor alpha and SP protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRANSCRIPTIONAL REGULATION OF THE HUMAN KiSS1 GENE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKB signaling in the posterodorsal medial amygdala stimulates gonadotropin release in a this compound-independent manner in female mice | eLife [elifesciences.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Regulation of Gonadotropin-Releasing Hormone Secretion by this compound/Dynorphin/Neurokinin B Neurons in the Arcuate Nucleus of the Mouse | Journal of Neuroscience [jneurosci.org]
- 7. Leptin Deficiency and Diet-Induced Obesity Reduce Hypothalamic this compound Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effect of neurokinin B and dynorphin A on this compound-10 secretion from the anterior pituitary cells of pubescent ewes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Leptin and Adiponectin on KiSS-1 and KissR mRNA Expression in Rat Islets of Langerhans and CRI-D2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
The Post-Translational Modification of the Kisspeptin Precursor: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptins, a family of neuropeptides encoded by the KISS1 gene, have emerged as critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Their profound influence on gonadotropin-releasing hormone (GnRH) secretion has made them a focal point in reproductive biology and a promising target for therapeutic interventions in reproductive disorders.[4][5] The biological activity of kisspeptins is contingent on a series of post-translational modifications of the initial 145-amino acid precursor protein, prepro-kisspeptin.[2][6] This technical guide provides a comprehensive overview of the post-translational processing of the kisspeptin precursor, the signaling pathways activated by its products, and detailed experimental protocols for their study.
Post-Translational Processing of the this compound Precursor
The primary translation product of the KISS1 gene is a 145-amino acid prepropeptide.[6] This precursor undergoes a series of proteolytic cleavages to generate a family of biologically active peptides, all of which share a common C-terminal decapeptide sequence with an RF-amide motif.[2][3] The major bioactive isoforms are this compound-54 (Kp-54), this compound-14 (Kp-14), this compound-13 (Kp-13), and This compound-10 (B1632629) (Kp-10).[2][3]
The processing of the this compound precursor is mediated by proprotein convertases, a family of serine endoproteases that cleave precursor proteins at specific single or paired basic amino acid residues (e.g., KR, RR, RK).[1][7] Sequence analysis of the human Kiss1 precursor reveals potential cleavage sites at Arg-Lys67, Arg-Arg124, and Lys-Arg145.[1]
Experimental evidence strongly implicates furin , a ubiquitously expressed proprotein convertase, as the primary enzyme responsible for the initial cleavage of the Kiss1 precursor.[1][8][9] Inhibition of furin activity or its knockdown via shRNA has been shown to block the processing of the precursor into smaller this compound peptides.[1] While the precise roles of other prohormone convertases like PC1/3 and PC2 in the differential processing of this compound isoforms are still under investigation, their involvement in the maturation of numerous neuropeptides suggests they may also contribute to the generation of the diverse this compound milieu.[10][11][12][13]
This compound Signaling Pathway
The biological effects of kisspeptins are mediated through their interaction with a G protein-coupled receptor, KISS1R (also known as GPR54).[2][3] All this compound isoforms bind to and activate KISS1R with high affinity, initiating a canonical Gαq/11 signaling cascade.[14]
Upon ligand binding, KISS1R undergoes a conformational change that activates the heterotrimeric G protein Gαq/11.[15] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[15] The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[15] Activated PKC, in turn, phosphorylates and activates downstream targets, including members of the mitogen-activated protein kinase (MAPK) family, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[15][16] This signaling cascade ultimately leads to the modulation of cellular processes, most notably the synthesis and secretion of GnRH from hypothalamic neurons.
Quantitative Data on this compound Isoforms
The various this compound isoforms exhibit differences in their pharmacokinetic properties and, to some extent, their potencies, which are important considerations for both research and therapeutic development.
Table 1: Pharmacokinetic and Pharmacodynamic Properties of Human this compound Isoforms
| Isoform | Half-life (in vivo) | Receptor Binding Affinity (Ki) | Potency (EC50 for Ca²⁺ mobilization) |
| This compound-54 | ~28-32 minutes[17] | Not consistently reported | ~1-10 nM[18] |
| This compound-14 | Not extensively studied | Similar to other isoforms[14] | Similar to other isoforms[14] |
| This compound-13 | Not extensively studied | Similar to other isoforms[14] | Similar to other isoforms[14] |
| This compound-10 | ~4 minutes[17] | ~2.7 nM[19] | ~1-2 nM[18] |
Note: Binding affinities and potencies can vary depending on the assay system and experimental conditions. The values presented are representative estimates from the literature.
Experimental Protocols
Western Blotting for the Detection of this compound Precursor
This protocol is adapted from standard western blotting procedures and can be optimized for the detection of the ~15.9 kDa full-length this compound precursor in cell lysates or tissue homogenates.
a. Sample Preparation:
-
Homogenize tissues or lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[20]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[20]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
b. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 15% or 4-20% gradient SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the this compound precursor overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
Radioligand Binding Assay for KISS1R
This competitive binding assay is used to determine the binding affinity (IC50 and Ki) of this compound isoforms or other compounds for KISS1R.[21][22][23]
a. Membrane Preparation:
-
Homogenize cells or tissues expressing KISS1R in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[22]
-
Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[22]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay binding buffer and determine the protein concentration.
b. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled this compound analog (e.g., 125I-Kisspeptin-10), and varying concentrations of the unlabeled competitor (different this compound isoforms or test compounds).[21]
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of the unlabeled competitor.[24]
-
Incubate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[22]
-
Terminate the reaction by rapid filtration through a glass fiber filter pre-soaked in polyethyleneimine (PEI) to trap the membranes.[22][24]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound isoforms to activate KISS1R and elicit an increase in intracellular calcium.[21][25]
a. Cell Preparation:
-
Plate cells expressing KISS1R (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 45-60 minutes at 37°C.[21]
-
Wash the cells to remove excess dye.
b. Calcium Measurement:
-
Place the plate in a fluorescence plate reader or a fluorescence microscope equipped for live-cell imaging.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound isoforms to the wells.
-
Measure the change in fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
c. Data Analysis:
-
Plot the peak change in fluorescence against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.
References
- 1. Furin Is the Major Proprotein Convertase Required for KISS1-to-Kisspeptin Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound isoforms: versatile players in reproduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furin is the major proprotein convertase required for KISS1-to-Kisspeptin processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of peptides in prohormone convertase 1/3 null mouse brain using quantitative peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. α cells use both PC1/3 and PC2 to process proglucagon peptides and control insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions [ouci.dntb.gov.ua]
- 19. Regulation of this compound Synthesis and Release in the Preoptic/Anterior Hypothalamic Region of Prepubertal Female Rats: Actions of IGF-1 and Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 24. researchgate.net [researchgate.net]
- 25. Comprehensive Analysis of this compound Signaling: Effects on Cellular Dynamics in Cervical Cancer [mdpi.com]
A Technical Guide to the Cellular Localization of Kisspeptin and its Receptor, GPR54
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular localization of kisspeptin and its cognate receptor, GPR54 (also known as KISS1R). Understanding the precise anatomical and cellular distribution of this critical signaling system is paramount for elucidating its physiological roles in reproductive endocrinology, oncology, and metabolism, and for the development of targeted therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of signaling pathways and experimental workflows.
Introduction to the this compound-GPR54 System
The discovery of the Kiss1 gene and its product, this compound, along with its G protein-coupled receptor, GPR54, has revolutionized our understanding of the neuroendocrine control of reproduction.[1] Kisspeptins are a family of peptide hormones that are potent stimulators of the hypothalamic-pituitary-gonadal (HPG) axis.[2][3] Mutations in either KISS1 or GPR54 genes lead to hypogonadotropic hypogonadism, highlighting their indispensable role in pubertal onset and fertility.[2][4] Beyond reproduction, the this compound-GPR54 system is implicated in a variety of physiological processes, including metabolism, and has been identified as a potential suppressor of tumor metastasis.[3][5]
Cellular Localization of this compound and GPR54
The biological actions of this compound are dictated by the specific locations of both the peptide-expressing cells and the cells expressing its receptor, GPR54. Extensive research has mapped their distribution in the central nervous system and peripheral tissues.
Central Nervous System
The hypothalamus is a primary site of this compound and GPR54 expression, where they play a pivotal role in the regulation of Gonadotropin-Releasing Hormone (GnRH) secretion.[2]
This compound Neurons: In the mammalian brain, two main populations of this compound-expressing neurons are consistently identified in the hypothalamus:
-
Anteroventral Periventricular Nucleus (AVPV): This population is crucial for mediating the positive feedback of estrogen on GnRH release, leading to the preovulatory luteinizing hormone (LH) surge.[2]
-
Arcuate Nucleus (ARC): These neurons are primarily involved in the negative feedback regulation of GnRH secretion by sex steroids.[2]
GPR54 Expression: GPR54 is widely expressed throughout the brain, with notable concentrations in areas that align with the projections of this compound neurons. GPR54 mRNA has been detected in the hypothalamus, hippocampus, amygdala, and other brain regions.[6] Crucially, GPR54 is co-localized with GnRH neurons, providing the anatomical basis for the direct action of this compound on these cells to stimulate GnRH release.[7]
Quantitative Distribution of GPR54 in the Rat Brain:
The following table summarizes the relative protein expression of GPR54 in various brain regions of adult male Wistar rats, as determined by Western blot analysis.
| Brain Region | Relative GPR54 Protein Expression (Arbitrary Units) |
| Hypothalamus | 1.00 ± 0.05 |
| Hippocampus | 0.85 ± 0.07 |
| Medulla and Pons | 0.78 ± 0.06 |
| Frontal Lobe | 0.65 ± 0.09 |
| Cortex | 0.62 ± 0.08 |
| Midbrain | 0.55 ± 0.07 |
| Cerebellum | 0.48 ± 0.06 |
Data adapted from a study on aging and GPR54 expression.[8][9]
Peripheral Tissues
The this compound-GPR54 system is not confined to the brain and has been identified in various peripheral organs, suggesting a broader range of functions.
This compound and GPR54 have been localized in:
-
Gonads: In the ovaries, this compound and GPR54 are found in granulosa cells, theca cells, and oocytes, suggesting a role in follicular development and oocyte maturation.[4] In the testes, they are expressed in Leydig cells and spermatids.
-
Placenta: High levels of both this compound and GPR54 are present in the placenta, where they are thought to regulate trophoblast invasion.[2]
-
Pancreas: Expression in the pancreas suggests a potential role in insulin (B600854) secretion and glucose homeostasis.[3][5]
-
Liver and Adipose Tissue: The presence of the this compound-GPR54 system in these metabolic organs points towards its involvement in energy balance.[5]
-
Pituitary Gland: Direct effects on the pituitary are also possible due to local expression.[2]
Quantitative Expression of this compound and GPR54 in Peripheral Tissues:
While extensive quantitative data across all peripheral tissues is still being compiled, studies have consistently shown significant expression in reproductive and metabolic organs. The relative expression levels can vary depending on the physiological state (e.g., stage of the estrous cycle, pregnancy).
| Tissue | This compound (mRNA/Protein) | GPR54 (mRNA/Protein) |
| Ovary | Present in granulosa cells, theca cells, oocytes | Present in granulosa cells, theca cells, oocytes |
| Testis | Present in Leydig cells, spermatids | Present in Leydig cells, spermatids |
| Placenta | High expression | High expression |
| Pancreas | Present | Present |
| Liver | Present | Present |
| Adipose Tissue | Present | Present |
| Pituitary | Present | Present |
This compound-GPR54 Signaling Pathway
GPR54 is a Gq/11-coupled G protein-coupled receptor. The binding of this compound to GPR54 initiates a canonical intracellular signaling cascade.
Experimental Protocols for Cellular Localization
Accurate determination of this compound and GPR54 localization relies on robust and well-validated experimental techniques. The two most common methods are immunohistochemistry (IHC) for protein detection and in situ hybridization (ISH) for mRNA detection.
Immunohistochemistry (IHC) Workflow
This protocol provides a general framework for the detection of this compound and GPR54 proteins in tissue sections.
Detailed Method for Immunohistochemistry:
-
Tissue Preparation and Fixation:
-
Perfuse the animal transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in phosphate (B84403) buffer (PB).
-
Dissect the tissue of interest and post-fix in 4% PFA for 4-24 hours at 4°C.
-
Cryoprotect the tissue by immersing in a series of sucrose (B13894) solutions (e.g., 15% then 30%) in PB at 4°C until the tissue sinks.
-
For paraffin (B1166041) embedding, dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Mounting:
-
Cut frozen sections at 10-40 µm using a cryostat or paraffin sections at 4-10 µm using a microtome.
-
Mount sections onto charged microscope slides.
-
-
Antigen Retrieval (for paraffin sections):
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) at 95-100°C for 10-20 minutes.
-
-
Immunostaining:
-
Wash sections in PBS.
-
Quench endogenous peroxidase activity (for chromogenic detection) by incubating in 0.3-3% hydrogen peroxide in PBS for 10-30 minutes.
-
Permeabilize sections with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes.
-
Block non-specific binding by incubating in a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody (e.g., rabbit anti-kisspeptin or rabbit anti-GPR54) diluted in blocking solution overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
For chromogenic detection, incubate with an avidin-biotin-peroxidase complex (ABC) reagent, followed by a substrate-chromogen solution (e.g., diaminobenzidine - DAB).
-
Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI) if desired.
-
-
Dehydration, Mounting, and Imaging:
-
Dehydrate sections (for chromogenic staining), clear, and coverslip with a mounting medium.
-
For fluorescent staining, directly coverslip with an anti-fade mounting medium.
-
Image the slides using a bright-field or fluorescence microscope.
-
In Situ Hybridization (ISH) Workflow
This protocol outlines the general steps for detecting Kiss1 and GPR54 mRNA in tissue sections.
Detailed Method for In Situ Hybridization:
-
Probe Preparation:
-
Synthesize antisense and sense (control) riboprobes labeled with digoxigenin (B1670575) (DIG), biotin, or a radioactive isotope from a linearized plasmid containing the cDNA for Kiss1 or Gpr54.
-
-
Tissue Preparation:
-
Prepare frozen tissue sections as described for IHC, ensuring all solutions and equipment are RNase-free.
-
Fix sections in 4% PFA.
-
-
Prehybridization:
-
Treat sections with Proteinase K to improve probe penetration.
-
Acetylate sections to reduce non-specific binding.
-
Prehybridize in a hybridization buffer.
-
-
Hybridization:
-
Incubate sections with the labeled probe in hybridization buffer overnight at an optimized temperature (e.g., 55-65°C).
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This typically involves washing in decreasing concentrations of saline-sodium citrate (SSC) buffer at elevated temperatures.
-
Treat with RNase A to remove any remaining single-stranded probe.
-
-
Immunodetection and Signal Development:
-
Block non-specific binding.
-
Incubate with an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody).
-
Wash to remove unbound antibody.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP) or a fluorescent substrate.
-
-
Imaging and Analysis:
-
Dehydrate (for chromogenic ISH), clear, and coverslip.
-
Image using a bright-field or fluorescence microscope.
-
Conclusion
The precise cellular localization of this compound and its receptor, GPR54, is fundamental to their diverse physiological functions. This technical guide provides a foundational understanding of their distribution, the signaling pathways they activate, and the key experimental methodologies used for their detection. For researchers and drug development professionals, a thorough appreciation of this spatial organization is critical for designing experiments, interpreting data, and ultimately, for the development of novel therapeutic strategies targeting the this compound-GPR54 system. Continued research, particularly focusing on quantitative and cell-type-specific expression, will further refine our understanding of this essential signaling pathway.
References
- 1. Development and Aging of the this compound–GPR54 System in the Mammalian Brain: What are the Impacts on Female Reproductive Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR54 and kisspeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. The this compound Receptor GPR54 Is Required for Sexual Differentiation of the Brain and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aparicio.molonc.ca [aparicio.molonc.ca]
- 8. Aging reduces this compound receptor (GPR54) expression levels in the hypothalamus and extra-hypothalamic brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
role of kisspeptin in sex steroid feedback
An In-depth Technical Guide on the Core Role of Kisspeptin in Sex Steroid Feedback
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of this compound, a neuropeptide encoded by the Kiss1 gene, and its G protein-coupled receptor, GPR54 (also known as KISS1R), has fundamentally advanced our understanding of the neuroendocrine control of reproduction.[1][2] this compound signaling is now recognized as an indispensable upstream regulator of gonadotropin-releasing hormone (GnRH) secretion, placing it at the apex of the hypothalamic-pituitary-gonadal (HPG) axis.[2][3][4] This technical guide provides a comprehensive overview of the pivotal role of this compound neurons in mediating the complex feedback mechanisms of sex steroids. It details the distinct functions of hypothalamic this compound neuronal populations in processing both negative and positive steroid feedback, summarizes key quantitative data from foundational studies, outlines prevalent experimental methodologies, and visualizes the core signaling and regulatory pathways.
The this compound/GPR54 System: A Master Regulator of the HPG Axis
Kisspeptins are a family of peptides derived from a 145-amino acid precursor.[5] The most well-known product, this compound-54 (also called metastin), and its shorter, C-terminal fragments (this compound-14, -13, and -10) all share a common RF-amide motif and bind to the GPR54 receptor.[5] The absolute requirement of this system for reproduction is demonstrated by the fact that inactivating mutations in either the KISS1 or GPR54 gene result in idiopathic hypogonadotropic hypogonadism (iHH), a condition characterized by a failure to undergo puberty and subsequent infertility.[6][7][8][9]
This compound neurons act as the primary conduit for conveying information about circulating sex steroid levels to the GnRH neuronal network.[6][10] GnRH neurons themselves express few, if any, estrogen receptors (ERα), indicating that steroid feedback must be mediated by an upstream, steroid-sensitive neuronal population.[6][11] this compound neurons fulfill this role, as they abundantly express receptors for estrogens (ERα), androgens (AR), and progestins (PGR).[6][10]
The GPR54 Intracellular Signaling Cascade
Upon binding of this compound, the GPR54 receptor activates a canonical Gαq/11-protein-coupled signaling pathway.[5][12] This activation initiates a cascade that is fundamental to its secretagogue effect on GnRH neurons.
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLCβ.[5][13][14]
-
Generation of Second Messengers: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][12][13][14]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12][13][14]
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ along with DAG synergistically activate PKC.[12][13][14]
-
Downstream Effects: This cascade ultimately leads to GnRH neuron depolarization and the secretion of GnRH into the hypophyseal portal system.[2] this compound signaling also engages other pathways, including the activation of mitogen-activated protein kinases (MAPK) like ERK1/2.[12]
Anatomically and Functionally Distinct this compound Populations
The mediation of steroid feedback is segregated between two principal populations of this compound neurons in the hypothalamus.[15]
-
Arcuate Nucleus (ARC) / Infundibular Nucleus: In rodents, these neurons are located in the ARC, while in humans, the homologous region is the infundibular nucleus.[1] This population co-expresses neurokinin B (NKB) and dynorphin, and are thus termed KNDy neurons.[1][2][3] KNDy neurons are primarily responsible for mediating the negative feedback of sex steroids and generating the pulsatile release of GnRH.[3][15][16]
-
Anteroventral Periventricular Nucleus (AVPV) / Preoptic Area (POA): In rodents, this population resides in the AVPV and the rostral periventricular region of the third ventricle (RP3V).[3][17] In humans, these neurons are found in the preoptic area.[3] These neurons are critical for mediating the positive feedback of estrogen that triggers the preovulatory GnRH/LH surge in females.[3][15][16]
The Role of this compound in Sex Steroid Negative Feedback
In both males and females, tonic (pulsatile) secretion of GnRH and gonadotropins is restrained by the negative feedback of circulating sex steroids. This homeostatic mechanism is primarily driven by KNDy neurons in the ARC.
-
Estrogen & Progesterone (B1679170): In females, low levels of estradiol (B170435) and progesterone inhibit Kiss1 gene expression in ARC neurons.[10][16] Ovariectomy leads to a marked increase in Kiss1 mRNA in the ARC, an effect that is reversed by estrogen replacement therapy.[15] This demonstrates that the removal of the estrogenic brake enhances the stimulatory this compound tone on GnRH neurons, leading to elevated gonadotropin levels.[15] Dynorphin, an inhibitory peptide co-expressed in KNDy neurons, is also involved in mediating this negative feedback.[3]
-
Testosterone (B1683101): In males, testosterone similarly suppresses Kiss1 expression in the ARC.[7][18] This inhibitory effect can be mediated directly via androgen receptors or indirectly following the aromatization of testosterone to estradiol.[18] This suppression is crucial for maintaining the appropriate frequency and amplitude of LH pulses required for testicular function.[10]
The Role of this compound in Sex Steroid Positive Feedback
In females, the preovulatory surge of GnRH/LH, which is essential for ovulation, is triggered by a switch from negative to positive feedback in response to sustained high levels of estradiol.[1][16] This critical event is mediated by this compound neurons in the AVPV/POA.
-
Estradiol: Unlike its effect in the ARC, high estradiol levels dramatically increaseKiss1 gene expression in AVPV/POA neurons.[3][16][19] This surge in this compound release provides a powerful, sustained stimulation to GnRH neurons, driving the massive release of GnRH that initiates the LH surge.[15][16] Studies using Cre-lox mice to selectively delete ERα from this compound neurons have confirmed that ERα in these cells is essential for the positive feedback action of estrogen.[20]
-
Progesterone: Progesterone, acting via its receptor (PGR) on this compound neurons, is also a critical facilitator of the LH surge.[21][22] Targeted deletion of PGR specifically in this compound neurons prevents the generation of proper LH surges, leading to impaired fertility.[21][22] Reintroducing PGR exclusively into the AVPV this compound neurons of these mice is sufficient to rescue the LH surge, pinpointing this specific neuronal population as the key site of progesterone's positive feedback action.[21][23]
Quantitative Data Summary
The following tables summarize quantitative findings from key studies, illustrating the potent effects of this compound and its regulation by sex steroids.
Table 1: Effect of this compound Administration on Gonadotropin Levels
| Study Population | This compound Administration | Baseline LH (IU/L) | Peak/Mean LH during Infusion (IU/L) | Fold Change | Citation |
|---|---|---|---|---|---|
| Healthy Men | i.v. infusion (1 nmol/kg/h) | ~1.5 | ~4.5 | ~3x | [24] |
| Women with HA* | i.v. infusion (1 nmol/kg/h) | 1.26 ± 0.56 | 15.42 ± 3.57 | >10x | [25] |
| Peripubertal Female Rats | i.c.v. infusion (7.5 nmol/day) | Vehicle Control | Persistently elevated for 7 days | - | [26] |
*HA: Hypothalamic Amenorrhoea
Table 2: Effect of Sex Steroids on Kiss1 mRNA Expression
| Brain Region | Animal Model | Experimental Condition | Effect on Kiss1 mRNA | Citation |
|---|---|---|---|---|
| ARC | Female Mice | Ovariectomy (OVX) | Increase | [15] |
| ARC | Female Mice | OVX + Estradiol | Decrease (reversal of OVX effect) | [15] |
| AVPV | Female Mice | OVX | Decrease | [15] |
| AVPV | Female Mice | OVX + Estradiol | Increase (restoration) | [15] |
| mHypoA-55 Cells | Hypothalamic Cell Line | Testosterone (100 nM, 24h) | ~2.2-fold induction |[27] |
Key Experimental Protocols
The elucidation of the this compound-sex steroid feedback system has relied on a combination of neuroanatomical, genetic, and physiological techniques.
7.1 In Situ Hybridization (ISH) for Kiss1 mRNA This technique is used to visualize and quantify the expression of the Kiss1 gene directly within brain tissue, allowing for the identification of steroid-responsive neuronal populations.
-
Protocol Outline:
-
Tissue Preparation: Animals are euthanized, and brains are rapidly extracted, frozen, and sectioned on a cryostat.[28]
-
Probe Synthesis: A complementary RNA (cRNA) probe for Kiss1 mRNA is synthesized and labeled with a radioisotope (e.g., 35S) or a non-radioactive tag like digoxigenin (B1670575) (DIG).[28]
-
Hybridization: Brain sections are incubated with the labeled probe, which binds specifically to the Kiss1 mRNA transcripts in the cells.[29][30]
-
Washing & Detection: Non-specifically bound probes are washed away. For radioactive probes, sections are exposed to film or emulsion. For DIG probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) is used, followed by a colorimetric substrate to visualize the signal.[28]
-
Analysis: The number of labeled cells or the density of the signal is quantified in specific brain regions (e.g., ARC, AVPV).[30] Double-label ISH can be performed to determine co-expression of Kiss1 with steroid hormone receptors like ERα.[28][31]
-
7.2 Hormone Measurement via Radioimmunoassay (RIA) RIA is a highly sensitive method used to quantify circulating hormone levels (e.g., LH, FSH) in blood samples.
-
Protocol Outline:
-
Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., 125I-LH) competes with the unlabeled hormone in the biological sample for a limited number of binding sites on a specific antibody.
-
Procedure: Serum samples are incubated with the specific primary antibody (e.g., anti-LH) and the radiolabeled hormone.[26]
-
Separation: A second antibody is used to precipitate the primary antibody-hormone complexes.
-
Detection: The radioactivity of the precipitate is measured using a gamma counter.
-
Quantification: The concentration of the hormone in the sample is determined by comparing its ability to displace the radiolabeled hormone with that of a standard curve generated using known concentrations of unlabeled hormone. The less radioactivity detected in the pellet, the higher the concentration of the hormone in the original sample.[26][32][33]
-
7.3 Electrophysiology of this compound Neurons Electrophysiological techniques, such as patch-clamp recording in acute brain slices, are used to study the intrinsic membrane properties and firing patterns of individual this compound neurons and their responses to neurotransmitters or hormones.[17][34][35][36]
-
Protocol Outline:
-
Slice Preparation: A mouse, often a transgenic model where this compound neurons express a fluorescent reporter (e.g., GFP), is anesthetized and its brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[36] The hypothalamus is sectioned into thin slices (e.g., 250 µm) using a vibratome.
-
Neuron Identification: Slices are transferred to a recording chamber on a microscope stage. Fluorescent this compound neurons are identified for recording.[36]
-
Recording: A glass micropipette filled with a conductive solution is precisely positioned onto a target neuron. Using whole-cell or cell-attached configurations, the electrical activity (action potentials, postsynaptic potentials) of the neuron is recorded.[17][35]
-
Pharmacology: The effects of sex steroids, NKB, dynorphin, or other compounds can be tested by adding them to the aCSF bathing the slice and observing changes in neuronal firing rate or membrane potential.[17][34]
-
Conclusion and Future Directions
This compound is the critical intermediary that translates the language of gonadal steroids into the neural control of GnRH secretion. The anatomical and functional segregation of this compound neurons into ARC (negative feedback/pulse generation) and AVPV/POA (positive feedback/surge generation) populations provides an elegant framework for understanding the complex regulation of the reproductive cycle. This detailed knowledge is invaluable for drug development professionals targeting reproductive disorders. Manipulating the KNDy system is a focus of translational research for conditions like hypothalamic amenorrhea and other forms of hypogonadotropic hypogonadism.[1] Future research will continue to unravel the precise molecular and epigenetic mechanisms by which steroids regulate Kiss1 gene expression and the complex interplay of this compound with other neuropeptides to fine-tune reproductive function.
References
- 1. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]
- 9. physoc.org [physoc.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. eneuro.org [eneuro.org]
- 12. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
- 15. Hypothalamic this compound neurons as potential mediators of estradiol negative and positive feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Neurons and Estrogen–Estrogen Receptor α Signaling: Unraveling the Mystery of Steroid Feedback System Regulating Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Portal [ourarchive.otago.ac.nz]
- 18. Organizational and activational effects of sex steroids on this compound neuron development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sex steroids and the control of the Kiss1 system: developmental roles and major regulatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Progesterone Receptors in AVPV this compound Neurons Are Sufficient for Positive Feedback Induction of the LH Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Progesterone Receptors in AVPV this compound Neurons Are Sufficient for Positive Feedback Induction of the LH Surge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Increasing LH Pulsatility in Women With Hypothalamic Amenorrhoea Using Intravenous Infusion of this compound-54 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.physiology.org [journals.physiology.org]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
- 34. Electrophysiology of this compound neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Electrical properties of this compound neurons and their regulation of GnRH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Kisspeptin in the Metabolic Regulation of Fertility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reproductive function is intrinsically linked to the body's metabolic state. Sufficient energy reserves are a prerequisite for fertility, and metabolic dysregulation, ranging from undernutrition to obesity, is a common cause of reproductive disorders. Kisspeptin, a neuropeptide encoded by the Kiss1 gene, has emerged as a critical integrator of metabolic information, relaying cues about the body's energy status to the reproductive axis. This technical guide provides a comprehensive overview of the mechanisms by which this compound mediates the metabolic regulation of fertility, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Hypothalamic this compound neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), are key players in the control of gonadotropin-releasing hormone (GnRH) secretion.[1][2] These neurons receive and integrate signals from various metabolic hormones, including leptin, insulin (B600854), ghrelin, and adiponectin, to modulate GnRH release and, consequently, the entire hypothalamic-pituitary-gonadal (HPG) axis.[3][4] Understanding this intricate interplay is crucial for the development of novel therapeutic strategies for metabolic and reproductive disorders.[5][6]
Core Signaling Pathways
The metabolic regulation of fertility by this compound involves a complex network of signaling pathways. Metabolic hormones act on this compound neurons, which in turn regulate GnRH neurons. The following diagrams illustrate the key signaling cascades.
This primary signaling pathway highlights the integration of peripheral metabolic signals by ARC this compound neurons to control GnRH secretion and fertility. Leptin and insulin, indicators of energy sufficiency, stimulate this compound neurons, while ghrelin and adiponectin, signals of energy deficit, are inhibitory.
Leptin primarily signals through the JAK2-STAT3 pathway to increase Kiss1 gene expression, while insulin acts via the PI3K-Akt pathway to enhance the electrical activity of this compound neurons.
Quantitative Data on Metabolic Regulation of this compound and Fertility
The following tables summarize key quantitative findings from studies investigating the interplay between metabolic factors, this compound, and reproductive hormones.
Table 1: Effects of Metabolic State on this compound System and Reproductive Hormones
| Model/Condition | Species | Parameter Measured | Change | Reference |
| Fasting (48h) | Mouse (male) | Hypothalamic Kiss1 mRNA | ↓ 50% | [7] |
| Fasting (72h) | Rat (female) | ARC Kiss1 mRNA | ↓ | [7] |
| Diet-induced obesity (HFD) | Mouse (female) | ARC Kiss1 mRNA | ↓ | [7] |
| Streptozotocin-induced diabetes | Rat (male) | Hypothalamic Kiss1 mRNA | ↓ | [8] |
| Leptin treatment (ob/ob mice) | Mouse (male) | ARC Kiss1 mRNA | ↑ | [7] |
| Adiponectin treatment (GT1-7 cells) | Mouse (in vitro) | Kiss1 promoter activity | ↓ ~40% | [9] |
| Ghrelin administration (IV) | Rat (female) | LH pulse frequency | ↓ | [10] |
Table 2: Effects of this compound Administration on Reproductive Hormones
| Administration | Species/Condition | Parameter Measured | Change | Reference |
| This compound-10 (ICV) | Rat (male) | LH secretion | ↑ | [3] |
| This compound-54 (IV infusion) | Human (female, hypothalamic amenorrhea) | LH pulse frequency | ↑ 3-fold | [9] |
| This compound-10 (IV infusion) | Human (male, type 2 diabetes) | LH pulse frequency | ↑ | [9] |
| This compound-10 (IP) in HFD mice | Mouse (female) | LH concentration | ↑ | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in metabolic regulation of fertility.
Protocol 1: High-Fat Diet (HFD)-Induced Obesity Model in Mice
This protocol is adapted from studies investigating the impact of diet-induced obesity on the this compound system and fertility.[12][13]
References
- 1. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 2. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Leptin and Adiponectin on KiSS-1 and KissR mRNA Expression in Rat Islets of Langerhans and CRI-D2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Impact on the Hypothalamic this compound-Kiss1r Signaling Pathway [frontiersin.org]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. This compound Regulation of Neuronal Activity throughout the Central Nervous System [e-enm.org]
- 7. alzet.com [alzet.com]
- 8. Streptozotocin treatment and induction of diabetes [bio-protocol.org]
- 9. Adiponectin inhibits KISS1 gene transcription through AMPK and specificity protein-1 in the hypothalamic GT1-7 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound neuron electrophysiology: Intrinsic properties, hormonal modulation, and regulation of homeostatic circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Methodological & Application
Measuring Kisspeptin in Plasma: A Guide for Researchers
Application Notes and Protocols for the Quantification of a Key Regulator of Reproduction
Kisspeptins, a family of peptides encoded by the KISS1 gene, are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3][4] Accurate measurement of circulating kisspeptin levels in plasma is crucial for research in reproductive biology, diagnostics, and the development of novel therapeutics. This document provides detailed application notes and protocols for the principal techniques used to quantify plasma this compound, aimed at researchers, scientists, and professionals in drug development.
Introduction to this compound Biology
Kisspeptins act as upstream regulators of gonadotropin-releasing hormone (GnRH) secretion.[4][5] They bind to the G protein-coupled receptor, GPR54 (also known as Kiss1r), expressed on GnRH neurons.[2][3][5] This binding primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][3][5] Subsequent increases in intracellular calcium and protein kinase C (PKC) activation ultimately stimulate GnRH release.[1][2][3][5] Due to their critical role in reproduction, understanding the dynamics of this compound secretion through accurate plasma measurements is of significant scientific interest.
This compound Signaling Pathway Diagram
Caption: this compound signaling pathway in a GnRH neuron.
Application Notes: Choosing the Right Assay
The selection of an appropriate measurement technique depends on the specific research question, required sensitivity and specificity, and available resources. The three main methods for quantifying this compound in plasma are Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Radioimmunoassay (RIA): RIA is a highly sensitive technique that has been traditionally used for measuring this compound. It relies on the competition between radiolabeled and unlabeled this compound for a limited number of antibody binding sites. While sensitive, RIAs measure "immunoreactive" this compound, which may include metabolites or degradation products, potentially leading to an overestimation of the biologically active peptide.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a common, non-radioactive alternative to RIA. Sandwich ELISAs, in particular, offer good specificity by using two different antibodies that bind to distinct epitopes on the this compound molecule. Commercial ELISA kits are widely available, making this method accessible to many laboratories.[8][9][10] However, like RIA, the specificity of an ELISA is dependent on the antibodies used and may also detect inactive fragments.
-
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for specificity.[6][7] This technique separates peptides based on their physicochemical properties before detecting and quantifying them based on their mass-to-charge ratio. This allows for the precise measurement of specific this compound fragments, distinguishing them from metabolites.[6][7] While highly specific and sensitive, LC-MS/MS requires specialized equipment and expertise.
Comparison of this compound Measurement Techniques
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of radiolabeled vs. unlabeled antigen to a limited antibody. | Antigen-antibody binding detected by an enzyme-catalyzed color change. | Separation by chromatography followed by mass-based detection and quantification. |
| Specificity | Measures total immunoreactivity, may cross-react with metabolites.[6][7] | Dependent on antibody specificity; can be high in sandwich assays. | High; can distinguish between different this compound fragments and metabolites.[6][7] |
| Sensitivity | High (can be as low as fmol/mL).[6] | Moderate to high (typically in the pg/mL range).[8][9] | High (Lower Limit of Quantitation reported at 0.5 ng/mL for this compound-10).[6][7][11] |
| Throughput | Moderate; can be automated. | High; suitable for large numbers of samples. | Lower; sample preparation can be intensive. |
| Cost | Moderate; requires handling and disposal of radioactive materials. | Low to moderate. | High; requires expensive, specialized equipment. |
| Advantages | High sensitivity. | No radioactive materials, high throughput, commercially available kits. | High specificity and accuracy. |
| Disadvantages | Use of radioactive isotopes, potential for overestimation due to cross-reactivity. | Antibody-dependent specificity, potential for matrix effects. | Expensive equipment, requires specialized expertise, lower throughput. |
Experimental Protocols
Plasma Sample Collection and Processing
Proper sample handling is critical for accurate this compound measurement due to the peptide's rapid degradation.[6][12]
Workflow for Plasma Sample Collection and Processing
Caption: Workflow for plasma sample collection and processing.
Protocol:
-
Blood Collection: Collect whole blood into chilled tubes containing either EDTA or lithium heparin as an anticoagulant.[8][9][10][12] These have been shown to be most suitable for preserving this compound immunoreactivity.[12]
-
Immediate Processing: Process blood samples immediately after collection.[12] Delays can lead to significant degradation of this compound.[6][12]
-
Centrifugation: Centrifuge the blood samples at approximately 1000 x g for 15 minutes at 2-8°C.[8][9][10]
-
Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Aliquot the plasma into cryovials and store at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[9][10][12]
Radioimmunoassay (RIA) Protocol
This is a general protocol and may require optimization based on the specific antibody and tracer used.
General RIA Workflow
Caption: General workflow for a competitive radioimmunoassay.
Protocol:
-
Reagent Preparation: Reconstitute standards, primary antibody, and radiolabeled this compound (e.g., ¹²⁵I-kisspeptin) according to the manufacturer's instructions.
-
Assay Setup: Pipette standards, plasma samples, and quality controls into appropriately labeled tubes.
-
Primary Antibody Addition: Add the primary anti-kisspeptin antibody to all tubes except the "total counts" and "non-specific binding" tubes.
-
First Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.[13]
-
Tracer Addition: Add the ¹²⁵I-labeled this compound to all tubes.
-
Second Incubation: Vortex and incubate for another 16-24 hours at 4°C.[13]
-
Precipitation: Add a secondary antibody (precipitating reagent) to all tubes except the "total counts" tubes.
-
Third Incubation: Incubate for approximately 90 minutes at room temperature to allow for the formation of a precipitate.
-
Centrifugation: Add assay buffer and centrifuge the tubes to pellet the antibody-bound complex.
-
Measurement: Carefully decant or aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiotracer as a function of the standard concentration. Use this curve to determine the this compound concentration in the unknown samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol is based on a typical sandwich ELISA format, as found in many commercial kits.[8][9][10]
General ELISA Workflow
Caption: General workflow for a sandwich ELISA.
Protocol:
-
Reagent Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer, standards, and other reagents as per the kit manual.[8]
-
Sample Addition: Add 100 µL of standards and plasma samples to the appropriate wells of the antibody-coated microplate.
-
First Incubation: Cover the plate and incubate, for example, for 90 minutes at 37°C.[9]
-
Washing: Aspirate the contents of the wells and wash several times with the wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.
-
Second Incubation: Cover and incubate, for example, for 60 minutes at 37°C.[9]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of HRP-conjugate to each well.
-
Third Incubation: Cover and incubate, for example, for 30 minutes at 37°C.[10]
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 90 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the optical density at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the this compound concentrations in the samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized workflow for the quantification of This compound-10 (B1632629), based on a published method.[6]
General LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[6]
-
Vortex and centrifuge at high speed.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 5% acetonitrile/0.1% formic acid).[6]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
References
- 1. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 6. LC–MS/MS quantification of a neuropeptide fragment this compound-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS quantification of a neuropeptide fragment this compound-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. researchgate.net [researchgate.net]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. phoenixbiotech.net [phoenixbiotech.net]
Application Notes: In Vivo Effects of Kisspeptin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptins, products of the Kiss1 gene, are a family of neuropeptides that have emerged as master regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] They act as the primary endogenous agonists for the G protein-coupled receptor 54 (GPR54), also known as KISS1R.[1][2] The kisspeptin/KISS1R signaling system is a critical component for the onset of puberty and the maintenance of normal reproductive function in mammals.[1][4] this compound neurons, located predominantly in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly stimulate Gonadotropin-Releasing Hormone (GnRH) neurons.[1][4][5] This potent stimulation triggers the release of GnRH, which in turn leads to the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary, thereby regulating gonadal function.[2][4][6]
Acute administration of this compound has been shown to robustly stimulate gonadotropin secretion in a wide range of animal models, including rats, mice, sheep, and non-human primates.[7][8] This effect is observed with both central (e.g., intracerebroventricular) and peripheral (e.g., intravenous, intraperitoneal, subcutaneous) routes of administration.[8][9][10] Generally, the stimulatory effect of this compound is more pronounced for LH than for FSH secretion.[7] The central role of GnRH in mediating these effects is confirmed by studies showing that pre-administration of a GnRH antagonist prevents this compound's stimulation of gonadotropin release.[7][8]
These application notes provide an overview of the in vivo effects of this compound, summarize quantitative data from various animal studies, and offer detailed protocols for common administration routes to guide researchers in designing their experimental paradigms.
Data Presentation: Summary of this compound Administration and Effects
The following tables summarize quantitative data from selected studies on the administration of this compound to various animal models.
Table 1: Effects of Intraperitoneal (IP) this compound Administration in Rodents
| Animal Model | Dosage | Dosing Regimen | Key Findings on Reproductive Hormones |
| Prepubertal male Sprague-Dawley rats | 1 ng, 1 µg | Twice daily for 12 days | Significant reduction in plasma LH and testosterone (B1683101) concentrations.[2][11] |
| Immature female Wistar rats | 100 nmol | Daily | Significantly increased serum LH and estradiol (B170435) levels.[2] |
| Prepubertal female mice | 1 or 2 nmol | Single injection | Induced a surge-like LH release, peaking 80-95 minutes post-injection, and triggered ovulation.[12] |
| Adult female rats | 100 nmol/day | Daily for 26 days | Delayed pubertal onset, suggesting chronic high doses may suppress the reproductive axis.[13] |
Table 2: Effects of Intravenous (IV) this compound Administration in Rats
| Animal Model | Dosage | Dosing Regimen | Key Findings on Reproductive Hormones |
| Conscious, freely moving male rats | 0.3, 3.0, and 30 nmol/kg | Single bolus injection | Potent and dose-dependent stimulation of LH secretion.[2][14] |
| Adult male Fischer 344 rats | 1.0 mg/kg | Single bolus injection | Used to determine the stability and clearance of this compound-10.[14] |
Table 3: Effects of Intracerebroventricular (ICV) this compound Administration in Rats
| Animal Model | Dosage | Dosing Regimen | Key Findings on Reproductive Hormones |
| Adult male rats | 3 nmol | Single infusion | Potent stimulation of LH release.[2] |
This compound Signaling Pathway
This compound binding to its Gq-protein-coupled receptor (KISS1R) on GnRH neurons initiates a signaling cascade that is crucial for hormone release.[1][4] Activation of KISS1R leads to the stimulation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] This cascade results in the depolarization of the GnRH neuron, leading to the pulsatile release of GnRH into the hypophyseal portal system.[1][5][9]
Caption: this compound signaling cascade leading to GnRH release.
Experimental Workflow
A typical in vivo study investigating the effects of this compound involves several key stages, from animal preparation and acclimatization to substance administration, sample collection, and data analysis. The specific details will vary based on the experimental goals, animal model, and chosen administration route.
Caption: A generalized workflow for in vivo this compound studies.
Experimental Protocols
Note: All procedures involving live animals must be approved by the local Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee and performed by trained personnel. Aseptic surgical techniques should be used where applicable.
Protocol 1: Intravenous (IV) Bolus Administration in Rats (Tail Vein)
This protocol is adapted for the acute administration of this compound to assess its immediate effects on hormone secretion.[14][15]
Materials:
-
This compound-10 or other desired peptide
-
Sterile physiological saline (0.9% NaCl)
-
Rat restrainer
-
Heat lamp or warming pad
-
70% Isopropyl alcohol pads
-
Sterile gauze
Procedure:
-
Preparation of this compound Solution: Aseptically reconstitute lyophilized this compound in sterile saline to the desired stock concentration. Further dilute to the final injection concentration based on the animal's body weight and the desired dose (e.g., 30 nmol/kg). Prepare a vehicle-only (saline) control.
-
Animal Preparation:
-
Weigh the rat to calculate the precise injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[15]
-
To promote vasodilation and improve visualization of the lateral tail veins, warm the rat's tail for 5-10 minutes using a heat lamp (at a safe distance) or by placing the cage on a warming pad.[16][17]
-
Place the rat in an appropriately sized restrainer, ensuring the tail is accessible.
-
-
Injection Procedure:
-
Clean the tail with a 70% alcohol pad.
-
Identify one of the two lateral tail veins.
-
Hold the syringe with the needle bevel facing up. Insert the needle into the vein at a shallow angle (~30 degrees), parallel to the vein.[18] Start the injection attempt in the distal third of the tail.[15]
-
Proper placement may be confirmed by a lack of resistance during injection. If a blister or swelling appears, the needle is not in the vein. Remove the needle and re-attempt at a site more proximal (closer to the body) to the first attempt.[16][17]
-
Slowly administer the calculated volume of this compound solution or vehicle.
-
After injection, withdraw the needle and immediately apply gentle pressure to the injection site with sterile gauze for 15-30 seconds to prevent bleeding.[15][18]
-
-
Post-Procedure:
-
Return the animal to its home cage and monitor for any adverse reactions.
-
Collect blood samples at predetermined time points post-injection as required by the experimental design.
-
Protocol 2: Subcutaneous (SC) Injection in Mice
This protocol is suitable for delivering this compound for studies requiring slower absorption compared to IV administration.[19][20][21]
Materials:
-
This compound solution prepared in sterile saline
-
Sterile syringes (0.5-1 mL) and needles (25-27G, 5/8” length or smaller)[19]
-
70% Isopropyl alcohol pads (optional for SC)[21]
Procedure:
-
Preparation:
-
Animal Restraint:
-
Injection Procedure:
-
Insert the needle, bevel facing up, into the base of the skin tent, parallel to the body.[19][20]
-
Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-attempt with a fresh needle and solution.[19][21]
-
If no blood is aspirated, depress the plunger to inject the solution. A small lump or "bleb" will form under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
-
Post-Procedure: Return the mouse to its home cage and monitor its condition.
Protocol 3: Intracerebroventricular (ICV) Injection in Mice (Stereotaxic Surgery)
This protocol is for the direct central administration of this compound into the brain's ventricular system and requires stereotaxic surgery.[2][23]
Materials:
-
Stereotaxic apparatus for mice
-
Anesthesia system (e.g., isoflurane (B1672236) vaporizer)
-
Surgical drill
-
Guide cannula and internal injector
-
Dental cement
-
Hamilton syringe (10 µL) with infusion pump
-
Standard surgical tools (scalpel, forceps, etc.)
-
Bupivacaine (B1668057), buprenorphine, and ketoprofen (B1673614) for analgesia
-
Iodine and alcohol for sterilization
Procedure:
-
Surgical Preparation (Cannula Implantation):
-
Anesthetize the mouse (e.g., 5% isoflurane for induction, 1-3% for maintenance) and place it in the stereotaxic frame.[23] Apply eye lubricant.
-
Administer pre-operative analgesics (e.g., bupivacaine subcutaneously over the skull, buprenorphine and ketoprofen subcutaneously).[23]
-
Shave the head and sterilize the scalp with alternating scrubs of iodine and alcohol.
-
Make a midline incision to expose the skull. Clean the skull surface.
-
Using the stereotaxic frame, locate the coordinates for a lateral ventricle relative to bregma (e.g., AP: -0.5 mm, ML: ±1.0 mm).[24]
-
Drill a small burr hole at the identified coordinates.
-
Slowly lower the guide cannula to the target depth (e.g., DV: -2.5 mm from the skull surface).[24]
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula (stylet) to maintain patency. Suture the scalp incision closed around the cannula.
-
Allow the animal to recover for at least one week post-surgery.[2][24]
-
-
Injection Procedure:
-
Gently handle and restrain the conscious mouse.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal injector needle (which should extend slightly beyond the guide cannula) to the Hamilton syringe via polyethylene (B3416737) tubing.
-
Slowly insert the injector into the guide cannula.
-
Infuse the desired volume (e.g., 1-5 µL) of this compound solution or vehicle over 1-2 minutes using an infusion pump.[2][23]
-
Leave the injector in place for an additional 1-2 minutes to prevent backflow upon withdrawal.[2][24]
-
Slowly withdraw the injector and replace the dummy cannula.
-
-
Post-Procedure: Return the mouse to its home cage and monitor for behavioral changes and sample as required.
References
- 1. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound on gonadotropin release in non-human mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Review on this compound and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound-54 injection induces a physiological luteinizing hormone surge and ovulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. research.vt.edu [research.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.unc.edu [research.unc.edu]
- 21. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 22. urmc.rochester.edu [urmc.rochester.edu]
- 23. Rodent intracerebroventricular AAV injections [protocols.io]
- 24. Intracerebroventricular injection [bio-protocol.org]
Application Notes and Protocols for Kisspeptin Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell culture experiments to investigate the effects of kisspeptin. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
Kisspeptins are a family of peptides that are crucial regulators of the reproductive axis.[1][2] They act by binding to a G protein-coupled receptor known as KISS1R (also called GPR54).[1] This interaction triggers a signaling cascade that plays a vital role in puberty and fertility.[2] Beyond reproduction, the this compound signaling system has been implicated in various physiological processes, including cancer progression and metastasis.[2]
This compound Signaling Pathway
Upon binding to its receptor, KISS1R, this compound initiates a signaling cascade primarily through the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3][4] Both DAG and increased intracellular Ca2+ activate protein kinase C (PKC), which subsequently leads to the phosphorylation and activation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[3][4]
Experimental Protocols
A general workflow for studying the effects of this compound in cell culture is outlined below.
Cell Line Selection and Culture
A variety of cell lines can be utilized for studying this compound, depending on the research focus.
| Cell Line | Type | Relevance |
| KTaV-3, KTaR-1 | Immortalized mouse hypothalamic neurons | Model for studying estrogenic regulation of this compound expression.[6][7] |
| mHypoA-48, 50, 51, 63 | Immortalized mouse hypothalamic neurons | Models for AVPV and ARC this compound neurons, responsive to estrogen.[8] |
| HeLa | Human cervical cancer | Used to study cytotoxic effects and signaling of this compound analogs.[9] |
| MCF7 | Human breast cancer | Investigating the role of this compound in breast cancer.[2] |
| PC3 | Human prostate cancer | Studying the metastasis suppressor function of the this compound receptor.[2] |
| AGS | Human gastric cancer | Examining the link between reduced this compound receptor expression and tumor invasion.[2] |
| HEK293 | Human embryonic kidney | Commonly used for overexpressing KISS1R to study signaling pathways.[5] |
| GT1-7 | Mouse hypothalamic neurons | A model for GnRH-secreting neurons to study this compound's effect on GnRH. |
Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
This compound peptides (e.g., This compound-10 (B1632629), this compound-54) are typically lyophilized. Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution. For example, a 10 mg vial of this compound can be reconstituted in 3.0 mL of bacteriostatic water to yield a concentration of approximately 3.33 mg/mL.[10] Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Further dilutions to working concentrations should be made in serum-free medium just before use.
Cell Proliferation Assay (CCK-8)
This protocol is adapted from a study on the effect of this compound on ovarian granulosa cells.[11]
-
Seed transfected cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate the plate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for 0, 24, 48, and 72 hours.
-
At each time point, add 20 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.
-
Incubate for an additional 2 hours.
-
Measure the optical density at 450 nm using a microplate reader.
Cytotoxicity Assay (MTT)
This protocol is based on a study investigating the effects of this compound-10 and its analogs on cervical cancer cells.[9]
-
Plate 15,000 cells per well in a 96-well plate in complete medium and incubate at 37°C.
-
After 24 hours, serum-starve the cells.
-
Treat the cells with various concentrations of this compound (e.g., 10, 100, 250, and 500 nM) for 48 hours.
-
Add 100 µL of MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.
-
Add MTT solvent and incubate for 15 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
Calcium Imaging
This protocol is a general guide based on findings from multiple studies.[12][13]
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and replace with a physiological salt solution.
-
Mount the dish on a fluorescence microscope equipped with a camera and appropriate filters.
-
Establish a baseline fluorescence reading.
-
Add this compound to the dish and record the changes in fluorescence over time. Real-time imaging can show an increase in intracellular calcium levels upon this compound stimulation.[12]
ERK Phosphorylation Assay (Western Blot)
This protocol is a standard method to assess the activation of the MAPK/ERK pathway.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Treat the cells with this compound (e.g., 1 µM) for a short duration (e.g., 10 minutes).[9]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry can be used to quantify the ratio of p-ERK to total ERK.
Quantitative Data Summary
The following tables summarize quantitative data from various this compound cell culture experiments.
Table 1: Dose-Dependent Effect of Estradiol (E2) on Kiss1 Expression in Hypothalamic Cell Lines [6][7]
| Cell Line | Origin | E2 Concentration | Duration of Treatment (hours) | Fold Change in Kiss1 Expression |
| KTaV-3 | AVPV | 25.0 pM | 4 | ~6.3 |
| KTaV-3 | AVPV | 25.0 pM | 24 | ~3.8 |
| KTaR-1 | Arcuate Nucleus | 5.0 pM | 4 | ~0.4 (Repression) |
Table 2: Cytotoxicity of this compound-10 (KP10) in Various Cell Lines [2]
| Cell Line | pIC50 |
| HEK293T | 2.489 |
| HeLa | 3.209 |
| MCF7 | 3.106 |
| PC3 | 2.678 |
| AGS | 43.88 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 3: Effect of this compound-10 on Cell Proliferation and Progesterone (P4) Levels in a Caprine Luteal Cell Line [14]
| This compound-10 Concentration | Effect on Cell Proliferation | Effect on Progesterone (P4) Levels |
| Increasing doses | Increased (p < 0.05) | Reduced (p < 0.01) |
References
- 1. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Comprehensive Analysis of this compound Signaling: Effects on Cellular Dynamics in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Single-Cell Analyses Reveal That KISS1R-Expressing Cells Undergo Sustained this compound-Induced Signaling That Is Dependent upon An Influx of Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Immortalized AVPV- and Arcuate-Specific Neuronal this compound Cell Lines to Elucidate Potential Mechanisms of Estrogen Responsiveness and Temporal Gene Expression in Females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound cell models from the hypothalamus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. peptidedosages.com [peptidedosages.com]
- 11. This compound regulates the proliferation and apoptosis of ovary granulosa cells in polycystic ovary syndrome by modulating the PI3K/AKT/ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Recording of Kiss1 Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the electrophysiological recording of Kiss1 neurons, crucial for understanding their role in reproductive function and as a target for therapeutic intervention.
Introduction to Kiss1 Neurons
Kiss1 neurons, primarily located in the anteroventral periventricular nucleus (AVPV), the periventricular nucleus (PeN), and the arcuate nucleus (ARC) of the hypothalamus, are key regulators of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] They are responsible for driving the pulsatile release of gonadotropin-releasing hormone (GnRH), which is essential for puberty and fertility.[1][4][5] The electrophysiological properties of these neurons are complex and are modulated by various factors including sex steroids and metabolic signals.[6][7] Understanding the electrical activity of Kiss1 neurons is fundamental to deciphering their physiological roles and their potential as drug targets.
Electrophysiological Properties of Kiss1 Neurans
The electrophysiological characteristics of Kiss1 neurons can vary depending on their location, the sex of the animal, and the hormonal milieu.[8] Whole-cell patch-clamp recordings have been instrumental in defining these properties.[2][9]
Table 1: Summary of Quantitative Electrophysiological Data for Kiss1 Neurons
| Property | ARC Kiss1 Neurons | AVPV/RP3V Kiss1 Neurons | Conditions/Species | Reference |
| Resting Membrane Potential (RMP) | -50 to -75 mV | Type I: ~-50 mV (irregular firing) Type II: ~-67 mV (silent) | Adult female mice | [4][5][10][11] |
| -63.8 ± 2.3 mV | - | Oil-treated OVX female mice | [10][12] | |
| -59 mV | - | Guinea pig | [11] | |
| -56.7 ± 1.5 mV (male) -59.7 ± 1.9 mV (female) | - | Medaka (seasonal breeder) | [13] | |
| Firing Pattern | Tonic, irregular, silent, and burst firing | Irregular and silent | Adult female mice | [10][12] |
| Spontaneous firing in ~22% of cells | - | Adult female mice | [4] | |
| Bursting, regular, irregular, and silent | - | Medaka (seasonal breeder) | [13][14] | |
| Input Resistance (Rin) | High | - | Adult female mice | [4][5] |
| 770 MΩ | - | Guinea pig | [11] | |
| Cell Capacitance | Relatively low | - | Adult female mice | [4][5] |
| Response to NMDA | Induces burst firing | - | Adult female mice | [10][12] |
| Response to GABA | Inhibition of firing | - | Adult female mice | [10] |
| Response to Neurokinin B (NKB) | Depolarization and increased firing rate | - | General | [15] |
| Response to Dynorphin (DYN) | - | - | General | [15] |
| Response to Insulin | Depolarization in a subset of neurons | - | Mouse | [16] |
| Optogenetic Stimulation Frequency for LH Release | ≥10 Hz (males) 20 Hz (diestrous females) ≥5 Hz (OVX females) | - | In vivo, mouse | [17] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Kiss1 Neurons in Acute Hypothalamic Slices
This protocol is adapted from established methodologies for obtaining high-quality electrophysiological recordings from Kiss1 neurons.[2][9][18][19]
1. Animal Models:
-
Utilize transgenic mouse lines where Kiss1 neurons are fluorescently labeled (e.g., Kiss1-Cre-GFP mice) to facilitate identification.[8][12]
-
The age, sex, and hormonal status (e.g., gonadectomized, hormone-replaced) of the animals should be appropriate for the experimental question.[6][20]
2. Brain Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Prepare 200-300 µm coronal slices containing the ARC or AVPV/PeN.[2]
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 60 minutes at 32-34°C before recording.[9]
3. Solutions:
-
Slicing Solution (example): High sucrose (B13894) or NMDG-based solutions to improve neuronal health.
-
aCSF (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.[18]
-
Internal Pipette Solution (for current-clamp, in mM): 120 K-gluconate, 1 NaCl, 5 EGTA, 10 HEPES, 1 MgCl2, 1 CaCl2, 3 KOH, 10 KCl, and 4 Mg-ATP. Adjust pH to 7.2-7.3 with KOH.[2] Intracellular dyes like biocytin (B1667093) can be included for post-hoc morphological analysis.[18]
4. Recording Procedure:
-
Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF at 1.5-2 mL/min.[9][18]
-
Identify Kiss1 neurons using fluorescence microscopy.
-
Approach a target neuron with a glass micropipette (3-6 MΩ) filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) and then rupture the membrane with gentle suction to achieve the whole-cell configuration.[9]
-
Record in current-clamp mode to measure membrane potential and firing patterns, or in voltage-clamp mode to measure synaptic currents.[2] For Kiss1 neurons, a holding potential of -50 mV is often used.[9]
Protocol 2: Optogenetic and Chemogenetic Manipulation of Kiss1 Neurons
Optogenetics and chemogenetics are powerful tools to selectively activate or inhibit Kiss1 neurons to study their role in neural circuits.[21][22]
1. Viral Vector Delivery:
-
Use Cre-dependent adeno-associated viruses (AAVs) expressing channelrhodopsin (e.g., AAV-DIO-ChR2-mCherry) for activation or halorhodopsin/archaearhodopsin for inhibition in Kiss1-Cre mice.[17]
-
For chemogenetics, use AAVs expressing Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), such as hM3Dq for activation or hM4Di for inhibition.[21]
-
Perform stereotaxic surgery to inject the virus into the ARC or AVPV/PeN.[6]
2. In Vivo Stimulation and Recording:
-
For optogenetics, implant a fiber optic cannula above the injection site.[17] After allowing for viral expression (typically 3-4 weeks), deliver light of the appropriate wavelength to stimulate or inhibit the neurons.
-
Combine optogenetic stimulation with in vivo electrophysiological recording (e.g., multi-unit activity recording) or monitor physiological outputs like luteinizing hormone (LH) secretion.[17][23]
-
For chemogenetics, administer the appropriate ligand (e.g., clozapine-N-oxide, CNO) systemically or directly into the brain and measure the behavioral or physiological response.[21]
3. Ex Vivo Slice Electrophysiology:
-
Prepare brain slices from animals that have undergone viral vector delivery.
-
Perform whole-cell patch-clamp recordings from ChR2 or DREADD-expressing Kiss1 neurons or from downstream target neurons.
-
For optogenetics, use a light source coupled to the microscope to stimulate the neurons while recording. High-frequency stimulation can be used to study peptide release.[20]
-
For chemogenetics, bath-apply the specific ligand to the slice and record the change in neuronal activity.
Signaling Pathways and Experimental Workflows
References
- 1. This compound neuron electrophysiology: Intrinsic properties, hormonal modulation, and regulation of homeostatic circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 3. Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optogenetic Stimulation of Arcuate Nucleus Kiss1 Neurons Reveals a Steroid-Dependent Glutamatergic Input to POMC and AgRP Neurons in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiology of this compound neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. Pacemaking this compound Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Properties of Kiss1 Neurons in the Arcuate Nucleus of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Kiss1 neurons drastically change their firing activity in accordance with the reproductive state: insights from a seasonal breeder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The Role of Kiss1 Neurons As Integrators of Endocrine, Metabolic, and Environmental Factors in the Hypothalamic–Pituitary–Gonadal Axis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective optogenetic activation of arcuate this compound neurons generates pulsatile luteinizing hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. Patch Clamp Protocol [labome.com]
- 20. High-frequency stimulation-induced peptide release synchronizes arcuate this compound neurons and excites GnRH neurons | eLife [elifesciences.org]
- 21. resources.tocris.com [resources.tocris.com]
- 22. ovid.com [ovid.com]
- 23. Electrophysiological and morphological evidence for synchronized GnRH pulse generator activity among this compound/neurokinin B/dynorphin A (KNDy) neurons in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optogenetic Manipulation of Kisspeptin Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kisspeptin, a neuropeptide encoded by the KISS1 gene, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] this compound neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), integrate hormonal signals to control the pulsatile and surge release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) from the pituitary.[2][3][4] Optogenetics, a technique that uses light to control genetically modified neurons, has emerged as a powerful tool to dissect the precise roles of distinct this compound neuronal populations with high temporal and spatial resolution.[5][6] These application notes provide an overview of the methodologies and expected outcomes for the optogenetic manipulation of this compound signaling, aiding researchers in designing and implementing their own experiments.
Signaling Pathways
This compound neurons in the ARC are considered a key component of the GnRH pulse generator, responsible for the pulsatile release of LH.[1][7] These neurons co-express neurokinin B (NKB) and dynorphin, which act to synchronize their activity.[1] In contrast, the AVPV this compound population is primarily involved in generating the preovulatory GnRH/LH surge in females.[2][8][9] There is also evidence of functional connectivity between the ARC and AVPV this compound neurons, with ARC this compound neurons providing glutamatergic input to their AVPV counterparts.[2][8][9] Furthermore, this compound neurons in the posterodorsal medial amygdala (MePD) have been shown to modulate the frequency of the GnRH pulse generator.[1]
This compound signaling pathways in the regulation of the HPG axis.
Quantitative Data from Optogenetic Studies
The following tables summarize the quantitative effects of optogenetic stimulation of different this compound neuron populations on LH secretion in mice.
Table 1: Optogenetic Stimulation of ARC this compound Neurons and LH Pulsatility
| Animal Model | Stimulation Frequency | Stimulation Duration | Outcome on LH Secretion | Reference |
| Male Mice | 10 Hz & 20 Hz | 5 min | High-amplitude, pulse-like increments in LH | [7][10] |
| Male Mice | 10 Hz | 2 min | Repetitive LH pulses | [7][10] |
| Diestrous Female Mice | 20 Hz | 5 min | Significant increments in LH | [7][10] |
| Ovariectomized (OVX) Mice | 5, 10, & 20 Hz | 5 min | Evoked LH pulses | [7][10] |
| OVX Mice | 5 Hz | 1.5 - 2 hours | Delayed but significant increase in LH after stimulation | [2][3] |
Table 2: Optogenetic Stimulation of ARC this compound Neurons and LH Surge
| Animal Model | Hormonal Status | Stimulation Frequency | Outcome on LH Secretion | Reference |
| Intact Female Mice | Proestrus | 5 Hz | Increased LH secretion during stimulation | [2][3] |
| OVX Mice | No steroid replacement | 5 Hz | Surge-like LH secretion after stimulation | [2][3] |
| OVX + Estradiol | Low E2 | 5 Hz | Surge-like LH increase during stimulation | [2][3] |
| OVX + E2 + Progesterone | High E2 + P | 5 Hz | LH surge during stimulation | [2][3] |
Table 3: Optogenetic Stimulation of AVPV this compound Neuron Terminals in the AVPV
| Animal Model | Hormonal Status | Stimulation Frequency | Outcome on LH Secretion | Reference |
| Female Mice | Proestrus | 20 Hz | Immediate, surge-like LH increase (peak ~8 ng/ml) | [8][9][11] |
| Female Mice | Proestrus | 10 Hz | Non-significant increase in LH | [8][11] |
| Female Mice | Proestrus | 5 Hz | No effect | [8][11] |
| Female Mice | Diestrus/Estrus | 20 Hz | Significantly lower LH response than proestrus | [8] |
Table 4: Optogenetic Stimulation of MePD this compound Neurons
| Animal Model | Stimulation Frequency | Outcome on LH Pulse Frequency | Reference |
| Female Mice | 5 Hz | Increased LH pulse frequency | [1] |
| Female Mice | 0.5 Hz & 2 Hz | No significant change | [1] |
Experimental Protocols
The following protocols provide a general framework for optogenetic manipulation of this compound neurons in mice. Specific parameters may need to be optimized for individual experimental goals.
Protocol 1: Viral Vector Delivery for Channelrhodopsin Expression
This protocol describes the stereotactic injection of a Cre-dependent adeno-associated virus (AAV) to express Channelrhodopsin-2 (ChR2) in this compound neurons of Kiss1-Cre mice.
Materials:
-
AAV vector with a Cre-dependent ChR2 construct (e.g., AAV9-EF1-dflox-hChR2-(H134R)-mCherry-WPRE-hGH)[7]
-
Stereotactic surgery setup
-
Anesthesia (e.g., isoflurane)
-
Nanoinjector system
Procedure:
-
Anesthetize the Kiss1-Cre mouse and secure it in the stereotactic frame.
-
Expose the skull and identify the target coordinates for the desired this compound population (e.g., ARC, AVPV, or MePD) using a mouse brain atlas.
-
Drill a small craniotomy over the injection site.
-
Lower a microinjection pipette containing the AAV vector to the target coordinates.
-
Inject a specific volume of the AAV (e.g., 200-500 nL) at a slow, controlled rate.
-
Slowly retract the pipette and suture the incision.
-
Allow 3-4 weeks for optimal opsin expression before proceeding with optogenetic stimulation experiments.[1][7]
Protocol 2: Optic Fiber Implantation and In Vivo Stimulation
This protocol details the implantation of an optic fiber for light delivery to the targeted this compound neurons and subsequent in vivo photostimulation.
Materials:
-
Mouse from Protocol 1 with ChR2 expression
-
Optic fiber cannula (e.g., 200 µm diameter)
-
Dental cement
-
Laser source (e.g., 473 nm for ChR2) coupled to a fiber optic patch cord[2][12]
-
Pulse generator/stimulator
Procedure:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the optic fiber cannula to a position just above the virally targeted area.
-
Secure the cannula to the skull using dental cement.
-
After a recovery period, connect the implanted cannula to the laser source via a patch cord.
-
Deliver light stimulation using a defined protocol (e.g., frequency, pulse width, duration) controlled by the pulse generator. For example, 5 ms (B15284909) pulses at 5-20 Hz.[1][2][7][12]
Protocol 3: Blood Sampling and Hormone Analysis
This protocol outlines the procedure for collecting blood samples to measure LH levels in response to optogenetic stimulation.
Materials:
-
Mouse with implanted optic fiber
-
Pipettes and collection tubes
-
LH ELISA kit
Procedure:
-
Habituate the animal to the experimental setup to minimize stress.
-
For pulsatile LH measurement, collect small blood samples (e.g., 4-5 µL) from the tail tip at regular intervals (e.g., every 5-10 minutes) before, during, and after optogenetic stimulation.[1][2]
-
For LH surge analysis, blood samples can be collected at longer intervals (e.g., every 30 minutes).[2][3]
-
Process the blood samples and measure LH concentrations using a sensitive ELISA.[1][2]
General experimental workflow for optogenetic manipulation of this compound neurons.
Concluding Remarks
Optogenetic manipulation of this compound signaling provides an unprecedented opportunity to unravel the complex neural circuits governing reproduction. The protocols and data presented here serve as a guide for researchers to explore the distinct roles of various this compound populations in both physiological and pathological states. This knowledge is crucial for the development of novel therapeutic strategies for reproductive disorders.
References
- 1. Optogenetic stimulation of this compound neurones within the posterodorsal medial amygdala increases LH pulse frequency in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optogenetic Activation of Arcuate this compound Neurons Generates a Luteinizing Hormone Surge-Like Secretion in an Estradiol-Dependent Manner [frontiersin.org]
- 3. Optogenetic Activation of Arcuate this compound Neurons Generates a Luteinizing Hormone Surge-Like Secretion in an Estradiol-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conditional this compound neuron-specific Kiss1 knockout with newly generated Kiss1-floxed and Kiss1-Cre mice replicates a hypogonadal phenotype of global Kiss1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optogenetics studies of this compound neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Selective optogenetic activation of arcuate this compound neurons generates pulsatile luteinizing hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Optogenetic stimulation of Kiss1ARC terminals in the AVPV induces surge-like luteinizing hormone secretion via glutamate release in mice [frontiersin.org]
- 9. Optogenetic stimulation of Kiss1ARC terminals in the AVPV induces surge-like luteinizing hormone secretion via glutamate release in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Optogenetic stimulation of Kiss1ARC terminals in the AVPV induces surge-like luteinizing hormone secretion via glutamate release in mice - PMC [pmc.ncbi.nlm.nih.gov]
Kisspeptin Agonists and Antagonists: A Detailed Guide to Development and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin, a peptide hormone encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), have emerged as central regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. This compound signaling is a potent stimulator of gonadotropin-releasing hormone (GnRH) neurons, making it a critical gateway to puberty and the maintenance of fertility.[1][2] The profound influence of the this compound system on reproductive physiology has spurred the development of this compound receptor agonists and antagonists as promising therapeutic agents for a range of conditions, from infertility and pubertal disorders to hormone-dependent cancers.[3][4]
These application notes provide a comprehensive overview of the development and use of this compound agonists and antagonists, including detailed experimental protocols and a summary of key quantitative data to guide researchers in this dynamic field.
This compound Signaling Pathway
This compound binding to its G protein-coupled receptor, KISS1R, on GnRH neurons initiates a signaling cascade primarily through the Gαq/11 subunit.[1][5] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. This cascade leads to the modulation of multiple ion channels, resulting in membrane depolarization and increased firing of GnRH neurons, which in turn stimulates the pulsatile release of GnRH.[5][6]
Therapeutic Applications
This compound Agonists
This compound agonists are being investigated for their potential to stimulate the HPG axis in conditions of GnRH deficiency.
-
Infertility and IVF: this compound agonists can be used to trigger oocyte maturation in women undergoing in vitro fertilization (IVF), offering a potentially safer alternative to human chorionic gonadotropin (hCG) by reducing the risk of ovarian hyperstimulation syndrome (OHSS).[7][8]
-
Hypothalamic Amenorrhea: Pulsatile administration of this compound can restore gonadotropin secretion in women with hypothalamic amenorrhea.[9]
-
Delayed Puberty: By stimulating the GnRH pulse generator, this compound agonists hold therapeutic potential for inducing puberty in individuals with delayed onset.
This compound Antagonists
This compound antagonists are being developed to suppress the HPG axis in hormone-dependent diseases.
-
Precocious Puberty: Antagonists can block the premature activation of the HPG axis in children with central precocious puberty.[3][4]
-
Endometriosis and Uterine Fibroids: By suppressing estrogen production, this compound antagonists may offer a novel treatment for these conditions.[3]
-
Hormone-Dependent Cancers: Continuous administration of this compound agonists leads to receptor desensitization and subsequent suppression of the HPG axis, a mechanism also achievable with antagonists, which could be beneficial in treating prostate and breast cancers.[3][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound agonists and antagonists.
Table 1: Pharmacokinetics of Selected this compound Agonists
| Compound | Species | Dose and Route | Tmax (hours) | t1/2 (hours) | Reference |
| This compound-54 | Human | 9.6 nmol/kg SC | ~0.5 | ~0.5 | [11] |
| MVT-602 (TAK-448) | Human | 0.01-1 mg/day SC | 0.25 - 0.5 | 1.4 - 5.3 | [3] |
| MVT-602 (TAK-448) | Human | 0.03 nmol/kg SC | ~21.4 | 1.3 - 2.2 | [12][13] |
| TAK-683 | Rat | 0.008-8 µmol/kg SC | N/A | N/A | [10] |
Table 2: Pharmacodynamics of Selected this compound Agonists
| Compound | Species/Population | Dose and Route | Key Outcome | Magnitude of Effect | Reference |
| This compound-54 | Healthy Women | 9.6 nmol/kg SC | Peak LH | ~4.7 hours post-dose | [12] |
| MVT-602 (TAK-448) | Healthy Women | 0.03 nmol/kg SC | Peak LH | ~21.4 hours post-dose | [12] |
| MVT-602 (TAK-448) | Healthy Women | 0.03 nmol/kg SC | LH AUC | 169.0 IU∙h/L | [14] |
| MVT-602 (TAK-448) | Men with Prostate Cancer | 12 or 24 mg SC depot | Testosterone (B1683101) Suppression | <20 ng/dL | [3] |
| TAK-448 | Male Rats | ≥10 pmol/h SC | Testosterone Suppression | Castrate levels within 3-7 days | [10] |
| This compound-10 (B1632629) | Men with NKB signaling deficiencies | 1.5 µg/kg/h IV | LH Pulse Frequency | Increased from ~0.1 to 0.5 pulses/hour | [15] |
Experimental Protocols
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for KISS1R.
Materials:
-
Cells or membranes expressing KISS1R (e.g., CHO or HEK293 cells)
-
Radiolabeled this compound (e.g., [125I]-Kisspeptin-10)
-
Unlabeled this compound-10 (for standard curve)
-
Test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes expressing KISS1R.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound-10 or test compound.
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for the test compound.
This protocol outlines the measurement of agonist-induced ERK1/2 phosphorylation as a downstream readout of KISS1R activation using Western blotting.[4]
Materials:
-
Cells expressing KISS1R (e.g., HEK293 cells)
-
Serum-free cell culture medium
-
This compound agonist
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Serum-starve the cells for 6-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with the this compound agonist at various concentrations and for different time points.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.[4]
In Vivo Assays
This protocol describes perforated-patch clamp recordings to measure the electrophysiological response of GnRH neurons to this compound.[1][5]
Materials:
-
GnRH-GFP transgenic mouse
-
Slicing solution (e.g., NMDG-HEPES aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-10
-
Vibratome
-
Electrophysiology rig with fluorescence and DIC optics
-
Glass microelectrodes
-
Internal solution with gramicidin (B1672133)
Procedure:
-
Prepare acute coronal brain slices (200 µm) containing the rostral preoptic area from a GnRH-GFP mouse using a vibratome.
-
Allow slices to recover in aCSF.
-
Transfer a slice to the recording chamber and identify GFP-positive GnRH neurons.
-
Approach a neuron with a gramicidin-filled microelectrode to form a high-resistance seal.
-
Allow 15-30 minutes for the gramicidin to perforate the membrane patch.
-
Record baseline membrane potential and firing rate in current-clamp mode.
-
Perfuse the slice with aCSF containing this compound-10 (e.g., 100 nM) for 2-4 minutes.
-
Record the change in membrane potential and firing frequency.[5]
This protocol details a method for frequent blood sampling to assess LH pulsatility.[16]
Materials:
-
Freely moving, cannulated mouse
-
Automated blood sampling system (optional)
-
ELISA kit for mouse LH
Procedure:
-
Acclimate the cannulated mouse to the sampling environment.
-
Collect whole blood samples (e.g., 2 µL) at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 6 hours).[17]
-
Administer the test compound (this compound agonist or antagonist) and continue sampling.
-
Measure LH concentrations in the blood samples using a highly sensitive ELISA.[16]
-
Analyze the LH time-series data using a pulse detection algorithm to determine pulse frequency, amplitude, and mean LH concentration.[15]
Conclusion
The this compound/KISS1R system is a pivotal regulator of the reproductive axis, and its modulation through agonists and antagonists offers significant therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to explore the intricate biology of this system and to advance the development of novel therapeutics for a variety of reproductive and hormone-dependent disorders. Careful consideration of experimental design and the use of robust methodologies will be crucial for translating the promise of this compound-based therapies into clinical realities.
References
- 1. benchchem.com [benchchem.com]
- 2. jove.com [jove.com]
- 3. Sustained exposure to the investigational this compound analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Recordings of GnRH Neuron Firing Reveal Heterogeneity and Dependence upon GABAA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MVT-602 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic profiles of investigational this compound/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. This compound receptor agonist has therapeutic potential for female reproductive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocrine profile of the this compound receptor agonist MVT-602 in healthy premenopausal women with and without ovarian stimulation: results from 2 randomized, placebo-controlled clinical tricals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Restores Pulsatile LH Secretion in Patients with Neurokinin B Signaling Deficiencies: Physiological, Pathophysiological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Detection of Kisspeptin Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of kisspeptin neurons in rodent brain tissue. The protocol is designed to deliver specific and reproducible staining, enabling the accurate visualization and analysis of this critical neuronal population involved in reproductive function and other physiological processes.
Introduction
Kisspeptins, products of the Kiss1 gene, are neuropeptides that play a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1][2][3] They act as potent stimulators of gonadotropin-releasing hormone (GnRH) neurons, thereby governing puberty onset and fertility.[2][4][5] this compound-expressing neurons are primarily located in the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC) of the hypothalamus.[6][7] Immunohistochemistry is a powerful technique to visualize the distribution and morphology of these neurons and their fibers, providing crucial insights into their function in both physiological and pathological states.
This compound Signaling Pathway
This compound binds to its G-protein coupled receptor, GPR54 (also known as KISS1R), on GnRH neurons.[1][5] This interaction initiates a signaling cascade that leads to the depolarization of GnRH neurons and the subsequent release of GnRH into the hypophyseal portal system.[5] GnRH then stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which act on the gonads to regulate steroidogenesis and gametogenesis.
Diagram of the this compound signaling pathway.
Experimental Protocols
This section details the materials and methods for the immunohistochemical staining of this compound neurons in rodent brain tissue. Both chromogenic and fluorescent detection methods are described.
Materials
Reagents and Buffers
| Reagent | Composition |
| Phosphate-Buffered Saline (PBS) | 0.01 M, pH 7.4 |
| 4% Paraformaldehyde (PFA) | in 0.1 M Phosphate Buffer (PB), pH 7.4 |
| 30% Sucrose (B13894) | in 0.1 M PB |
| Cryoprotectant Solution | For free-floating sections |
| Blocking Solution | 5% Normal Goat Serum in PBS with 0.3% Triton X-100 (PBST) |
| Primary Antibody | Rabbit anti-Kisspeptin (e.g., bs-0749R) |
| Biotinylated Secondary Antibody | Goat anti-rabbit IgG |
| Fluorescent Secondary Antibody | Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) |
| Avidin-Biotin Complex (ABC) Reagent | |
| 3,3'-Diaminobenzidine (DAB) Substrate Kit | |
| 0.3% Hydrogen Peroxide (H₂O₂) | in Tris-Buffered Saline (TBS) |
| DAPI (4',6-diamidino-2-phenylindole) | For nuclear counterstaining (fluorescent protocol) |
| Mounting Medium |
Antibody Dilutions
| Antibody | Dilution |
| Rabbit anti-Kisspeptin (Primary) | 1:400 - 1:6000 |
| Biotinylated Goat anti-rabbit IgG (Secondary) | 1:600 |
| Fluorescent Goat anti-rabbit IgG (Secondary) | 1:250 |
Tissue Preparation
-
Perfusion and Fixation : Anesthetize the animal and perform transcardial perfusion with ice-cold saline followed by 4% PFA.[6] Dissect the brain and post-fix in 4% PFA for 2-4 hours at 4°C.[6]
-
Cryoprotection : Transfer the brain to a 30% sucrose solution until it sinks.[6]
-
Sectioning : Freeze the brain and cut 20-40 µm thick coronal sections using a cryostat.[6] Collect sections on positively charged slides or in a cryoprotectant solution for free-floating IHC.[6]
Immunohistochemistry Workflow Diagram
Immunohistochemistry experimental workflow.
Staining Protocol: Chromogenic Detection
-
Washing : Wash sections three times in PBS for 5 minutes each.[6]
-
Peroxidase Quenching : Incubate sections in 0.3% H₂O₂ in TBS for 30 minutes to block endogenous peroxidase activity.[6]
-
Washing : Wash three times in TBS.[6]
-
Blocking : Incubate sections in blocking solution for 1 hour at room temperature.[6]
-
Primary Antibody Incubation : Incubate with the primary anti-kisspeptin antibody diluted in blocking solution overnight at 4°C.[6]
-
Washing : Wash three times in TBS.[6]
-
Secondary Antibody Incubation : Incubate with the biotinylated secondary antibody for 2 hours at room temperature.[6]
-
Washing : Wash three times in TBS.[6]
-
ABC Incubation : Incubate with the ABC reagent for 1 hour.[6]
-
Washing : Wash three times in TBS.[6]
-
Color Development : Develop the signal using a DAB substrate kit according to the manufacturer’s instructions.[6]
-
Mounting : Mount sections onto slides, dehydrate, and coverslip.
Staining Protocol: Fluorescent Detection
-
Washing : Wash sections three times in PBS for 5 minutes each.[6]
-
Blocking : Incubate sections in blocking solution for 1-2 hours at room temperature.[6]
-
Primary Antibody Incubation : Incubate with the primary anti-kisspeptin antibody diluted in blocking solution overnight at 4°C.[6]
-
Washing : Wash sections three times in PBST for 5 minutes each.[6]
-
Secondary Antibody Incubation : Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.[6]
-
Washing : Wash sections three times in PBST for 5 minutes each, protected from light.[6]
-
Counterstaining : Incubate with DAPI for 5-10 minutes to stain cell nuclei.[6]
-
Final Wash : Rinse sections in PBS.[6]
-
Mounting : Mount sections onto slides and coverslip with an appropriate mounting medium.[6]
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Chromogenic Protocol | Fluorescent Protocol |
| Tissue Thickness | 20-40 µm | 20-40 µm |
| Primary Antibody Dilution | 1:400 - 1:6000 | 1:400 - 1:6000 |
| Primary Antibody Incubation | Overnight at 4°C | Overnight at 4°C |
| Secondary Antibody Dilution | 1:600 (Biotinylated) | 1:250 (Fluorescent) |
| Secondary Antibody Incubation | 2 hours at RT | 1-2 hours at RT |
| Blocking Time | 1 hour at RT | 1-2 hours at RT |
Image Acquisition and Analysis
-
Chromogenic : Visualize staining using a bright-field microscope.
-
Fluorescent : Visualize staining using a fluorescence or confocal microscope.[6]
-
Quantification : The number of this compound-immunoreactive cells can be counted in specific brain regions.[8] For more precise quantification, techniques like radioimmunoassay (RIA) on micro-dissected brain regions can be employed.[7] Semi-quantitative analysis of staining intensity can also be performed using image analysis software.
Antibody Validation
To ensure the specificity of the anti-kisspeptin antibody, the following validation steps are recommended:
-
Peptide Competition Assay : Pre-incubation of the antibody with the immunizing peptide (this compound-10) should abolish the staining signal in the tissue.[6]
-
Western Blot Analysis : While challenging for small peptides, a western blot on hypothalamic tissue extracts can help confirm that the antibody recognizes a protein of the expected molecular weight.[6]
-
Use of Knockout/Knockdown Models : The ideal validation involves using tissue from a Kiss1 knockout animal, where no specific staining should be observed.[6]
Troubleshooting
-
High Background : Insufficient blocking, incomplete washing, or too high antibody concentration.
-
Weak or No Staining : Inactive primary or secondary antibody, incorrect antibody dilution, or insufficient antigen retrieval.
-
Non-specific Staining : Cross-reactivity of the antibody or endogenous peroxidase activity (for chromogenic detection).
By following this detailed protocol and incorporating appropriate controls, researchers can achieve reliable and high-quality immunohistochemical staining of this compound neurons, facilitating further investigation into their crucial role in reproductive neuroendocrinology and beyond.
References
- 1. Does this compound Signaling have a Role in the Testes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical analysis of the colocalization of corticotropin-releasing hormone receptor and glucocorticoid receptor in this compound neurons in the hypothalamus of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deficiency of arcuate nucleus this compound results in postpubertal central hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of Rat this compound Using a Novel Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Hybridization (ISH) Detection of KISS1 mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the detection of KISS1 mRNA using in situ hybridization (ISH). This technique is crucial for visualizing and quantifying KISS1 gene expression within the cellular context of tissues, offering valuable insights for research in reproductive biology, neuroscience, and oncology.
KISS1, a gene encoding the neuropeptide kisspeptin, is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, puberty and reproduction.[1][2][3][4] Dysregulation of the KISS1/KISS1R signaling pathway has been implicated in various reproductive and metabolic disorders.[2][3] Therefore, accurate detection and quantification of KISS1 mRNA are essential for understanding its physiological roles and pathological implications.
Signaling Pathway of KISS1
The product of the KISS1 gene, this compound, binds to its G protein-coupled receptor, KISS1R (also known as GPR54).[2][5] This binding primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][5] These downstream events ultimately modulate cellular functions, including the stimulation of gonadotropin-releasing hormone (GnRH) secretion.[1][4][5]
Caption: The KISS1/KISS1R signaling pathway.
Experimental Protocols for In Situ Hybridization of KISS1 mRNA
The following protocols are synthesized from established methodologies for radioactive and non-radioactive ISH.[6][7][8][9][10][11]
I. Tissue Preparation
-
Perfusion and Fixation:
-
Anesthetize the animal (e.g., with isoflurane) and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the tissue of interest (e.g., brain) and post-fix in 4% PFA for 2-4 hours at 4°C.[8]
-
-
Cryoprotection:
-
Transfer the tissue to a 20-30% sucrose (B13894) solution in PBS at 4°C until it sinks.[8][11]
-
-
Sectioning:
-
Freeze the tissue in optimal cutting temperature (OCT) compound on dry ice.
-
Cut 14-20 µm thick sections using a cryostat and mount them onto SuperFrost Plus slides.[8]
-
Store slides at -80°C until use.
-
II. Riboprobe Preparation
-
Template Linearization: Linearize the plasmid containing the KISS1 cDNA with an appropriate restriction enzyme.
-
In Vitro Transcription: Synthesize antisense and sense (control) riboprobes using a transcription kit with either radiolabeled (e.g., 33P-UTP or 35S-UTP) or non-radiolabeled (e.g., digoxigenin-UTP) nucleotides.[6][7]
-
Probe Purification: Purify the probes to remove unincorporated nucleotides.
III. In Situ Hybridization Workflow
Caption: Experimental workflow for in situ hybridization.
IV. Hybridization and Washing
-
Pre-hybridization:
-
Bring slides to room temperature.
-
Perform acetylation with acetic anhydride in triethanolamine (B1662121) to reduce non-specific binding.[7]
-
Dehydrate through a series of ethanol (B145695) washes and air dry.[10]
-
-
Hybridization:
-
Post-hybridization Washes:
-
Perform a series of stringent washes with sodium citrate (B86180) buffer (SSC) at increasing temperatures to remove excess and non-specifically bound probe.
-
Treat with RNase A to digest any remaining single-stranded RNA probe.[6][7]
-
V. Signal Detection
-
For Radiolabeled Probes:
-
Dehydrate slides through ethanol and air dry.
-
Expose slides to autoradiography film or dip in liquid emulsion.[6]
-
Develop, fix, and counterstain with a suitable nuclear stain (e.g., cresyl violet).
-
-
For Non-radiolabeled Probes (e.g., DIG-labeled):
-
Block non-specific binding sites with a blocking solution.
-
Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase or peroxidase).
-
Wash to remove unbound antibody.
-
Apply a chromogenic substrate (e.g., NBT/BCIP) to visualize the signal.[8]
-
Quantitative Data Presentation
The following tables summarize quantitative data on KISS1 mRNA expression from various studies.
Table 1: Effect of Ovariectomy (OVX) and Estrogen (E2) Replacement on KISS1 mRNA Expression in the Mouse Brain [6]
| Brain Region | Experimental Group | Number of KISS1 mRNA-positive cells (fold change vs. intact) | Grains per cell (fold change vs. intact) |
| Arcuate Nucleus (Arc) | Intact | 1.0 | 1.0 |
| OVX | 2.6 | 1.7 | |
| OVX + E2 | ~1.0 | ~1.0 | |
| Anteroventral Periventricular Nucleus (AVPV) | Intact | 1.0 | 1.0 |
| OVX | ~0.5 | ~0.5 | |
| OVX + E2 | ~2.4 | ~1.6 |
Table 2: KISS1 mRNA Expression in Different Hypothalamic Nuclei in Female Rats under Varying Metabolic Conditions [12]
| Brain Region | Metabolic Condition | KISS1 mRNA Expression (% of Control) |
| Arcuate Nucleus (Arc) | Control (Normal Litter/Control Diet) | 100% |
| Obesogenic (Small Litter/High-Fat Diet) | 35% | |
| Anteroventral Periventricular Nucleus (AVPV) | Control (Normal Litter/Control Diet) | 100% |
| Obesogenic (Small Litter/High-Fat Diet) | 155% |
Table 3: Co-expression of KISS1 mRNA with Other Genes in Different Mouse Hypothalamic Regions [7]
| Brain Region | Gene | Percentage of KISS1 neurons co-expressing the gene |
| Anteroventral Periventricular Nucleus (AVPV) | vGluT2 (Glutamatergic marker) | 20% |
| GAD-67 (GABAergic marker) | 75% | |
| MC4R | 18-28% | |
| Arcuate Nucleus (Arc) | vGluT2 (Glutamatergic marker) | 90% |
| GAD-67 (GABAergic marker) | 50% | |
| MC4R | Not specified |
Table 4: Transcriptional Profiling of Kiss1 Neurons in Female Mice [13]
| Gene | Kiss1ARC Neurons (Expression) | Kiss1RP3V Neurons (Expression) |
| Neurokinin B (Tac2) | High | Low |
| Dynorphin (Pdyn) | High | Low |
| Galanin (Gal) | Low | High |
| Tyrosine Hydroxylase (Th) | Low | High |
| Estrogen Receptor α (Esr1) | High | High |
| Progesterone Receptor (Pgr) | High | High |
Conclusion
In situ hybridization is a powerful technique for elucidating the spatial distribution and regulation of KISS1 mRNA expression. The provided protocols and data serve as a comprehensive resource for researchers investigating the role of the KISS1 system in health and disease. Careful optimization of each step is crucial for obtaining reliable and reproducible results. These insights are instrumental for the development of novel therapeutic strategies targeting the KISS1/KISS1R signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. KiSS1-derived peptide receptor - Wikipedia [en.wikipedia.org]
- 3. Metabolic Impact on the Hypothalamic this compound-Kiss1r Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Characterization of Kiss1 neurons using transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. RNA in situ hybridization [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. rep.bioscientifica.com [rep.bioscientifica.com]
Application Notes and Protocols for Quantifying Kisspeptin Levels Using Radioimmunoassay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantification of kisspeptin levels in various biological samples using a competitive radioimmunoassay (RIA). This document is intended for researchers, scientists, and professionals in drug development who require a sensitive and specific method for measuring this compound.
Kisspeptins, products of the KISS1 gene, are a family of peptide hormones that play a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, pubertal onset, and reproductive function.[1][2][3] Accurate quantification of this compound levels is essential for understanding its physiological roles and its implications in various pathological conditions. While methods like in situ hybridization and real-time RT-PCR can quantify this compound mRNA expression, these levels do not always correlate with the translated protein levels.[1][2][3] Radioimmunoassay offers a robust method for the direct measurement of this compound peptide levels in tissues and biological fluids.[1][2]
I. Principle of this compound Radioimmunoassay
The this compound RIA is a competitive binding assay. It is based on the principle of competition between a fixed amount of radiolabeled this compound (tracer) and the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-kisspeptin antibody. As the concentration of unlabeled this compound in the sample increases, the amount of radiolabeled this compound that binds to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, and the concentration of this compound in unknown samples can be determined.
II. This compound Signaling Pathway
This compound exerts its effects by binding to its G-protein coupled receptor, KISS1R (also known as GPR54).[4][5] This binding primarily activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[4][5][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4][6] These signaling events ultimately lead to the depolarization of gonadotropin-releasing hormone (GnRH) neurons, stimulating the release of GnRH.[6][7][8] GnRH, in turn, stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which regulate gonadal function.[7][8]
References
- 1. Quantification of Rat this compound Using a Novel Radioimmunoassay | PLOS One [journals.plos.org]
- 2. Quantification of Rat this compound Using a Novel Radioimmunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of rat this compound using a novel radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Kiss1 Knockout and Knockdown Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and analyzing Kiss1 knockout (KO) and knockdown animal models, primarily focusing on mice. Kiss1, and its product kisspeptin, are crucial regulators of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.[1][2][3][4] Understanding the physiological role of Kiss1 through the use of these animal models is pivotal for research in reproductive biology and the development of novel therapeutics for reproductive disorders.
Introduction to Kiss1 and its Role in Reproduction
The Kiss1 gene encodes kisspeptins, a family of neuropeptides that are the endogenous ligands for the G protein-coupled receptor, GPR54 (also known as KISS1R).[3][5] The this compound/GPR54 signaling pathway is a master regulator of the reproductive axis.[6][7] this compound neurons, located in hypothalamic regions such as the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly stimulate gonadotropin-releasing hormone (GnRH) neurons.[8][9] This stimulation leads to the release of GnRH, which in turn controls the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[7][9] These gonadotropins are essential for gonadal function, including steroidogenesis and gametogenesis.[10] Disruptions in the Kiss1 gene or its signaling pathway can lead to severe reproductive deficits, including hypogonadotropic hypogonadism and pubertal failure.[1][3][11]
Phenotypic and Hormonal Characterization of Kiss1 Knockout Mice
Global or conditional knockout of the Kiss1 gene in mice results in a distinct reproductive phenotype characterized by a failure to undergo puberty and subsequent infertility.[1][11][12] These animals exhibit hypogonadotropic hypogonadism, a condition defined by low levels of circulating gonadotropins and sex steroids.[1][13]
Summary of Quantitative Data in Kiss1 Knockout Mice
| Parameter | Genotype | Male | Female | Reference |
| Puberty Onset | ||||
| Vaginal Opening | Wild-type | N/A | Achieved | [2][13] |
| Kiss1 KO | N/A | Delayed or Absent | [2][13] | |
| Preputial Separation | Wild-type | Achieved | N/A | [13] |
| Kiss1 KO | Absent | N/A | [13] | |
| Reproductive Organ Weight | ||||
| Testes Weight | Wild-type | Normal | N/A | [2][13] |
| Kiss1 KO | Significantly Reduced | N/A | [2][13] | |
| Ovarian Weight | Wild-type | N/A | Normal | [11][13][14] |
| Kiss1 KO | N/A | Significantly Reduced | [11][13][14] | |
| Uterine Weight | Wild-type | N/A | Normal | [13] |
| Kiss1 KO | N/A | Significantly Reduced | [13] | |
| Hormone Levels | ||||
| Luteinizing Hormone (LH) (ng/mL) | Wild-type | 0.42 ± 0.03 | Varies with cycle | [1] |
| Kiss1 KO | 0.28 ± 0.01 | Undetectable (<0.156) | [1][11][14] | |
| Follicle-Stimulating Hormone (FSH) (ng/mL) | Wild-type | 35.9 ± 3.7 | 14.5 ± 2.6 | [1] |
| Kiss1 KO | 1.0 ± 0.1 | 2.4 ± 0.2 | [1] | |
| Testosterone (pg/mL) | Wild-type | 4.1 ± 1.8 | N/A | [1] |
| Kiss1 KO | Undetectable (<0.17) | N/A | [1] | |
| 17-β-Estradiol | Wild-type | N/A | Cyclical Fluctuations | [1] |
| Kiss1 KO | N/A | Acyclical and Low | [1] |
Note: Values are presented as mean ± SEM where available. The specific values can vary based on the genetic background of the mice and the specific assay used.
Experimental Protocols
Protocol 1: Generation of Kiss1 Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of Kiss1 knockout mice via microinjection of CRISPR/Cas9 components into zygotes.[15][16][17]
1. Design and Synthesis of Single Guide RNAs (sgRNAs)
-
Identify target sequences in the early exons of the Kiss1 gene.
-
Use online tools (e.g., CHOPCHOP) to design sgRNAs with high predicted efficiency and low off-target potential.[18]
-
Synthesize sgRNAs using in vitro transcription kits.
2. Preparation of Microinjection Mixture
-
Prepare a sterile, RNase-free microinjection buffer (e.g., 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4).
-
Mix Cas9 mRNA or protein, and the validated sgRNA(s) to the desired final concentrations (e.g., 100 ng/µL Cas9 mRNA and 50 ng/µL sgRNA).[16][19]
-
Centrifuge the mixture to pellet any debris before microinjection.
3. Zygote Microinjection
-
Superovulate female donor mice (e.g., FVB/N strain) and mate them with stud males.[15]
-
Harvest fertilized zygotes from the oviducts.
-
Microinject the CRISPR/Cas9 mixture into the pronucleus or cytoplasm of the zygotes.[15][19]
4. Embryo Transfer and Generation of Founder Mice
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
Allow the pups to be born and develop. These are the potential founder (F0) mice.
5. Genotyping of Founder Mice
-
At weaning, obtain a small tissue sample (e.g., tail snip) for genomic DNA extraction.
-
Perform PCR amplification of the targeted region of the Kiss1 gene.
-
Use Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify mice with insertions or deletions (indels) that result in a frameshift mutation.[20][21]
Protocol 2: Generation of Kiss1 Knockdown Mice using shRNA
This protocol describes a method for in vivo gene knockdown using short hairpin RNA (shRNA) delivered via a viral vector.[22][23][24]
1. Design and Cloning of shRNA
-
Design shRNA sequences targeting the Kiss1 mRNA.
-
Synthesize DNA oligonucleotides encoding the shRNA and clone them into a suitable viral vector (e.g., lentiviral or adeno-associated viral (AAV) vector) that also expresses a reporter gene (e.g., GFP).[24]
2. Viral Particle Production
-
Transfect the shRNA-containing plasmid along with packaging plasmids into a suitable cell line (e.g., HEK293T) to produce viral particles.
-
Harvest and concentrate the viral particles.
-
Determine the viral titer.
3. In Vivo Delivery of shRNA
-
Stereotactically inject the viral vector containing the Kiss1-targeting shRNA into the desired brain region (e.g., ARC or AVPV) of adult mice.[25][26]
-
A control group should be injected with a viral vector containing a non-targeting (scramble) shRNA.
4. Assessment of Knockdown Efficiency
-
After a sufficient period for gene knockdown (e.g., 4 weeks), sacrifice the mice.[25]
-
Harvest the targeted brain tissue.
-
Use quantitative real-time PCR (qRT-PCR) or in situ hybridization to measure the reduction in Kiss1 mRNA levels.
-
Immunohistochemistry can be used to assess the reduction in this compound protein.
Protocol 3: Genotyping of Knockout Mice by PCR
This protocol provides a standard method for identifying the genotype of potential Kiss1 knockout mice.[27][28][29]
1. Genomic DNA Extraction
-
Obtain a small tail snip (~1-2 mm) from weanling mice.
-
Digest the tissue overnight at 55°C in a lysis buffer containing Proteinase K.
-
Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
2. PCR Amplification
-
Design three primers: a forward primer upstream of the targeted deletion, a reverse primer downstream of the deletion, and a reverse primer within the deleted sequence (for the wild-type allele).
-
Set up a PCR reaction with the genomic DNA template and all three primers.
-
Use a standard PCR program with appropriate annealing temperatures for the designed primers.
3. Gel Electrophoresis
-
Run the PCR products on an agarose (B213101) gel.
-
The wild-type allele will produce a smaller band (amplified by the forward and internal reverse primers).
-
The knockout allele will produce a larger band (amplified by the forward and downstream reverse primers).
-
Heterozygous mice will show both bands.
Protocol 4: Measurement of Serum Gonadotropins (LH and FSH) by ELISA
This protocol outlines the general steps for quantifying LH and FSH levels in mouse serum using a sandwich ELISA kit.[10][30][31][32]
1. Sample Collection and Preparation
-
Collect blood samples via cardiac puncture or tail vein bleeding.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store serum samples at -80°C until use.
2. ELISA Procedure (refer to kit-specific instructions)
-
Prepare standards and samples according to the kit protocol.
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the detection antibody (biotinylated).
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
3. Data Analysis
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of LH or FSH in the samples based on the standard curve.
Protocol 5: Assessment of Estrous Cyclicity by Vaginal Cytology
This protocol describes how to monitor the estrous cycle in female mice by examining the cell types present in a vaginal smear.[33][34][35][36]
1. Sample Collection
-
Gently flush the vagina with a small amount of sterile saline using a pipette.[34]
-
Collect the saline wash, which will contain exfoliated cells.
2. Slide Preparation and Staining
-
Place a drop of the vaginal wash onto a clean microscope slide and allow it to air dry.
-
Stain the slide with a suitable stain, such as Crystal Violet or a Romanowsky-type stain.[35][36]
3. Microscopic Examination
-
Examine the slide under a light microscope.
-
Identify the predominant cell types to determine the stage of the estrous cycle:
-
Proestrus: Primarily nucleated epithelial cells.
-
Estrus: Predominantly anucleated, cornified epithelial cells.
-
Metestrus: A mix of cornified cells and leukocytes.
-
Diestrus: Mainly leukocytes.
-
4. Data Interpretation
-
Track the cytology daily to determine the length and regularity of the estrous cycle. Kiss1 knockout females are expected to be in a state of persistent diestrus.[13]
Visualizations
This compound Signaling Pathway
Caption: Simplified diagram of the this compound signaling pathway in the HPG axis.
Experimental Workflow for Generating Kiss1 Knockout Mice
Caption: Workflow for creating Kiss1 knockout mice using CRISPR/Cas9 technology.
Logical Relationship of Kiss1 Function
Caption: Logical flow from Kiss1 gene function to reproductive outcomes.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. KiSS-1 and reproduction: focus on its role in the metabolic regulation of fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 8. Schematic diagram showing the neuroanatomy of the this compound-GnRH pathway and the relationship between KNDy neurones and GnRH neurones in humans and rodents [pfocr.wikipathways.org]
- 9. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. Conditional this compound neuron-specific Kiss1 knockout with newly generated Kiss1-floxed and Kiss1-Cre mice replicates a hypogonadal phenotype of global Kiss1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditional this compound neuron-specific Kiss1 knockout with newly generated Kiss1-floxed and Kiss1-Cre mice replicates a hypogonadal phenotype of global Kiss1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 18. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 19. blog.addgene.org [blog.addgene.org]
- 20. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
- 22. shRNA-Induced Gene Knockdown In Vivo to Investigate Neutrophil Function | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inducible Kiss1 knockdown in the hypothalamic arcuate nucleus suppressed pulsatile secretion of luteinizing hormone in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CRISPR-Cas9 knockdown of ESR1 in preoptic GABA-kisspeptin neurons suppresses the preovulatory surge and estrous cycles in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. boneandcancer.org [boneandcancer.org]
- 28. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 29. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 30. Mouse LH Beta ELISA Kit, colorimetric, 90-min ELISA (ab235648) | Abcam [abcam.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. Mouse LH(Luteinizing Hormone) ELISA Kit - Elabscience® [elabscience.com]
- 33. womenshealth.obgyn.msu.edu [womenshealth.obgyn.msu.edu]
- 34. Collection and analysis of vaginal smears to assess reproductive stage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 35. queensu.ca [queensu.ca]
- 36. Performing Vaginal Lavage, Crystal Violet Staining, and Vaginal Cytological Evaluation for Mouse Estrous Cycle Staging Identification [jove.com]
Application Notes and Protocols for Live-Cell Imaging of KISS1R Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the internalization of the Kisspeptin Receptor (KISS1R), a G-protein coupled receptor (GPCR) critical in reproductive signaling and cancer metastasis. The following protocols and data facilitate the study of KISS1R trafficking in response to ligand stimulation, offering insights into its regulation and potential as a therapeutic target.
Introduction
The this compound Receptor (KISS1R), also known as GPR54, is a key player in the hypothalamic-pituitary-gonadal axis and has been implicated in tumor suppression.[1][2][3][4][5][6] Upon binding its ligand, this compound, KISS1R activates downstream signaling pathways and subsequently undergoes internalization, a process of desensitization and signal modulation.[7][8][9][10] Live-cell imaging techniques are indispensable for studying the dynamics of KISS1R internalization in real-time, providing crucial information on the receptor's lifecycle and its response to various stimuli.[11]
Key Applications
-
Drug Discovery: Screen for agonists and antagonists that modulate KISS1R internalization and signaling.
-
Fundamental Research: Investigate the molecular mechanisms and kinetics of KISS1R trafficking and its role in physiological and pathological processes.
-
Personalized Medicine: Evaluate the impact of KISS1R mutations on receptor function and potential therapeutic responses.[7]
Quantitative Data Summary
The following tables summarize quantitative data related to KISS1R internalization dynamics, providing a baseline for experimental design and data interpretation.
Table 1: KISS1R Internalization Kinetics
| Time Point | Percent Internalized (Wild-Type KISS1R) | Percent at Cell Surface (Wild-Type KISS1R) |
| 0 min | ~14% | ~86% |
| 15 min | 50% | 50% |
| 30 min | 58% | 42% |
| 60 min | ~80% | ~20% |
| 120 min | 75% | 25% |
Data derived from studies on CHO-KISS1R and COS-7 cells expressing wild-type KISS1R.[7]
Table 2: Comparison of Wild-Type and Mutant KISS1R Internalization
| Time Point | Receptor | Percent Internalized | Percent at Cell Surface |
| 30 min | WT KISS1R | 58% | 42% |
| 30 min | Arg386Pro KISS1R | 57% | 43% |
| 120 min | WT KISS1R | 75% | 25% |
| 120 min | Arg386Pro KISS1R | 74% | 26% |
The Arg386Pro mutation, associated with precocious puberty, does not significantly alter the rate of KISS1R internalization but affects its degradation and recycling.[7]
Signaling Pathway
Upon activation by this compound, KISS1R couples to Gq/11, initiating a signaling cascade that leads to various cellular responses.[1][4]
Caption: KISS1R signaling pathway upon this compound binding.
Experimental Workflow
The general workflow for live-cell imaging of KISS1R internalization involves several key steps from cell preparation to data analysis.
Caption: Workflow for live-cell imaging of KISS1R internalization.
Experimental Protocols
Protocol 1: Cell Culture and Transfection for KISS1R-EGFP Expression
This protocol describes the preparation of cells expressing a fluorescently tagged KISS1R.
Materials:
-
HEK293 or CHO cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid DNA encoding KISS1R-EGFP
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well plates
Procedure:
-
Culture HEK293 or CHO cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
One day before transfection, seed cells into 6-well plates to reach 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complexes to the cells and incubate for 24-48 hours.
-
Confirm the expression of KISS1R-EGFP using a fluorescence microscope.
Protocol 2: Fluorescent Labeling of this compound
This protocol outlines the labeling of this compound with a fluorescent dye for visualization.[12]
Materials:
-
This compound-10 (Kp-10) or other this compound analogues
-
Fluorescent dye with an amine-reactive group (e.g., NHS-ester of a rhodamine or cyanine (B1664457) dye)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Lyophilizer
Procedure:
-
Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Dissolve the amine-reactive fluorescent dye in DMF or DMSO.
-
Add the dissolved dye to the this compound solution at a specific molar ratio (e.g., 1:1 to 1:5 peptide to dye) and react for 1-2 hours at room temperature in the dark.
-
Separate the labeled peptide from the unreacted dye using a size-exclusion chromatography column.
-
Collect the fractions containing the fluorescently labeled this compound and confirm labeling efficiency by spectrophotometry.
-
Lyophilize the purified, labeled peptide for storage.
Protocol 3: Live-Cell Imaging of KISS1R Internalization using Confocal Microscopy
This protocol details the steps for acquiring time-lapse images of KISS1R internalization.[11][13][14]
Materials:
-
Cells expressing KISS1R-EGFP (from Protocol 1) or wild-type cells for use with labeled ligand (from Protocol 2)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
-
Fluorescently labeled this compound (if not using KISS1R-EGFP)
Procedure:
-
Seed the transfected or wild-type cells onto glass-bottom dishes and allow them to adhere overnight.
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.
-
Place the dish on the stage of the confocal microscope within the environmental chamber and allow the cells to equilibrate.
-
Identify a field of view with healthy, fluorescently labeled cells.
-
Set up the microscope for time-lapse acquisition, defining parameters such as laser power, exposure time, and time interval.[15]
-
Acquire a few baseline images (t=0) to record the initial distribution of the receptor on the plasma membrane.
-
Carefully add the this compound ligand (either unlabeled for KISS1R-EGFP cells or fluorescently labeled for wild-type cells) to the dish at the desired final concentration.
-
Immediately start the time-lapse acquisition and record images for the desired duration (e.g., 30-60 minutes).
-
Save the image series for subsequent analysis.
Protocol 4: Quantitative Analysis of Receptor Internalization
This protocol describes a method to quantify the degree of receptor internalization from the acquired images.
Software:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Open the time-lapse image series in the analysis software.
-
For each cell at each time point, define regions of interest (ROIs) for the plasma membrane and the intracellular compartment.
-
Measure the mean fluorescence intensity within the plasma membrane ROI and the intracellular ROI.
-
Calculate the percentage of internalized receptor at each time point using the following formula: % Internalization = (Intracellular Intensity / (Intracellular Intensity + Membrane Intensity)) * 100
-
Plot the percentage of internalization over time to visualize the kinetics.
-
For statistical analysis, repeat the measurement for multiple cells and across different experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Impact on the Hypothalamic this compound-Kiss1r Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reproductive functions of this compound/KISS1R Systems in the Periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamic this compound Receptor Trafficking Modulates this compound-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Cell Analyses Reveal That KISS1R-Expressing Cells Undergo Sustained this compound-Induced Signaling That Is Dependent upon An Influx of Extracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 14. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR/Cas9 to Elucidate Kisspeptin Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging CRISPR/Cas9 technology to investigate the multifaceted roles of kisspeptin and its receptor, Kiss1r, in reproductive neuroendocrinology and beyond.
Introduction: The Critical Role of this compound in Reproduction
This compound, a peptide product of the Kiss1 gene, and its G protein-coupled receptor, KISS1R (also known as GPR54), are master regulators of the reproductive axis.[1][2] They are essential for the onset of puberty, the regulation of gonadotropin-releasing hormone (GnRH) secretion, and the feedback mechanisms of sex steroids.[2][3][4] this compound neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV), directly stimulate GnRH neurons, which in turn control the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[2][4][5] The profound hypogonadotropic hypogonadism observed in humans and mice with loss-of-function mutations in either KISS1/Kiss1 or KISS1R/Kiss1r underscores the critical nature of this signaling pathway.[2][3][6]
The CRISPR/Cas9 system has emerged as a powerful tool for precise genome editing, enabling researchers to create targeted knockouts of Kiss1 or Kiss1r in both in vitro and in vivo models.[7][8][9] This technology allows for a detailed dissection of the specific functions of this compound signaling in distinct neuronal populations and at different developmental stages.[8]
The this compound Signaling Pathway
This compound binding to its receptor, KISS1R, primarily activates the Gαq/11 signaling cascade.[1][2][3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][2][3] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] This signaling cascade results in the depolarization of GnRH neurons through the activation of transient receptor potential canonical (TRPC) channels and the inhibition of inwardly rectifying potassium (Kir) channels.[1][2][5]
References
- 1. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditional this compound neuron-specific Kiss1 knockout with newly generated Kiss1-floxed and Kiss1-Cre mice replicates a hypogonadal phenotype of global Kiss1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas9 knockdown of ESR1 in preoptic GABA-kisspeptin neurons suppresses the preovulatory surge and estrous cycles in female mice | eLife [elifesciences.org]
- 8. Genetic dissection of the different roles of hypothalamic this compound neurons in regulating female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
Application Notes and Protocols for Studying Kisspeptin Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the pharmacological tools and experimental protocols used to investigate the kisspeptin signaling pathway. This document includes detailed methodologies for key in vitro and in vivo assays, a summary of the quantitative properties of common pharmacological agents, and visualizations of the signaling cascade and experimental workflows.
Introduction to this compound Signaling
The this compound/KISS1R signaling system is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2] Kisspeptins, a family of peptides encoded by the KISS1 gene, are the endogenous ligands for the G protein-coupled receptor, KISS1R (also known as GPR54).[3] Activation of KISS1R in gonadotropin-releasing hormone (GnRH) neurons is a primary driver of GnRH secretion, which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][4] Dysregulation of this pathway is implicated in various reproductive disorders, making it a key target for therapeutic intervention.[4]
Pharmacological Tools
A variety of pharmacological tools, including agonists and antagonists, are available to probe the function of the this compound signaling pathway.
This compound Agonists
Agonists are used to mimic the effects of endogenous kisspeptins and stimulate KISS1R. These include naturally occurring this compound fragments and synthetic analogs with improved stability and potency.[5][6]
Table 1: this compound Receptor Agonists
| Compound | Description | Application |
| This compound-54 (KP-54) | The major endogenous this compound fragment.[5] | In vitro and in vivo studies of KISS1R activation.[7] |
| This compound-10 (KP-10) | The smallest endogenous this compound with full biological activity.[5][8] | In vitro and in vivo studies; often used as a reference compound.[8] |
| FTM080 | A synthetic pentapeptide analog of KP-10 with increased resistance to enzymatic degradation.[5] | In vitro and in vivo studies requiring prolonged agonist activity. |
| TAK-448 (MVT-602) | A potent and selective synthetic nonapeptide KISS1R agonist.[5] | Preclinical and clinical studies of KISS1R activation.[5] |
| [dY]¹KP-10 | A modified KP-10 analog with enhanced in vivo bioactivity.[8][9][10] | In vivo studies requiring a potent and sustained stimulation of the HPG axis.[8][9] |
This compound Antagonists
Antagonists block the activation of KISS1R by endogenous or exogenous agonists, enabling the study of the physiological roles of this compound signaling.[11]
Table 2: this compound Receptor Antagonists
| Compound | Description | Application |
| Peptide 234 (p234) | A potent and specific this compound antagonist derived from KP-10.[12][13][14] | In vitro and in vivo studies to block this compound-induced signaling and its physiological effects.[4][13][14][15][16] |
| RF9 | Initially identified as a KISS1R antagonist, it has also been shown to have complex interactions with other RF-amide peptide systems.[5] | In vivo studies to investigate the role of this compound signaling in reproduction and energy balance.[15] |
This compound Signaling Pathway
This compound binding to its receptor, KISS1R, primarily activates the Gαq/11 signaling cascade.[4][12] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4][12] These events culminate in the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK).[17]
This compound Signaling Pathway
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to study this compound signaling.
In Vitro Assays
This assay is used to determine the binding affinity of ligands for the KISS1R.[6][18]
Materials:
-
HEK293 cells stably expressing KISS1R
-
Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [¹²⁵I]-KP-10)
-
Unlabeled competitor ligands (this compound agonists or antagonists)
-
96-well plates
-
Glass fiber filters (GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
MicroBeta counter
Protocol:
-
Membrane Preparation:
-
Homogenize KISS1R-expressing cells in cold lysis buffer.[1]
-
Centrifuge at 1,000 x g for 3 minutes to remove large debris.[1]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer containing 10% sucrose (B13894) and store at -80°C.
-
Determine protein concentration using a BCA assay.[1]
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
150 µL of cell membranes (5-20 µg protein)
-
50 µL of unlabeled competitor ligand at various concentrations or buffer for total binding.
-
50 µL of radioligand at a fixed concentration (e.g., 0.1-1 nM).
-
-
Incubate at 30°C for 60 minutes with gentle agitation.[1]
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through pre-soaked GF/C filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Count the radioactivity using a MicroBeta counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding.
-
Determine the IC50 value from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.[19]
-
This assay measures changes in intracellular calcium concentration following KISS1R activation.[16]
Materials:
-
KISS1R-expressing cells (e.g., CHO-K1 or primary neurons)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Fluorescence microscope with a ratiometric imaging system
Protocol:
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere.
-
-
Dye Loading:
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a stable baseline reading.
-
Apply the this compound agonist or antagonist and record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
-
Quantify the peak response and the area under the curve to determine the agonist's potency (EC50).
-
This assay quantifies the phosphorylation of ERK, a downstream target of KISS1R signaling.[2][21]
Materials:
-
KISS1R-expressing cells
-
Serum-free medium
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment:
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound agonists or antagonists for the desired time (typically 5-15 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[21]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[21]
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the chemiluminescent signal using an imaging system.[21]
-
-
Normalization:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[11]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK to determine the level of ERK activation.[21]
-
In Vivo Assays
This assay evaluates the in vivo efficacy of this compound agonists and antagonists by measuring their effect on LH secretion.[22][23][24]
Materials:
-
Adult male or female mice or rats
-
This compound agonist or antagonist
-
Vehicle (e.g., sterile saline)
-
Intracerebroventricular (ICV) or intraperitoneal (IP) injection equipment
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
LH ELISA kit
Protocol:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions.
-
For ICV administration, surgically implant a guide cannula into the lateral ventricle.
-
-
Compound Administration:
-
Administer the this compound agonist or antagonist via the desired route (ICV or IP). For antagonist studies, pre-treat with the antagonist before administering the agonist.[14]
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).[22]
-
-
Hormone Measurement:
-
Separate the plasma by centrifugation.
-
Measure the plasma LH concentration using a specific ELISA kit.
-
-
Data Analysis:
-
Plot the LH concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) or the peak LH response to compare the effects of different treatments.
-
Experimental Workflow
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. This includes binding affinities (Ki), potencies (EC50 for agonists, IC50 for antagonists), and in vivo efficacy data (e.g., peak LH response, AUC).
Table 3: Example Data Summary for a Novel this compound Agonist
| Assay | Parameter | Value (Mean ± SEM) |
| Radioligand Binding | Ki (nM) | 1.5 ± 0.2 |
| Calcium Imaging | EC50 (nM) | 0.8 ± 0.1 |
| ERK Phosphorylation | EC50 (nM) | 2.1 ± 0.3 |
| In Vivo LH Release (IP) | Peak LH (ng/mL) | 15.6 ± 2.5 |
Conclusion
The pharmacological tools and experimental protocols outlined in these application notes provide a robust framework for investigating the complex biology of the this compound signaling pathway. Careful selection of agonists and antagonists, coupled with rigorous in vitro and in vivo characterization, will continue to advance our understanding of this critical neuroendocrine system and facilitate the development of novel therapeutics for reproductive and other disorders.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound administration may promote precopulatory behavior in male rats independently or supplementally to testosterone and contribute to proceptive behavior in female partners, reducing mating failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potent this compound Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound antagonist prevents RF9-induced reproductive changes in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rep.bioscientifica.com [rep.bioscientifica.com]
- 17. ionoptix.com [ionoptix.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. benchchem.com [benchchem.com]
- 22. This compound-54 injection induces a physiological luteinizing hormone surge and ovulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound directly stimulates gonadotropin-releasing hormone release via G protein-coupled receptor 54 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intracerebroventricular (ICV) Administration of Kisspeptin
Introduction
Kisspeptins, peptides encoded by the KISS1 gene, are pivotal regulators of the reproductive axis.[1][2] They act as potent stimulators of Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus by binding to their cognate G protein-coupled receptor, KISS1R (formerly GPR54).[3][4] This interaction is a critical upstream event in the Hypothalamic-Pituitary-Gonadal (HPG) axis, controlling puberty onset, sex steroid feedback, and fertility.[5][6]
Intracerebroventricular (ICV) injection is a powerful technique that allows for the direct administration of substances like kisspeptin into the brain's ventricular system, bypassing the blood-brain barrier. This method ensures that the peptide reaches its central targets, primarily the GnRH neurons located in hypothalamic nuclei such as the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV).[1][4] These application notes provide an overview of the signaling mechanism, quantitative effects, and detailed protocols for the ICV administration of this compound for research purposes.
This compound Signaling Pathway
This compound binding to its receptor, KISS1R, on GnRH neurons initiates a well-characterized intracellular signaling cascade. This process begins with the activation of the Gαq/11 subunit of the associated G protein.[4][6] Activated Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1][4] The combined effect of increased intracellular Ca2+ and PKC activation leads to the depolarization of the GnRH neuron, culminating in the synthesis and release of GnRH into the hypophyseal portal system.[1][3][6]
Quantitative Data on ICV this compound Administration
The central administration of this compound elicits a robust, dose-dependent release of gonadotropins. The following tables summarize quantitative findings from studies in male rodents.
Table 1: Effect of ICV this compound-10 on Plasma Luteinizing Hormone (LH) in Male Rats
| Dose (nmol) | Time Post-Injection (min) | Plasma LH (ng/mL) vs. Saline Control | Reference |
|---|---|---|---|
| 3 nmol | 10 | 1.7 ± 0.29 (vs. 1.0 ± 0.08) | [7] |
| 3 nmol | 20 | 2.7 ± 0.48 (vs. 0.8 ± 0.08) | [7] |
| 3 nmol | 60 | 5.2 ± 1.13 (vs. 0.3 ± 0.02) |[7] |
Table 2: Effect of ICV this compound on Plasma Follicle-Stimulating Hormone (FSH) and Testosterone in Male Rats
| Peptide | Dose (nmol) | Time Post-Injection (min) | Hormone Change vs. Control | Reference |
|---|---|---|---|---|
| This compound-10 | 3 nmol | 60 | Significant increase in plasma FSH | [7] |
| This compound-10 | 3 nmol | 20 | Significant increase in total testosterone | [7] |
| This compound-10 | 3 nmol | 60 | Significant increase in total testosterone | [7] |
| this compound-54 | 5 nmol | N/A | Caused testicular degeneration, suggesting acute HPG hyper-stimulation |[8] |
Table 3: Effect of ICV this compound on Food and Water Intake in Male Rats
| Peptide | Dose (nmol) | Observation (24h) | Reference |
|---|---|---|---|
| This compound-10 | 3 nmol | Decreased food intake, particularly during the dark phase (~50%) | [9] |
| this compound-10 | 3 nmol | No significant change in total 24-hour water intake |[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for ICV Injection
-
Peptide Handling : Lyophilized this compound (e.g., this compound-10 or this compound-54) should be stored at -20°C.[10] Before use, allow the vial to equilibrate to room temperature to prevent condensation.
-
Reconstitution : Reconstitute the peptide using a sterile, pyrogen-free vehicle. Artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline are commonly used.[7][11]
-
Calculation : Determine the required concentration based on the desired dose and injection volume (typically 1-5 µL for rodents). For example, to inject 1 nmol of this compound-10 (molar mass ~1302.5 g/mol ) in a 2 µL volume:
-
Mass needed = 1 nmol = 1.3025 µg
-
Concentration = 1.3025 µg / 2 µL = 0.651 µg/µL or 0.651 mg/mL.
-
-
Dissolution : Slowly inject the calculated volume of vehicle down the side of the vial. Gently swirl or roll the vial to dissolve the peptide completely. Do not shake vigorously.[10]
-
Storage : Aliquot the solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For immediate use, keep the solution on ice.
Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into a lateral ventricle of a rodent brain. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.[12]
-
Animal Preparation : Anesthetize the animal using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane (B1672236) gas).[12] Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting : Place the anesthetized animal in a stereotaxic apparatus.[12][13] Use ear bars and an incisor bar to secure the head in a fixed position. Ensure the skull is level between bregma and lambda.
-
Surgical Site Preparation : Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., chlorhexidine (B1668724) and alcohol).[12] Apply a local anesthetic to the scalp.
-
Skull Exposure : Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the cranial sutures, particularly bregma.[14]
-
Coordinate Determination : Identify bregma (the junction of the sagittal and coronal sutures). Using a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle. Typical coordinates for a mouse are: -0.5 mm posterior to bregma, 1.1 mm lateral to the midline, and -2.5 mm ventral from the skull surface.[14]
-
Craniotomy : Use the stereotaxic arm to move the drill to the target coordinates. Drill a small hole through the skull, being careful not to damage the underlying dura mater.
-
Cannula Implantation : Slowly lower the guide cannula through the craniotomy to the predetermined ventral coordinate.[12]
-
Fixation : Secure the cannula to the skull using dental cement or a UV-curing resin.[15] Small anchor screws may be placed in the skull prior to cementing to provide additional stability.[12]
-
Closure and Post-Operative Care : Suture the scalp incision around the cannula base. Administer post-operative analgesics (e.g., Carprofen) and place the animal in a clean, warm cage to recover.[12] Monitor the animal closely until it is fully ambulatory. Allow for a recovery period of 5-7 days before starting experiments.[7]
Protocol 3: Intracerebroventricular (ICV) Injection
-
Animal Handling : Gently handle the conscious animal to minimize stress. Briefly restrain the animal to allow access to the guide cannula.
-
Prepare Injector : Load a microinjection syringe (e.g., a 10 µL Hamilton syringe) with the prepared this compound or vehicle solution.[14] Ensure there are no air bubbles.
-
Injection Procedure : Remove the dummy cannula (stylet) from the implanted guide cannula. Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula to reach the ventricle.
-
Infusion : Infuse the solution slowly over 1-2 minutes using a microinfusion pump. This prevents a sudden increase in intracranial pressure.
-
Post-Infusion : Leave the injector cannula in place for an additional minute to allow for diffusion and prevent backflow upon removal.
-
Final Steps : Gently withdraw the injector and replace the dummy cannula. Return the animal to its home cage.
Protocol 4: Post-Injection Monitoring and Sample Collection
-
Behavioral Monitoring : If applicable, record behavioral parameters at specified time points post-injection.
-
Blood Sampling : Collect blood samples for hormone analysis. For time-course studies, samples can be collected via tail-nicking or an indwelling catheter at intervals (e.g., 10, 20, 30, 60, 90 minutes post-injection).[7][16]
-
Hormone Analysis : Process blood to separate serum or plasma. Analyze hormone levels (LH, FSH, testosterone) using validated methods such as ELISA or radioimmunoassay.[17][18]
-
Tissue Collection : At the end of the experiment, animals can be euthanized for tissue collection. The brain can be processed for histology to verify cannula placement.[15] Other tissues (e.g., pituitary, gonads) can be collected for molecular analysis (e.g., qRT-PCR for gene expression).[17]
References
- 1. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Review on this compound and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. scispace.com [scispace.com]
- 8. This compound-54 at high doses acutely induces testicular degeneration in adult male rats via central mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptidedosages.com [peptidedosages.com]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. 2.3. icv Stereotaxic Surgeries [bio-protocol.org]
- 14. alzet.com [alzet.com]
- 15. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents | MDPI [mdpi.com]
- 16. This compound-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of intracerebroventricular and intravenous administration of this compound-54 and Gonadotropin-releasing hormone agonist in rats with ovarian hyperstimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Peripheral Administration of Kisspeptin Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kisspeptin, a neuropeptide encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), are pivotal regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. The discovery of this compound's role in stimulating gonadotropin-releasing hormone (GnRH) secretion has opened new avenues for therapeutic interventions in reproductive disorders, from infertility to hormone-dependent cancers. While central administration has been crucial for elucidating its mechanism of action, the peripheral administration of this compound and its synthetic analogs holds greater translational potential.
These application notes provide a comprehensive guide for researchers and drug development professionals on the peripheral administration of this compound analogs. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes critical pathways and workflows to facilitate the design and execution of robust and reproducible studies in this exciting field.
Mechanism of Action: The this compound Signaling Pathway
Peripheral administration of this compound analogs primarily targets the HPG axis. The fundamental mechanism involves the binding of the this compound analog to KISS1R on GnRH neurons in the hypothalamus. This interaction initiates a signaling cascade that leads to the secretion of GnRH, which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1]
The binding of this compound to KISS1R, a Gq/11-coupled receptor, activates phospholipase C (PLC).[2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][4] This cascade of events ultimately leads to GnRH neuron depolarization and the pulsatile release of GnRH.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the peripheral administration of this compound analogs.
Table 1: Pharmacokinetic Parameters of this compound Analogs
| Analog | Species | Route | Half-life | Cmax | Tmax | Reference |
| This compound-54 | Human | IV | 27.6 ± 1.1 min | - | - | [5] |
| This compound-10 (B1632629) | Human | IV | ~4 min | - | - | [5] |
| This compound-10 | Rat | IV | <1 min | 10-60 ng/mL | 1-2 min | [6][7] |
| MVT-602 | Human | SC | 1.3-2.2 h | Dose-dependent | - | [8] |
| TAK-448 | Human | SC | 1.4-5.3 h | Dose-proportional | 0.25-0.5 h | [9][10] |
Table 2: In Vivo Bioactivity of Peripherally Administered this compound Analogs
| Analog | Species | Route | Dose | Effect on LH | Effect on Testosterone | Reference |
| This compound-10 | Human (Male) | IV Bolus | 1.0 µg/kg | Maximal stimulation (4.1 to 12.4 IU/L) | Increased | [11][12] |
| This compound-54 | Human (Female) | SC Infusion | 0.3-1.0 nmol/kg/h | Increased LH, correlated with baseline estradiol | - | [13][14] |
| This compound-54 | Human (Female with HA) | SC (twice daily) | 6.4 nmol/kg | Initial robust increase, then tachyphylaxis | - | [15] |
| MVT-602 | Human (Female) | SC | 0.3-3.0 µg | Dose-dependent increase, peak at 16-24h | - | [8][16] |
| TAK-448 | Human (Male) | SC (14-day) | >0.1 mg/d | Initial increase, then suppression | Sustained suppression to castration levels | [9][10] |
| [dY]1KP-10 | Mouse (Male) | IP | 0.15 nmol | More potent increase than KP-10 | More potent increase than KP-10 | [14][17] |
| TAK-683 | Goat (OVX) | SC (osmotic pump) | 0.03-3 nmol/h | Dose-dependent suppression of pulsatile LH | - | [18][19] |
Experimental Protocols
This section provides detailed protocols for key experiments involving the peripheral administration of this compound analogs.
Preparation and Administration of this compound Analogs
3.1.1. Materials:
-
Lyophilized this compound analog
-
Sterile, pyrogen-free 0.9% saline or bacteriostatic water for injection
-
Sterile vials
-
Sterile syringes and needles (e.g., 25-27 gauge for subcutaneous injection)
-
Vortex mixer
-
Calibrated scale for animal weight
3.1.2. Reconstitution Protocol:
-
Bring the lyophilized peptide and sterile diluent to room temperature.
-
Aseptically add the required volume of sterile saline or bacteriostatic water to the vial containing the lyophilized peptide. For example, to reconstitute a 10 mg vial to a concentration of 3.33 mg/mL, add 3.0 mL of diluent.[6]
-
Gently swirl or roll the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent denaturation.[6]
-
Visually inspect the solution for any particulate matter. The solution should be clear.
-
Store the reconstituted solution according to the manufacturer's instructions, typically at 2-8°C for short-term use or frozen for long-term storage. Avoid repeated freeze-thaw cycles.[6]
3.1.3. Subcutaneous (SC) Administration Protocol (Rodent Model):
-
Accurately weigh the animal to determine the correct injection volume based on the desired dosage (e.g., nmol/kg or mg/kg).
-
Gently restrain the animal. For rats and mice, this can be done by scruffing the neck.
-
Lift a fold of skin in the dorsal neck or flank region.
-
Insert the needle, bevel up, at a 15-30 degree angle into the base of the skin fold.
-
Administer the injection slowly and steadily.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
3.1.4. Intravenous (IV) Administration Protocol (Rodent Model with Catheter):
-
This protocol assumes the animal has been surgically fitted with an indwelling jugular or femoral vein catheter.
-
Ensure the catheter is patent by flushing with a small volume of heparinized saline.
-
Accurately weigh the animal to calculate the injection volume.
-
Slowly inject the this compound analog solution through the catheter over a defined period (e.g., 1-2 minutes for a bolus injection).
-
Flush the catheter with a small volume of heparinized saline to ensure the full dose has been delivered.
-
For continuous infusion, use a syringe pump connected to the catheter.
References
- 1. [PDF] A synthetic this compound analog that triggers ovulation and advances puberty | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidedosages.com [peptidedosages.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Frontiers | Current Perspectives on Kisspeptins Role in Behaviour [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. scispace.com [scispace.com]
- 11. This compound-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genoracle.com [genoracle.com]
- 13. benchchem.com [benchchem.com]
- 14. Subcutaneous infusion of this compound‐54 stimulates gonadotrophin release in women and the response correlates with basal oestradiol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. karger.com [karger.com]
- 17. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of peripheral this compound administration on adiponectin, leptin, and resistin secretion under fed and fasting conditions in the adult male rhesus monkey (Macaca mulatta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of this compound analogs for reproduction control | ANR [anr.fr]
Troubleshooting & Optimization
Kisspeptin Immunohistochemistry Technical Support Center
Welcome to the technical support center for kisspeptin immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this compound IHC experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successful this compound IHC?
A1: The success of this compound IHC hinges on several key factors:
-
Antibody Specificity: this compound exists in various isoforms (e.g., this compound-54, -14, -13, and -10). It is crucial to select an antibody validated for IHC that specifically recognizes the isoform of interest.[1][2] Some antibodies target the conserved C-terminal end, while others are specific to longer forms.[1]
-
Tissue Preparation: Proper fixation and processing of the tissue are essential to preserve both the antigenicity of the this compound peptide and the tissue morphology.[1]
-
Antigen Retrieval: Due to fixation-induced masking of the epitope, an appropriate antigen retrieval method is often necessary to expose the this compound antigen for antibody binding.[3][4]
-
Protocol Optimization: Each step of the IHC protocol, from antibody dilution to incubation times, may require optimization for your specific tissue type and experimental conditions.[5][6]
Q2: How can I validate the specificity of my this compound antibody?
A2: Antibody validation is paramount for reliable results. Here are recommended strategies:
-
Peptide Competition Assay: Pre-incubating the primary antibody with the immunizing peptide (the specific this compound sequence it was raised against) should abolish the staining signal in your tissue. This demonstrates that the antibody binding is specific to the target peptide.[1]
-
Western Blot Analysis: While challenging for small peptides, a western blot on relevant tissue extracts (e.g., hypothalamus) can help confirm that the antibody recognizes a protein of the expected molecular weight.
-
Use of Knockout/Knockdown Models: The gold standard for validation is to use tissue from a Kiss1 knockout or knockdown animal model. The absence of staining in these tissues confirms the antibody's specificity.
-
Positive and Negative Controls: Always include positive control tissues known to express this compound (e.g., hypothalamus, placenta) and negative control tissues that do not. Additionally, a negative control where the primary antibody is omitted should be performed to check for non-specific binding of the secondary antibody.[5][6][7]
Q3: Should I use a chromogenic or fluorescent detection method for this compound IHC?
A3: The choice between chromogenic and fluorescent detection depends on your research goals:
-
Chromogenic IHC: This method uses an enzyme-conjugated secondary antibody that converts a substrate into a colored precipitate, which can be visualized with a standard bright-field microscope. It is ideal for observing the general distribution of this compound and provides a permanent signal.[1]
-
Fluorescent IHC: This technique employs a fluorophore-conjugated secondary antibody, allowing for the visualization of this compound using a fluorescence or confocal microscope. It is particularly well-suited for co-localization studies to examine the spatial relationship of this compound with other proteins.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound IHC experiments in a question-and-answer format.
Weak or No Staining
Problem: I am not getting any signal, or the staining is very weak.
| Possible Cause | Solution |
| Improper Antibody Dilution | The primary antibody concentration may be too low. Try a range of dilutions to find the optimal concentration.[6] |
| Incorrect Antibody Selection | Ensure your primary antibody is validated for IHC and for the species you are studying.[6] Also, confirm the secondary antibody is appropriate for the primary antibody's host species.[7] |
| Insufficient Antigen Retrieval | The this compound epitope may be masked by fixation. Optimize your antigen retrieval method by testing different buffers (e.g., citrate (B86180), EDTA), pH levels, and heating times/temperatures.[7][8] |
| Over-fixation of Tissue | Excessive fixation can damage the antigen. If possible, try reducing the fixation time or using a less harsh fixative.[9] |
| Tissue Drying Out | It is critical to keep the tissue sections moist throughout the entire staining procedure.[8] |
| Inactive Reagents | Ensure that antibodies have been stored correctly and that enzyme/substrate solutions are freshly prepared and active.[6] |
High Background Staining
Problem: I am observing high background staining, which is obscuring the specific signal.
| Possible Cause | Solution |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a higher dilution.[6] Incubating at 4°C overnight instead of at room temperature can also reduce background.[6] |
| Non-specific Secondary Antibody Binding | Run a control without the primary antibody. If background staining persists, the secondary antibody may be cross-reacting with the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample, or switch to a polymer-based detection system.[7][10] |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or a protein-free block).[8][11] |
| Endogenous Peroxidase/Phosphatase Activity | If using an HRP- or AP-based detection system, quench endogenous enzyme activity with hydrogen peroxide or levamisole, respectively.[7] |
| Endogenous Biotin (B1667282) | For biotin-based detection systems, high endogenous biotin in tissues like the liver and kidney can cause background. Perform an avidin-biotin blocking step or use a biotin-free detection system.[11] |
Non-Specific Staining
Problem: I see staining in unexpected locations or in cells that should not be positive.
| Possible Cause | Solution |
| Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins, such as other RF-amide peptides.[1] Perform a peptide competition assay to confirm specificity.[1] |
| Incomplete Deparaffinization | If using paraffin-embedded tissues, ensure complete removal of paraffin (B1166041) with fresh xylene or a xylene substitute, as residual wax can cause patchy, non-specific staining.[8] |
| Tissue Morphology Issues | Wrinkles or folds in the tissue section can trap reagents and lead to non-specific staining. Ensure sections are properly mounted on the slides. |
| Detection System Issues | If using a polymer-based detection system, ensure it is from a reputable source and used according to the manufacturer's instructions to avoid non-specific binding. |
Experimental Protocols
Detailed Protocol for Chromogenic Immunohistochemistry of this compound in Paraffin-Embedded Rat Brain Tissue
This protocol is adapted from publicly available datasheets and protocols.[12]
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% ethanol: 1 change for 5 minutes.
-
Immerse in 70% ethanol: 1 change for 5 minutes.
-
Rinse in deionized water.
2. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0) to 95-100°C.
-
Immerse the slides in the hot citrate buffer.
-
Incubate for 15-20 minutes.
-
Remove the staining dish and allow the slides to cool to room temperature (approximately 20-30 minutes).[3][13]
-
Rinse slides in wash buffer (e.g., TBS with 0.05% Tween-20).
3. Staining Procedure:
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-20 minutes to block endogenous peroxidase activity.[12]
-
Rinse with wash buffer.
-
Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in TBS with 0.3% Triton X-100) for 30-60 minutes at room temperature.[12]
-
Primary Antibody Incubation: Incubate with the primary anti-kisspeptin antibody diluted in blocking buffer (e.g., 1:400) overnight at 4°C in a humidified chamber.[12]
-
Wash slides with wash buffer: 3 changes for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Wash slides with wash buffer: 3 changes for 5 minutes each.
-
Detection: Incubate with an Avidin-Biotin Complex (ABC) reagent for 1 hour at room temperature.
-
Wash slides with wash buffer: 3 changes for 5 minutes each.
-
Color Development: Apply DAB substrate solution and monitor for color development (typically 2-10 minutes).
-
Stop the reaction by immersing the slides in deionized water.
-
Counterstaining: Counterstain with hematoxylin (B73222) for 30 seconds to 1 minute to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and then coverslip with a permanent mounting medium.
Detailed Protocol for Immunofluorescent Staining of this compound in Frozen Mouse Brain Tissue
1. Tissue Preparation:
-
Perfuse the animal with ice-cold saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) solution until it sinks.
-
Freeze the brain and cut 20-40 µm sections on a cryostat. Mount sections on positively charged slides.
2. Staining Procedure:
-
Wash sections with PBS: 3 changes for 5 minutes each.
-
Blocking: Incubate sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[5]
-
Primary Antibody Incubation: Incubate with the primary anti-kisspeptin antibody diluted in blocking solution (e.g., 1:500 to 1:1000) overnight at 4°C in a humidified chamber.[5]
-
Wash sections with PBS: 3 changes for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking solution (e.g., 1:2000 to 1:5000) for 1-2 hours at room temperature, protected from light.[5]
-
Wash sections with PBS: 3 changes for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain cell nuclei.
-
Rinse sections in PBS.
-
Mounting: Coverslip the sections with an appropriate anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Quantitative Data Summary
Table 1: Recommended Starting Dilutions for this compound Primary Antibodies
| Antibody Type | Application | Species | Tissue | Starting Dilution | Reference |
| Polyclonal | IHC-P | Rat | Brain | 1:400 | [12] |
| Polyclonal | IHC-P | Human | Colon Cancer | 1:200 | [12] |
| Monoclonal | IHC-Fr | Bovine | Hypothalamus | 1:4000 | [14] |
| Polyclonal | IHC-Fr | Mouse | Testis | 1:500 - 1:1000 | [5] |
| Polyclonal | IHC-F | Rat, Mouse | Brain | 1:100 - 1:500 | [12] |
Table 2: Common Antigen Retrieval Conditions for this compound IHC
| Method | Buffer | pH | Heating Method | Time & Temperature | Reference |
| HIER | Sodium Citrate | 6.0 | Microwave/Water Bath | 15-20 min @ 95-100°C | [3][12][13] |
| HIER | Sodium Citrate | 9.0 | Water Bath | 30 min @ 80°C | [14] |
| HIER | Tris-EDTA | 9.0 | Steamer/Water Bath | 20-40 min @ 95-100°C | [13] |
| PIER | Trypsin | 7.8 | Incubator | 10-20 min @ 37°C | [15] |
| PIER | Proteinase K | 8.0 | Incubator | 10-20 min @ 37°C | [15] |
Visualizations
This compound Immunohistochemistry Workflow
Caption: A flowchart illustrating the key stages of a typical this compound IHC experiment.
This compound Signaling Pathway
Caption: The signaling pathway initiated by this compound binding to its receptor, KISS1R.[16][17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. Immunohistochemical evidence for the presence of various this compound isoforms in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. immunologic.nl [immunologic.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. origene.com [origene.com]
- 7. bma.ch [bma.ch]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 9. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Reagents for Reliable Immunohistochemistry (IHC) Results | Cell Signaling Technology [cellsignal.com]
- 12. This compound Polyclonal Antibody (BS-0749R) [thermofisher.com]
- 13. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 14. Immunohistochemical characterization of the arcuate this compound/neurokinin B/dynorphin (KNDy) and preoptic this compound neuronal populations in the hypothalamus during the estrous cycle in heifers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: IHC FFPE Tissue Proteolytic-Induced Epitope Retrieval—Direct Method | Thermo Fisher Scientific - ID [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
Kisspeptin ELISA Assay Technical Support Center
Welcome to the technical support center for Kisspeptin ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing assay sensitivity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical sensitivity and detection range for a this compound ELISA kit?
A1: The sensitivity and detection range can vary between different manufacturers. However, typical values are in the low pg/mL range. For example, some commercially available kits report a sensitivity of around 5.472 pg/mL with a detection range of 18.75 - 1200 pg/mL[1]. Another kit specifies a sensitivity of less than 0.094 ng/mL[2]. It is crucial to consult the manufacturer's datasheet for the specific kit you are using.
Q2: What are the recommended sample types for a this compound ELISA assay?
A2: this compound ELISA kits are generally suitable for a variety of biological fluids, including serum, plasma, tissue homogenates, and cell culture supernatants[2]. For plasma collection, EDTA or heparin are commonly used as anticoagulants[3][4].
Q3: How should I prepare and store my samples for optimal results?
A3: Proper sample handling is critical for accurate measurements. Here are some general guidelines:
-
Serum: Allow blood to clot at room temperature for about an hour or overnight at 2-8°C, then centrifuge at 1000 x g for 20 minutes at 2-8°C to collect the supernatant[3].
-
Plasma: Use EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection[3][4].
-
Storage: Samples should be assayed promptly. If storage is necessary, aliquot samples and store them at -20°C for short-term storage (≤ 1 month) or -80°C for long-term storage (≤ 3 months)[3]. Avoid repeated freeze-thaw cycles[3][4].
Q4: What are "matrix effects" and how can they affect my this compound ELISA results?
A4: The "matrix" refers to all the components in a sample other than the analyte of interest (this compound). These components, such as phospholipids, carbohydrates, and other proteins, can interfere with the antibody-antigen binding in the ELISA, leading to inaccurate results[5][6]. This interference is known as the matrix effect and can manifest as either falsely high or low readings[5]. It is a common issue in complex biological samples like serum and plasma[5].
Troubleshooting Guide
This guide addresses common problems encountered during this compound ELISA assays and provides systematic solutions to enhance assay sensitivity and reliability.
Problem 1: Low or No Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Improper Reagent Preparation or Storage | Ensure all reagents are brought to room temperature before use[7]. Verify that reagents have not expired and have been stored according to the manufacturer's instructions[7][8]. Reconstitute standards and detection reagents carefully, avoiding foaming[4][9]. |
| Insufficient Incubation Times or Incorrect Temperatures | Follow the incubation times and temperatures specified in the kit protocol. Insufficient incubation can lead to incomplete binding[8]. |
| Inadequate Washing | Ensure thorough washing between steps to remove unbound reagents. Invert the plate and blot it on absorbent paper after the final wash to remove any remaining buffer[10]. |
| Inactive HRP Conjugate or Substrate | Test the activity of the HRP conjugate and TMB substrate. A simple test is to mix a small amount of each; a rapid blue color development indicates activity[8]. |
| Low this compound Concentration in Samples | The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating your samples or using a more sensitive ELISA kit if available. |
Problem 2: High Background
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Washing | Inadequate washing is a primary cause of high background. Increase the number of washes or the soaking time during washes to ensure complete removal of unbound antibodies and reagents[8][10]. |
| Cross-Reactivity | The antibodies in the assay may be cross-reacting with other molecules structurally similar to this compound present in the sample[11][12]. This can be inherent to the antibody pair used. If suspected, consider using a more specific assay or confirming results with an alternative method like LC-MS/MS[11]. |
| Over-incubation or High Reagent Concentration | Adhere strictly to the recommended incubation times and reagent concentrations. Prolonged incubation or overly concentrated detection antibodies can increase non-specific binding[7]. |
| Contaminated Reagents or Buffers | Prepare fresh wash buffers and other reagents. Ensure that the water used for buffer preparation is of high purity[8]. |
Problem 3: Poor Standard Curve
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly to ensure accurate dispensing of standards and reagents. Use fresh pipette tips for each standard dilution[8]. |
| Improper Standard Dilution | Ensure the standard is completely dissolved before making serial dilutions. Mix each dilution thoroughly but gently to avoid foaming[4][8]. Prepare the standard curve fresh for each assay[4]. |
| Incorrect Plate Reader Settings | Verify that the plate reader is set to the correct wavelength for absorbance reading (typically 450 nm for TMB-based assays)[3][8]. |
Problem 4: High Coefficient of Variation (CV)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Ensure consistent pipetting technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing variations. |
| Well-to-Well Contamination | Be careful to avoid splashing or cross-contamination between wells during reagent addition and washing steps. |
| Temperature Gradients Across the Plate | Ensure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation[7]. Allow the plate to equilibrate to room temperature before adding substrate. |
Quantitative Data Summary
| Parameter | Typical Value | Source |
| Assay Sensitivity | 3 - 5.472 pg/mL | [1] |
| Detection Range | 18.75 - 1200 pg/mL | [1] |
| Intra-assay Precision (CV%) | < 10% | |
| Inter-assay Precision (CV%) | < 10% | |
| Spike and Recovery | 87 - 107% | [8] |
Experimental Protocols
Protocol: Spike and Recovery for Matrix Effect Assessment
This experiment helps determine if components in your sample matrix are interfering with the assay.
-
Prepare Samples: Aliquot your sample into two tubes.
-
Spike Sample: In one tube, add a known amount of this compound standard. The amount should be within the linear range of the standard curve. This is the "spiked" sample.
-
Unspiked Sample: The other tube remains as the "unspiked" sample.
-
Assay: Run the spiked and unspiked samples in your ELISA according to the kit protocol.
-
Calculate Recovery:
-
Recovery (%) = [ (Concentration in spiked sample - Concentration in unspiked sample) / Known concentration of spiked standard ] x 100
-
A recovery rate between 80-120% is generally considered acceptable, indicating minimal matrix effects[6].
-
Protocol: Serial Dilution for Linearity Assessment
This experiment assesses if the analyte can be accurately measured at different dilutions in the sample matrix.
-
Prepare Dilutions: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8) using the assay's sample diluent.
-
Assay: Run the undiluted and diluted samples in the ELISA.
-
Calculate Concentration: Determine the concentration of this compound in each diluted sample from the standard curve.
-
Correct for Dilution: Multiply the measured concentration by the dilution factor to get the concentration in the original sample.
-
Assess Linearity: The calculated concentrations from the different dilutions should be consistent. A lack of linearity may indicate the presence of matrix effects[6].
Visualizations
This compound Signaling Pathway
Caption: this compound binds to GPR54, initiating a signaling cascade that leads to GnRH release.
Troubleshooting Workflow for Low ELISA Signal
Caption: A step-by-step guide to troubleshooting low or no signal in a this compound ELISA.
References
- 1. Schematic diagram showing the neuroanatomy of the this compound-GnRH pathway and the relationship between KNDy neurones and GnRH neurones in humans and rodents [pfocr.wikipathways.org]
- 2. This compound and GPR54: discovery of a novel pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of this compound–GPR54 Signaling in the Tonic Regulation and Surge Release of Gonadotropin-Releasing Hormone/Luteinizing Hormone | Journal of Neuroscience [jneurosci.org]
- 6. The KiSS-1/GPR54 system: Essential roles in physiological homeostasis and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound excites gonadotropin-releasing hormone (GnRH) neurons through a phospholipase C / calcium-dependent pathway regulating multiple ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
challenges in clinical trials of kisspeptin-based therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during clinical and preclinical trials of kisspeptin-based therapies.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound used in clinical trials, and how do their dosages differ?
A1: The most common forms are this compound-54 (Kp-54) and This compound-10 (B1632629) (Kp-10), along with synthetic analogs like MVT-602 (also known as TAK-448). Dosages vary significantly based on the form, administration route, and therapeutic goal.
-
This compound-54: Often used for inducing ovulation in IVF protocols, with single subcutaneous doses ranging from 1.6 to 12.8 nmol/kg.[1] For treating hypothalamic amenorrhea, a protocol of 6.4 nmol/kg subcutaneously twice weekly has been used.[1]
-
This compound-10: Intravenous bolus doses in men have ranged from 0.01 to 3.0 µg/kg to assess the response of the hypothalamic-pituitary-gonadal (HPG) axis.[2]
-
MVT-602 (TAK-448): This is a more potent analog with a longer half-life. Single subcutaneous doses of 0.1 to 3.0 µg have been investigated in women.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound binds to its receptor, KISS1R (also known as GPR54), on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus.[4] This binding activates the Gq/11 signaling pathway, leading to an increase in intracellular calcium. This signaling cascade stimulates the pulsatile release of GnRH, which then travels to the pituitary gland to trigger the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1]
Signaling Pathway of this compound
Caption: this compound signaling cascade leading to GnRH release.
Q3: What are the common side effects observed in clinical trials?
A3: this compound-based therapies are generally well-tolerated.[5][6] Most reported side effects are mild and transient. These can include:
-
Nausea and vomiting
-
Headache
-
Increased sweating
-
Hot flashes
-
Postural dizziness[1]
-
Redness or itching at the injection site[7]
Q4: What is tachyphylaxis in the context of this compound therapy?
A4: Tachyphylaxis, or desensitization, is a reduced response to a drug after repeated administration. With continuous or frequent high-dose administration of this compound, the KISS1R receptors can become desensitized, leading to a diminished release of LH and FSH.[2][7] This is a significant challenge for developing chronic this compound-based therapies.
Troubleshooting Guides
Peptide Reconstitution and Handling
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of peptide potency | Improper storage or handling. | Lyophilized (freeze-dried) this compound should be stored at -20°C. Once reconstituted, it should be refrigerated at 2-8°C and protected from light. Avoid repeated freeze-thaw cycles.[7] For longer-term storage of the reconstituted peptide, it is recommended to create small aliquots and freeze them at -20°C or -80°C.[8] |
| Peptide degradation after reconstitution. | Once reconstituted with bacteriostatic water, peptides are generally recommended for use within 30 days to minimize degradation and bacterial growth.[9] Pharmaceutical studies have shown that this compound-54 in 0.9% saline can be stable for up to 60 days at 4°C.[10] | |
| Inconsistent experimental results | Inaccurate peptide concentration. | When reconstituting, slowly inject the sterile diluent (e.g., bacteriostatic water) down the side of the vial to avoid foaming. Gently swirl or roll the vial to dissolve the peptide; do not shake.[7] |
Inconsistent or Absent Biological Response
| Issue | Possible Cause | Troubleshooting Steps |
| No LH/FSH response after this compound administration | Receptor desensitization (tachyphylaxis). | If using a continuous or high-frequency dosing schedule, consider implementing "dose holidays" or switching to a pulsatile administration protocol to allow for receptor resensitization.[1] In animal studies, LH secretion began to decrease before the end of a continuous peptide infusion, despite persistent GnRH secretion, indicating pituitary desensitization.[11] |
| Patient-specific factors. | Responsiveness to this compound can vary based on the phase of the menstrual cycle, with attenuated responses in the early follicular phase.[9] Patients with certain genetic mutations in the KISS1R gene may show a weaker or absent response.[12] | |
| Pituitary vs. hypothalamic dysfunction. | To distinguish between a lack of GnRH neuron responsiveness and a lack of pituitary responsiveness, a GnRH stimulation test can be performed. If there is a response to GnRH but not to this compound, the issue may lie at the hypothalamic level.[13] | |
| Unexpectedly high or prolonged response | Use of a potent, long-acting analog. | Analogs like MVT-602 are designed to have a longer duration of action than native this compound. A single dose of MVT-602 can elevate LH levels for up to 48-72 hours.[8] Ensure the dosing protocol is appropriate for the specific analog being used. |
In Vitro Assay Issues
| Issue | Possible Cause | Troubleshooting Steps |
| High background or low signal in calcium flux assays | Autofluorescence of the test compound or media. | Run a control plate with the compound but without cells to quantify autofluorescence. Use phenol (B47542) red-free media.[14] |
| Suboptimal cell density or low receptor expression. | Optimize cell seeding density to ensure a robust response window. Use a cell line with high and stable expression of KISS1R.[14] | |
| Inactive agonist (this compound). | Use a fresh, properly stored stock of this compound for stimulation.[14] | |
| Confounding results in ERK phosphorylation assays | Off-target effects. | ERK phosphorylation is not exclusively linked to KISS1R activation. Other compounds or pathways can also induce p-ERK. It is advisable to use these assays in combination with more specific assays, such as radioligand binding, to confirm KISS1R-mediated effects.[1] |
Quantitative Data Summary
| Peptide | Administration Route | Dose Range | Half-Life | Key Pharmacodynamic Effects |
| This compound-54 | Subcutaneous (SC) | 1.6 - 12.8 nmol/kg | 28 minutes to 1.8 hours[1] | Induces LH surge for oocyte maturation.[4] |
| Intravenous (IV) Infusion | 1 nmol/kg/h for 75 mins | - | Used in studies of hypoactive sexual desire disorder.[1] | |
| This compound-10 | Intravenous (IV) Bolus | 0.01 - 3.0 µg/kg | Shorter than Kp-54 | Rapid, dose-dependent rise in serum LH, maximal at 1 µg/kg.[2] |
| MVT-602 (TAK-448) | Subcutaneous (SC) | 0.1 - 3.0 µg | 1.5 - 2.2 hours[3] | More potent and longer-acting than native this compound; LH levels can remain elevated for 48-72 hours.[8][15] |
Experimental Protocols
Protocol for Intravenous this compound Administration and Blood Sampling
This protocol is designed to assess the neuroendocrine response to a bolus injection of this compound.
-
Subject Preparation: Participants should be in a fasting state to avoid diurnal bias. An indwelling intravenous cannula is placed for blood sampling and peptide administration.
-
Baseline Sampling: To establish baseline secretory patterns, blood samples are collected every 10 minutes for a period of 1-6 hours before this compound administration.[9][16]
-
This compound Administration: this compound-10 or -54 is administered as a single intravenous bolus. Doses can range from 0.24 to 2.4 nmol/kg.[17]
-
Post-Administration Sampling: Blood sampling continues every 10-15 minutes for at least 90 minutes, and can extend for up to 6 hours to fully characterize the hormonal response.[2][9]
-
Hormone Analysis: Plasma is separated by centrifugation, and concentrations of LH, FSH, and other relevant hormones are measured using validated radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA).[18]
Experimental Workflow for this compound Administration
Caption: Workflow for in vivo this compound administration and analysis.
Protocol for In Vitro ERK Phosphorylation Assay
This protocol outlines the steps to measure KISS1R activation by quantifying the phosphorylation of ERK1/2.
-
Cell Culture: Culture cells expressing KISS1R (e.g., HEK293 or CHO cells) to an appropriate confluency.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for a defined period before the experiment.[18]
-
Peptide Stimulation: Stimulate the cells with various concentrations of the this compound analog for a short period (e.g., 5-15 minutes).[18]
-
Cell Lysis: After stimulation, lyse the cells to extract total cellular proteins.[18]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.[18]
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK1/2 to total ERK1/2 to determine the extent of ERK1/2 activation.[18] Alternatively, high-throughput methods like HTRF or AlphaLISA can be used to detect p-ERK.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-54 injection induces a physiological luteinizing hormone surge and ovulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absent Progesterone Signaling in this compound Neurons Disrupts the LH Surge and Impairs Fertility in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a master player in the central control of reproduction in mammals: an overview of this compound research in domestic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound therapy for infertility: clinical trials and future implications [inovifertility.com]
- 6. This compound for Reproductive Disorders · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. researchgate.net [researchgate.net]
- 8. biolongevitylabs.com [biolongevitylabs.com]
- 9. 30day limit once reconstituted? [PEPTIDES] | UK-Muscle.co.uk Forum [uk-muscle.co.uk]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Kisspeptins Regulating Fertility: Potential Future Therapeutic Approach in Infertility Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Divergent responses to this compound in children with delayed puberty [insight.jci.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound for Low Testosterone · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. benchchem.com [benchchem.com]
improving the stability of kisspeptin peptides in vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kisspeptin peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the in vitro stability of these peptides.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is degrading quickly in my in vitro assay. What are the common causes?
A1: Rapid degradation of this compound peptides in vitro is a common issue primarily due to enzymatic activity. Kisspeptins are susceptible to cleavage by proteases present in serum or cell culture media. Specifically, matrix metalloproteinases (MMPs) and other serum proteases can cleave the peptide backbone, leading to inactivation. The Gly-Leu and Arg-Phe bonds within the C-terminal region are known sites of enzymatic proteolysis.
Q2: How can I improve the stability of my this compound peptide in solution?
A2: Several strategies can be employed to enhance the in vitro stability of this compound peptides:
-
Use of Protease Inhibitors: Adding a protease inhibitor cocktail to your cell culture media or assay buffer can significantly reduce enzymatic degradation.
-
Peptide Analogs: Consider using synthetic analogs of this compound that have been designed for increased stability. Modifications such as N-terminal truncation (e.g., this compound-10), substitution with unnatural amino acids (e.g., D-amino acids, azaGlycine), or other chemical modifications have led to the development of more stable analogs like TAK-448 and KISS1-305.[1]
-
Serum-Free Media: If your experimental design allows, using serum-free or low-serum media can minimize the concentration of proteases.
-
Proper Storage: Store peptide stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: What is the difference in stability between This compound-10 (B1632629) (KP-10) and this compound-54 (KP-54)?
A3: this compound-54 generally exhibits greater stability and a longer half-life compared to this compound-10.[2][3] The in vivo plasma half-life of KP-54 is approximately 27.6 minutes, whereas the half-life of KP-10 is about 4 minutes.[2][3] This difference in stability is attributed to KP-54's resistance to enzymatic breakdown.[4]
Q4: I am not observing a response in my calcium mobilization assay after applying this compound. What could be the issue?
A4: Several factors could contribute to a lack of response in a calcium mobilization assay:
-
Peptide Degradation: As discussed, the peptide may have degraded. Prepare fresh solutions and consider the stability-enhancing strategies mentioned above.
-
Receptor Expression: Ensure that the cell line you are using expresses a sufficient level of the this compound receptor (KISS1R).
-
Cell Health: The health and density of your cells can impact their responsiveness. Ensure cells are healthy and plated at an optimal density.
-
Assay Conditions: Suboptimal assay conditions, such as incorrect buffer composition or temperature, can affect the results.
-
Inactive Agonist: Verify the activity of your this compound stock. If possible, test it in a different, validated assay system.[5]
Q5: Are there any common issues to be aware of when performing receptor binding assays with this compound peptides?
A5: Common challenges in this compound receptor binding assays include:
-
Non-specific Binding: this compound peptides can bind to surfaces or other proteins, reducing the effective concentration available to bind to the receptor. Using low-binding plates and tubes can help mitigate this.
-
Peptide Integrity: Ensure the peptide has not degraded before or during the assay.
-
Inadequate Washing: Insufficient washing can lead to high background signal from unbound radiolabeled peptide.
-
Low Receptor Density: The cell membranes or tissues used should have a high enough density of KISS1R to produce a detectable signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound peptides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in functional assays. | 1. Inconsistent cell numbers per well.2. Pipetting errors.3. Edge effects on the microplate. | 1. Ensure a homogenous cell suspension before plating.2. Calibrate pipettes regularly.3. Avoid using the outer wells of the plate or fill them with a buffer.[5] |
| Low signal-to-noise ratio in assays. | 1. Low receptor expression in the cell line.2. Suboptimal peptide concentration.3. Insufficient incubation time. | 1. Use a cell line with confirmed high expression of KISS1R.2. Perform a dose-response curve to determine the optimal concentration.3. Optimize the incubation time for your specific assay. |
| No response or a very weak response from the peptide. | 1. Peptide degradation.2. Incorrect peptide concentration.3. Cell line not responsive. | 1. Prepare fresh peptide solutions for each experiment. Consider using a more stable analog.2. Verify the concentration of your stock solution.3. Confirm KISS1R expression and functionality in your cell line using a positive control. |
| Precipitation of the peptide in the stock solution or assay buffer. | 1. Poor peptide solubility.2. Incorrect solvent or buffer pH. | 1. Consult the peptide's certificate of analysis for solubility information. Sonication may aid dissolution.2. Test different biocompatible solvents or adjust the pH of the buffer. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability and activity of various this compound peptides and their analogs.
Table 1: In Vitro Half-Life of this compound Peptides in Plasma
| Peptide | Species | Matrix | Temperature (°C) | Half-Life | Analytical Method |
| This compound-10 | Human | Plasma | 37 | ~4 minutes[2][3] | RIA |
| This compound-54 | Human | Plasma | 37 | ~27.6 minutes[2] | RIA |
| This compound-10 | N/A | In Vitro | N/A | 55 seconds[2] | N/A |
Table 2: In Vitro Bioactivity of this compound Analogs
| Compound | Assay Type | Cell Line | EC50 / IC50 |
| This compound-10 | Receptor Binding Affinity | CHO-KISS1R | IC50: ~1.0 nM[6] |
| [dY]¹KP-10 | Receptor Binding Affinity | CHO-KISS1R | Lower affinity than KP-10[6] |
| This compound-10 | ERK1/2 Phosphorylation | CHO-KISS1R | Significant increase in phosphorylation[6] |
| [dY]¹KP-10 | ERK1/2 Phosphorylation | CHO-KISS1R | Similar increase to KP-10[6] |
| KISS1-305 | Agonist Activity | In Vitro | EC50: 4.8 nM[1] |
| TAK-448 | KISS1R Agonist Activity | N/A | IC50: 460 pM, EC50: 632 pM |
| RF9 | Intracellular Calcium Release | CHO-KISS1R | EC50: 3.0 x 10⁻⁶ M[1] |
| RF9 | Inositol Phosphate Accumulation | CHO-KISS1R | EC50: 1.6 x 10⁻⁷ M[1] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to determine the half-life of a this compound peptide in plasma.
1. Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in a suitable solvent).
-
Pooled plasma from the desired species (e.g., human, rat, mouse), stored at -80°C.
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid).
-
Internal standard (a stable peptide with similar chemical properties but a different mass).
-
LC-MS/MS system.
2. Procedure:
-
Thaw pooled plasma on ice.
-
Pre-warm the plasma to 37°C for approximately 15 minutes.
-
Spike the this compound peptide into the pre-warmed plasma to a final concentration of 1-10 µM.
-
Immediately take a time zero (T=0) aliquot and add it to a tube containing the quenching solution and the internal standard. This sample represents 100% of the intact peptide.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At various time points (e.g., 5, 15, 30, 60, 90, 120 minutes), collect aliquots and immediately add them to the quenching solution with the internal standard.
-
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to precipitate plasma proteins.
-
Carefully transfer the supernatant to HPLC vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the amount of the remaining parent peptide relative to the internal standard.
-
Plot the percentage of the remaining intact peptide against time and calculate the half-life (t½) by fitting the data to a first-order decay model.[7]
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to assess the agonist activity of this compound peptides by measuring changes in intracellular calcium.
1. Materials:
-
A cell line stably expressing the this compound receptor (KISS1R), such as HEK293 or CHO cells.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound peptide or analog solutions at various concentrations.
-
A fluorescence plate reader with kinetic reading capabilities.
2. Procedure:
-
Seed the KISS1R-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
During the dye incubation, prepare serial dilutions of the this compound peptides in the assay buffer.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Add the this compound peptide solutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50 value.[5]
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Peptide Stability Assay Workflow.
References
- 1. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease | MDPI [mdpi.com]
- 2. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of this compound-10 on Reproductive Hormone Release Show Sexual Dimorphism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of Kisspeptin Analogs
Welcome to the Technical Support Center for Kisspeptin Analog Research. This resource is designed for researchers, scientists, and drug development professionals working with this compound and its analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and overcoming off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound analogs?
A1: The primary on-target effect of this compound agonists is the stimulation of the this compound receptor (KISS1R) on Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus. This triggers the release of GnRH, which in turn stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), key regulators of the reproductive axis.[1][2][3]
Potential off-target effects can be broadly categorized in two ways:
-
Physiological Off-Target Effects: These occur when a this compound analog acts on KISS1R in tissues outside the reproductive axis, where the receptor is also expressed. These include:
-
Cardiovascular System: Kisspeptins have been reported to cause vasoconstriction.[4]
-
Metabolism: The this compound system is implicated in insulin (B600854) secretion and glucose homeostasis.[2] Both KISS1 and KISS1R mRNA are expressed in pancreatic islets, and this compound can stimulate glucose-induced insulin secretion.[2]
-
Cancer: The KISS1 gene was originally identified as a metastasis suppressor.[2][4] Therefore, this compound analogs could have unintended effects on cell migration and proliferation in various cancers.
-
-
Signal Transduction Off-Target Effects: KISS1R is known to be promiscuous in its G-protein coupling. While its canonical pathway is through Gq/11, it can also signal through other G-proteins like Gi/o.[4] This can lead to different intracellular responses depending on the cell type and the specific conformation the receptor adopts upon binding to an analog. An analog might preferentially activate one pathway over another, leading to a biased signaling profile that differs from the endogenous ligand.
Q2: My this compound agonist shows a strong acute response (LH surge), but the effect diminishes with chronic administration. Why is this happening?
A2: This phenomenon is likely due to receptor desensitization or tachyphylaxis. Continuous or repeated administration of a potent this compound agonist can lead to:
-
Receptor Internalization: The KISS1R on the cell surface is internalized into the cell, reducing the number of receptors available to bind the analog.[5]
-
Uncoupling from G-proteins: The receptor may become uncoupled from its downstream signaling partners (like Gq/11), rendering it unable to initiate an intracellular signal even when the analog is bound.[5]
-
Downregulation of the HPG axis: Sustained, non-pulsatile stimulation of GnRH neurons can paradoxically lead to a suppression of the entire hypothalamic-pituitary-gonadal (HPG) axis.[6][7][8] This is the principle behind the investigation of analogs like TAK-448 for treating hormone-dependent diseases like prostate cancer.[6][7]
Q3: I am using Peptide-234 as a KISS1R antagonist, but I'm observing unexpected physiological effects. What could be the cause?
A3: While Peptide-234 is a well-characterized KISS1R antagonist, it's important to consider a few points.[2] Firstly, ensure the in vivo dose and route of administration are appropriate, as its effects can be dose-dependent. Secondly, off-target effects are a possibility. For instance, a study in a rat model of chronic kidney disease found that a higher dose of Peptide-234 was associated with an aggravation of uremic cardiomyopathy, activating fibrotic pathways.[9] This highlights that even antagonists can have unintended biological activities, especially at higher concentrations or in specific pathological contexts.
Q4: What is biased agonism in the context of this compound analogs, and how can it be leveraged to reduce off-target effects?
A4: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For KISS1R, which can couple to both Gq/11 (leading to GnRH release) and potentially Gi/o (which can have other effects, such as modulating cAMP levels), a biased agonist could be designed to selectively activate only the Gq/11 pathway. This would be highly desirable for therapeutic applications where only the pro-fertility effects are wanted, minimizing off-target signaling through Gi/o or other pathways in non-target tissues. Developing such biased agonists is a key strategy in modern drug development to create more specific and safer medicines.
Data Presentation: Quantitative Comparison of this compound Analogs
The following table summarizes key in vitro parameters for endogenous kisspeptins and selected synthetic analogs. This data is compiled from various sources and experimental conditions may differ. Researchers should use this as a comparative guide and generate their own data for their specific experimental setup.
| Compound | Type | Receptor Binding Affinity (Ki or IC50, nM) | Potency (EC50, nM) - Calcium Mobilization | Potency (EC50, nM) - ERK Phosphorylation | Notes |
| This compound-10 (B1632629) (KP-10) | Endogenous Agonist | ~1-2.7 | ~1-5 | ~1-10 | Shorter in vivo half-life.[10][11][12] |
| This compound-54 (KP-54) | Endogenous Agonist | ~1 | ~1-5 | ~1-10 | Longer in vivo half-life compared to KP-10.[12] |
| TAK-448 (MVT-602) | Synthetic Agonist | High affinity (comparable to KP-10) | Potent agonist | Potent agonist | Designed for improved stability and prolonged action.[13] |
| KISS1-305 | Synthetic Agonist | High affinity | 4.8 | Not widely reported | Rationally designed for resistance to plasma proteases.[2][14] |
| [dY]1KP-10 | Synthetic Agonist | Lower affinity than KP-10 | Similar to KP-10 | Similar to KP-10 | Shows greater in vivo bioactivity than KP-10, likely due to increased stability.[10][11] |
| Peptide-234 | Synthetic Antagonist | 2.7 | Acts as an antagonist | Acts as an antagonist | A modified KP-10 analog with key amino acid substitutions.[2] |
Troubleshooting Guides
In Vitro Assay Troubleshooting
Issue 1: High background or low signal-to-noise ratio in my calcium mobilization assay (e.g., using Fluo-4 AM).
-
Possible Cause 1: Incomplete removal of extracellular dye.
-
Solution: If using a wash-based protocol, ensure thorough but gentle washing of the cell monolayer after dye loading to remove all extracellular dye, which can contribute to high background fluorescence.[15] Alternatively, use a "no-wash" calcium assay kit that includes a quencher for extracellular dye.
-
-
Possible Cause 2: Cell health is poor.
-
Solution: Ensure cells are not overgrown, are within an optimal passage number, and are plated evenly. Stressed or unhealthy cells can have elevated basal intracellular calcium levels.
-
-
Possible Cause 3: Dye loading issues.
-
Solution: Optimize the concentration of the calcium dye (e.g., Fluo-4 AM) and the loading time and temperature. Excessive dye concentration can be toxic to cells, while insufficient loading will result in a weak signal. Incubating at 37°C for a period followed by a room temperature incubation can sometimes improve dye retention.
-
-
Possible Cause 4: Autofluorescence of the compound.
-
Solution: Run a control plate where you add your compound to wells with cells that have not been loaded with the calcium dye. This will reveal if your compound is intrinsically fluorescent at the assay wavelengths.
-
Issue 2: Inconsistent or no response in my ERK1/2 phosphorylation assay (Western Blot).
-
Possible Cause 1: Suboptimal stimulation time.
-
Solution: Perform a time-course experiment. ERK phosphorylation is often transient, peaking within 5-15 minutes after agonist stimulation and then declining. Stimulating for too long or too short a time will result in a weak or missed signal.
-
-
Possible Cause 2: Low receptor expression.
-
Solution: Verify the expression of KISS1R in your cell line using qPCR or by testing a high concentration of a potent agonist like KP-10 as a positive control.
-
-
Possible Cause 3: Problems with lysis or Western blotting.
-
Solution: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. Run a total-ERK control to ensure equal protein loading. Use a positive control for the Western blot itself (e.g., lysate from cells stimulated with a known ERK activator like EGF).
-
In Vivo Experiment Troubleshooting
Issue 1: My peptide analog shows high in vitro activity but low efficacy in vivo.
-
Possible Cause 1: Rapid enzymatic degradation.
-
Solution: Peptides are susceptible to degradation by proteases in plasma and tissues.[5] Perform an in vitro plasma stability assay to determine your peptide's half-life. If it's too short, consider chemical modifications to improve stability, such as N-terminal acetylation, C-terminal amidation, or substituting L-amino acids with D-amino acids at potential cleavage sites.[5]
-
-
Possible Cause 2: Rapid renal clearance.
-
Solution: Small peptides are often quickly cleared by the kidneys.[5] To increase circulation time, you can increase the hydrodynamic size of the peptide by conjugating it to a larger molecule like polyethylene (B3416737) glycol (PEGylation) or a lipid chain (lipidation).[5]
-
-
Possible Cause 3: Poor bioavailability or tissue penetration.
-
Solution: The route of administration (e.g., intravenous, subcutaneous, intraperitoneal) can significantly impact the amount of peptide that reaches the target tissue. Experiment with different administration routes. For centrally-acting targets like GnRH neurons, the ability to cross the blood-brain barrier is a major hurdle that may require specific chemical modifications to the peptide.
-
Issue 2: High variability in hormone measurements between animals in the same treatment group.
-
Possible Cause 1: Stress-induced hormonal fluctuations.
-
Solution: Handling and injection procedures can be stressful for animals and can independently affect hormone levels. Ensure all animals are habituated to the experimental procedures and that handling is consistent and minimized.
-
-
Possible Cause 2: Pulsatile nature of hormone release.
-
Solution: Hormones like LH are released in a pulsatile manner. A single blood sample may catch a peak in one animal and a trough in another. For a more accurate assessment, implement a serial blood sampling protocol to characterize the pulsatile release pattern over time.
-
-
Possible Cause 3: Issues with peptide formulation and administration.
-
Solution: Ensure the peptide is fully solubilized and stable in the vehicle solution. Inaccurate dosing due to precipitation or inconsistent injection volumes can lead to high variability.[15]
-
Experimental Protocols
Key Experiment 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki or IC50) of a test compound for the KISS1R.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human KISS1R.
-
Harvest cells, and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled this compound analog (e.g., [¹²⁵I]-KP-10) to each well.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled KP-10).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.
-
Wash the filters quickly with cold wash buffer.
-
-
Quantification and Data Analysis:
-
Allow the filters to dry, then add scintillation fluid and count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other values.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Key Experiment 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium.
-
Cell Plating:
-
Seed HEK293 or CHO cells stably expressing KISS1R into a black-walled, clear-bottom 96- or 384-well plate at an optimized density.
-
Allow cells to attach and form a confluent monolayer overnight.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in an appropriate assay buffer, often containing probenecid (B1678239) to inhibit dye extrusion from the cells.
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate for approximately 60 minutes at 37°C, followed by about 30 minutes at room temperature, protected from light.
-
-
Assay Execution (using a fluorescence plate reader like FLIPR® or FlexStation®):
-
For Agonist Testing:
-
Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the instrument.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then automatically adds the test compound to the cell plate.
-
Continue recording the fluorescence intensity for 2-3 minutes to capture the calcium transient.
-
-
For Antagonist Testing:
-
Pre-incubate the dye-loaded cells with the test antagonist for a set period (e.g., 15-30 minutes).
-
After the pre-incubation, add a known concentration of a reference agonist (e.g., KP-10 at its EC80 concentration).
-
Record the fluorescence as you would for an agonist test. An effective antagonist will reduce or block the calcium signal induced by the reference agonist.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak response - baseline).
-
For agonist testing, plot the response against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Mandatory Visualizations
This compound Receptor (KISS1R) Signaling Pathways
The following diagrams illustrate the primary on-target signaling pathway of KISS1R and a potential off-target or alternative pathway.
Caption: On-Target Gq/11 Signaling Pathway of KISS1R in GnRH Neurons.
Caption: Potential Off-Target Gi/o Signaling Pathway of KISS1R.
Experimental and Logical Workflows
Caption: Troubleshooting Workflow for Low In Vivo Efficacy of this compound Analogs.
References
- 1. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The this compound receptor: A key G-protein-coupled receptor in the control of the reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Chronic administration of the metastin/kisspeptin analog KISS1-305 or the investigational agent TAK-448 suppresses hypothalamic pituitary gonadal function and depletes plasma testosterone in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects and therapeutic potentials of this compound analogs: regulation of the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic profiles of investigational this compound/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Variable Results in Kisspeptin Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with kisspeptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and address the variability often encountered in this compound-related experiments.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different effects of this compound in various animal models?
A1: Variability in this compound's effects across different animal models is common and can be attributed to several factors:
-
Species-Specific Neuroanatomy: The location of this compound-producing neurons in the hypothalamus differs between species. In rodents, these neurons are primarily in the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC). In humans, they are found in the preoptic area (POA) and the infundibular nucleus (the human equivalent of the ARC).[1][2] This anatomical variance can lead to different regulatory inputs and outputs, affecting this compound's function.
-
Sex and Hormonal Status: The response to this compound is highly dependent on the sex and the circulating levels of gonadal steroids. For example, estrogen has a positive feedback effect on this compound neurons in the AVPV to induce the LH surge in female rodents, a mechanism that is sexually dimorphic.[3][4] The stage of the estrous or menstrual cycle will also dramatically alter the response.[5]
-
Age and Pubertal Status: The responsiveness of the GnRH neuronal network to this compound changes throughout development. Studies in boys show that a robust LH response to this compound is only acquired at a later Tanner stage (V), suggesting that the sensitivity of the system matures over time.[6] Similarly, in non-human primates, both this compound expression and the GnRH response to this compound increase with pubertal maturation.[7]
-
Photoperiod and Seasonality: In seasonally breeding animals like Siberian hamsters, the response to this compound can vary depending on the photoperiod (long-day vs. short-day), which dictates their reproductive status.[8]
Q2: How significantly does the route of administration affect experimental outcomes?
A2: The route of administration (e.g., intravenous, subcutaneous, intracerebroventricular) can profoundly impact the pharmacokinetic and pharmacodynamic properties of this compound, leading to variable results.
-
Bioavailability and Potency: Intravenous (IV) administration typically leads to a rapid and potent response, while subcutaneous (SC) injections may result in a more sustained but potentially less potent effect.[2][9] The choice between this compound isoforms (e.g., This compound-10 (B1632629) vs. This compound-54) also matters, as they have different half-lives and potencies, although in some human studies, their effects on gonadotropin secretion were found to be similar when administered intravenously.[10]
-
Central vs. Peripheral Effects: Direct central administration (e.g., intracerebroventricular) bypasses the blood-brain barrier and can elicit a more direct and potent effect on GnRH neurons. Peripheral administration relies on the peptide crossing the blood-brain barrier or acting on peripheral sites, which can lead to different outcomes.
Q3: What is this compound receptor (KISS1R) desensitization, and how can it affect my results?
A3: KISS1R, like many G-protein coupled receptors (GPCRs), can undergo desensitization after prolonged or repeated exposure to its ligand. This is a critical factor to consider in experimental design.
-
Mechanism: Continuous infusion of high-dose this compound can lead to an initial stimulation of LH release, followed by a suppression of the response.[11] This is thought to be due to the internalization and downregulation of KISS1R from the cell surface, making the GnRH neurons less responsive to further stimulation.[5][12]
-
Experimental Implications: If your protocol involves continuous or frequent administration of this compound, you may observe a diminishing response over time.[11] This is a key reason why pulsatile administration is often used in therapeutic contexts to mimic the natural pulsatile secretion of GnRH.[13] A recent study suggests that the intracellular release of calcium in response to this compound is biphasic, with the slower phase being maintained by the internalization and recycling of the receptor to prevent desensitization.[5]
Q4: My immunoassay (ELISA/RIA) results for this compound levels are inconsistent. What could be the cause?
A4: Inconsistent immunoassay results are a common challenge. Several factors related to sample handling, assay protocol, and the assay kit itself can contribute to this variability.
-
Sample Collection and Handling: this compound is a peptide and can be susceptible to degradation. It is crucial to collect samples (plasma or serum) using appropriate anticoagulants (EDTA is often recommended) and to process them quickly.[14] Samples should be stored at -20°C or -80°C and avoid repeated freeze-thaw cycles.[14][15]
-
Assay Specificity and Sensitivity: Ensure the antibody used in your kit is specific for the this compound isoform you are measuring and does not cross-react with other peptides. The sensitivity of the assay must be appropriate for the expected physiological concentrations in your samples.[16]
-
Pulsatility: this compound, like LH, is released in a pulsatile manner.[17] A single time-point measurement may not be representative of the overall secretion. For accurate assessment, frequent sampling is often necessary to characterize the pulse frequency and amplitude.[13][17]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent GnRH/LH Pulse Analysis After this compound Administration
| Problem | Potential Cause | Recommended Solution |
| No discernible LH pulses after this compound administration | 1. Receptor Desensitization: Continuous or high-dose this compound infusion can cause KISS1R desensitization.[11]2. Incorrect Hormonal State: The animal model may be in a hormonal state (e.g., follicular phase in females) that is less responsive to this compound.[5][18]3. Insufficient this compound Dose: The dose may be too low to elicit a pulsatile response. | 1. Use a pulsatile administration protocol or a lower dose for continuous infusion.[13][19]2. Characterize the hormonal state of your animals (e.g., via vaginal smears for estrous cycle staging) and standardize it across experimental groups.3. Perform a dose-response study to determine the optimal dose for your model and experimental conditions. |
| High variability in LH pulse frequency/amplitude between subjects | 1. Individual Biological Variation: There is natural variability in the HPG axis among individuals.2. Stress: Stress from handling or experimental procedures can inhibit the HPG axis.[5]3. Nutritional Status: The metabolic state of the animal can influence this compound signaling.[5] | 1. Increase the sample size (n) to improve statistical power.2. Acclimate animals to handling and experimental procedures to minimize stress. Ensure a quiet and stable environment.3. Standardize the feeding regimen and ensure animals are not in a fasted state unless it is part of the experimental design. |
| LH pulse analysis software provides inconsistent results | 1. Incorrect Algorithm Parameters: The parameters for pulse detection (e.g., threshold, peak width) may not be optimized for your data.2. High Assay Variability: High intra-assay coefficient of variation (CV) in your LH measurements can obscure true pulses. | 1. Consult the documentation for your pulse analysis software (e.g., Dynpeak) and optimize the parameters based on your specific dataset.[20]2. Ensure your LH assay has low intra- and inter-assay CVs (<10%). Run quality controls with each assay.[17] |
Guide 2: Troubleshooting Low Signal in this compound-Induced Calcium Imaging Experiments
| Problem | Potential Cause | Recommended Solution |
| No detectable increase in intracellular calcium ([Ca2+]i) in GnRH neurons after this compound application | 1. Cell Health: The neurons in your slice or culture may not be healthy.2. Receptor Expression: The cells may have low or no expression of KISS1R.3. Calcium Dye Loading Issues: Inefficient loading of the calcium indicator dye. | 1. Ensure optimal conditions for your brain slice preparation or cell culture to maintain cell viability.2. Verify KISS1R expression in your model system (e.g., via in-situ hybridization or immunohistochemistry). Some cell lines, like GT1-7, may not respond to this compound.[12]3. Optimize the concentration and incubation time for your calcium dye (e.g., Calcium Green-1 AM).[21] Ensure proper de-esterification of the AM ester. |
| Weak or transient [Ca2+]i signal | 1. This compound Degradation: The this compound peptide may have degraded in the perfusion solution.2. Phototoxicity/Bleaching: Excessive laser power or exposure time can damage cells and bleach the fluorescent dye.[22]3. Dependence on Extracellular Calcium: The calcium signal may be dependent on influx from the extracellular space, which could be limited in your buffer. | 1. Prepare fresh this compound solutions for each experiment. Keep stock solutions frozen in aliquots.2. Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio.[23]3. Ensure your recording medium contains an adequate concentration of calcium. Test the effect of removing extracellular calcium to determine the source of the signal. |
Guide 3: Troubleshooting Variability in In-Situ Hybridization (ISH) for Kiss1 mRNA
| Problem | Potential Cause | Recommended Solution |
| High background or non-specific staining | 1. Probe Concentration Too High: Excessive probe concentration can lead to non-specific binding.2. Insufficient Washing: Inadequate post-hybridization washes can leave unbound probe on the tissue.3. Tissue Quality: Poorly fixed or processed tissue can cause high background. | 1. Titrate your ISH probe to find the optimal concentration.2. Increase the stringency of your post-hybridization washes (e.g., by increasing temperature or decreasing salt concentration).3. Ensure proper and consistent tissue fixation (e.g., with 4% paraformaldehyde) and processing. |
| Weak or no signal for Kiss1 mRNA | 1. Low mRNA Expression: Kiss1 mRNA levels can be low, especially in certain physiological states (e.g., in males or in females outside of the preovulatory period).[4][24]2. RNA Degradation: RNA may have been degraded during tissue collection or processing.3. Inefficient Probe Penetration: The probe may not be able to access the target mRNA within the tissue. | 1. Use a sensitive detection method (e.g., radioactive probes or signal amplification systems like RNAscope). Consider using animal models where Kiss1 expression is known to be high (e.g., gonadectomized animals).[4]2. Use RNase-free techniques throughout the entire procedure. Process tissue quickly after collection.3. Include a proteinase K digestion step to improve probe penetration. Optimize the digestion time for your tissue type. |
| Inconsistent signal between animals of the same group | 1. Biological Variability: As with other measures, there is natural variation in gene expression levels.[25]2. Differences in Hormonal State: Even within a group, animals may be in slightly different hormonal states.3. Inconsistent Tissue Processing: Variations in fixation time or sectioning can affect results. | 1. Increase the number of animals per group to account for variability.[25]2. Synchronize the hormonal state of the animals if possible (e.g., by ovariectomy and hormone replacement).3. Standardize all tissue processing steps, ensuring that all samples are treated identically. |
Quantitative Data Summary
Table 1: Comparison of Gonadotropin Response to Intravenous this compound-10, this compound-54, and GnRH in Healthy Men
Data from a study comparing the effects of 3-hour intravenous infusions of different hormones at a dose of 1.0 nmol/kg/h.
| Hormone Administered | Mean Area Under the Curve (AUC) for Serum LH (h·IU/L) | Fold Difference Compared to this compound-10 |
| This compound-10 | 10.81 ± 1.73 | 1.0x |
| This compound-54 | 14.43 ± 1.27 | ~1.3x |
| GnRH | 34.06 ± 5.18 | ~3.1x |
This table demonstrates that while both this compound isoforms stimulate LH secretion, direct stimulation of the pituitary with GnRH is more potent at the doses tested.[9][10]
Experimental Protocols
Protocol 1: General Methodology for an In-Vivo this compound Challenge Study
This protocol outlines a typical experiment to assess the effect of peripherally administered this compound on LH secretion in a rodent model.
-
Animal Preparation:
-
House animals under controlled conditions (temperature, light/dark cycle).
-
Acclimate animals to handling and injection procedures for several days before the experiment.
-
If required, perform surgical procedures such as gonadectomy or cannulation (for blood sampling or central injections) and allow for adequate recovery time. .
-
-
Experimental Groups:
-
Control Group: Administer vehicle (e.g., saline).
-
Treatment Group(s): Administer this compound (e.g., this compound-10 or this compound-54) at one or more doses. .
-
-
Administration:
-
Blood Sampling:
-
Collect blood samples at regular intervals (e.g., every 10-15 minutes) to characterize the pulsatile nature of LH release.[26]
-
A typical time course would include a baseline period before injection and a post-injection period of 1-2 hours. .
-
-
Hormone Analysis:
-
Separate plasma or serum and store at -20°C or -80°C until analysis.
-
Measure LH concentrations using a validated immunoassay (ELISA or RIA). .
-
-
Data Analysis:
-
Analyze the time course of LH secretion.
-
Use a pulse analysis algorithm to determine LH pulse frequency and amplitude.
-
Compare the results between control and treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Protocol 2: General Methodology for this compound-Induced Calcium Imaging in Brain Slices
This protocol describes a general workflow for measuring changes in intracellular calcium in GnRH neurons in response to this compound.
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., a mouse).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal slices (e.g., 200-300 µm thick) containing the region of interest (e.g., the preoptic area) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour. .
-
-
Calcium Indicator Loading:
-
Imaging:
-
Transfer a slice to the recording chamber of an upright fluorescence microscope and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).[23]
-
Identify GnRH neurons (e.g., using a fluorescent reporter in a transgenic animal model).
-
Acquire baseline fluorescence for several minutes.
-
Bath-apply this compound at the desired concentration to the perfusion medium.
-
Record the change in fluorescence intensity over time. .
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to the cell bodies of individual neurons.[23]
-
Calculate the change in fluorescence relative to the baseline (ΔF/F).
-
Characterize the response in terms of amplitude, duration, and frequency of calcium oscillations.
-
Visualizations
References
- 1. Schematic diagram showing the neuroanatomy of the this compound-GnRH pathway and the relationship between KNDy neurones and GnRH neurones in humans and rodents [pfocr.wikipathways.org]
- 2. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound activation of gonadotropin releasing hormone neurons and regulation of KiSS-1 mRNA in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Review on this compound and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in the Responsiveness of the Hypothalamic-Pituitary-Gonadal Axis to this compound-10 Administration during Pubertal Transition in Boys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Responsiveness Signals Emergence of Reproductive Endocrine Activity: Implications for Human Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Response to Exogenous this compound Varies According to Sex and Reproductive Condition in Siberian Hamsters (Phodopus sungorus) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic this compound Receptor Trafficking Modulates this compound-Mediated Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Restores Pulsatile LH Secretion in Patients with Neurokinin B Signaling Deficiencies: Physiological, Pathophysiological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cloud-clone.com [cloud-clone.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound and LH pulsatility in patients with functional hypothalamic amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. peptideinitiative.com [peptideinitiative.com]
- 20. Modulation of pulsatile GnRH dynamics across the ovarian cycle via changes in the network excitability and basal activity of the arcuate this compound network | eLife [elifesciences.org]
- 21. This compound-10 Facilitates a Plasma Membrane-Driven Calcium Oscillator in Gonadotropin-Releasing Hormone-1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamics of pulsatile activities of arcuate this compound neurons in aging female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Arcuate this compound Neuron Synchronization in Acute Brain Slices From Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kiss1 Neurons in the Forebrain as Central Processors for Generating the Preovulatory Luteinizing Hormone Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Administration and mRNA Expression in Adult Syrian Hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. This compound Neuron-Specific and Self-Sustained Calcium Oscillation in the Hypothalamic Arcuate Nucleus of Neonatal Mice: Regulatory Factors of its Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Models of Kisspeptin Function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal models of kisspeptin function.
Troubleshooting Guide
Inconsistent results in this compound studies can be a significant source of frustration. This guide is designed to help you identify and address common sources of experimental variability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Luteinizing Hormone (LH) Pulse Patterns | Stress: Handling, injection procedures, or an unfamiliar experimental environment can suppress LH secretion, potentially overriding the stimulatory effect of this compound.[1] Acute restraint stress has been shown to suppress LH pulse frequency by 60% in female mice. | - Refine Handling: Ensure all animal handlers use consistent and gentle techniques. Acclimatize animals to handling for several days before the experiment. - Optimize Environment: Minimize loud noises and sudden movements in the animal facility. Allow for a sufficient acclimatization period after transport and before any procedures. - Mock Procedures: Habituate animals to the injection procedure with saline injections to reduce the stress of the actual experiment. |
| Anesthesia: Certain anesthetics can interfere with the hypothalamic-pituitary-gonadal (HPG) axis. | - Choose Anesthetic Carefully: If anesthesia is necessary, select one with minimal impact on the HPG axis. Isoflurane (B1672236) is a common choice for short procedures. - Consistent Anesthesia Protocol: Use the same anesthetic, dose, and duration for all animals in a study group. | |
| Inappropriate this compound Dose: The LH response to this compound is dose-dependent. Suboptimal or excessively high doses can lead to variable or suppressed responses. | - Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose of this compound for your specific animal model and experimental conditions. - Review Literature: Consult published studies for effective dose ranges in similar models. For instance, intracerebroventricular (i.c.v.) administration in rats has shown dose-dependent increases in LH.[2][3] | |
| High Variability in Hormone Levels Between Animals | Estrous Cycle Stage (Females): The response to this compound can vary significantly across the estrous cycle. For example, the LH response to this compound is greater during the late-follicular phase compared to the luteal phase in ewes.[4] | - Monitor Estrous Cycle: Perform daily vaginal cytology to determine the stage of the estrous cycle for each female animal.[1][5][6] - Standardize Cycle Stage: Conduct experiments on females in the same stage of the estrous cycle (e.g., diestrus) to minimize variability. - Ovariectomy with Hormone Replacement: For studies where cycling is a confounding factor, consider using ovariectomized females with controlled estradiol (B170435) and progesterone (B1679170) replacement. |
| Nutritional Status: Body weight and metabolic state can influence the this compound system. Food restriction has been shown to decrease this compound expression in adult rodents. | - Monitor Body Weight and Food Intake: Ensure all animals have consistent access to food and water. - Acclimatize to Diet: If using a special diet, provide an adequate acclimatization period. | |
| Age and Developmental Stage: this compound responsiveness can change with age and pubertal development. | - Use Age-Matched Animals: Ensure that all animals in a study are of a similar age. - Define Developmental Stage: Clearly define the developmental stage of the animals being studied (e.g., prepubertal, adult). | |
| Discrepancies Between Central and Peripheral Administration Results | Route of Administration: Central (e.g., i.c.v.) and peripheral (e.g., intravenous, intraperitoneal) administration of this compound can produce different pharmacokinetic and pharmacodynamic profiles. Central administration typically results in a more sustained LH elevation compared to the rapid and sharp peak seen with peripheral administration. | - Select Appropriate Route: The choice of administration route should be guided by the research question. Central administration is ideal for studying direct neuroendocrine effects, while peripheral administration is more relevant for systemic therapeutic applications. - Consistent Administration Technique: Ensure the chosen administration technique is performed consistently and accurately for all animals. |
| Blood-Brain Barrier Penetration: The ability of peripherally administered this compound to cross the blood-brain barrier can be limited and may vary between individuals. | - Consider this compound Analogs: Some synthetic this compound analogs have improved pharmacokinetic properties and may offer more consistent results with peripheral administration.[7] |
Frequently Asked Questions (FAQs)
Q1: How does stress impact this compound experiments, and what are the best practices for minimizing it?
A1: Stress is a major confounding factor in this compound research as it can significantly suppress the hypothalamic-pituitary-gonadal (HPG) axis, thereby masking the effects of this compound. The stress response involves the activation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of corticosterone, which can inhibit GnRH and LH secretion.[1] Acute restraint stress has been shown to rapidly suppress LH pulsatility in both male and female mice.[8][9]
Best Practices for Minimizing Stress:
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before any procedures. Also, provide a period of habituation to the specific experimental room.
-
Gentle Handling: Handle animals frequently and gently to reduce fear and stress associated with human interaction.
-
Mock Procedures: In the days leading up to the experiment, perform mock procedures (e.g., handling, saline injections) to habituate the animals to the experimental manipulations.
-
Stable Environment: Maintain a consistent and quiet environment with a regular light-dark cycle. Avoid loud noises and sudden disturbances.
-
Appropriate Restraint: If restraint is necessary, use the least stressful method for the shortest possible duration.
Q2: What is the importance of the estrous cycle in female models, and how can I control for it?
A2: The stage of the estrous cycle is a critical variable in female animal models of this compound function. The hormonal milieu, particularly fluctuating levels of estrogen and progesterone, significantly modulates the expression of this compound and its receptor, as well as the responsiveness of the HPG axis. For instance, the preovulatory LH surge is triggered by high estrogen levels acting on this compound neurons in the anteroventral periventricular nucleus (AVPV). The response to exogenous this compound is often greatest during the proestrus and estrus stages.
Methods for Controlling for the Estrous Cycle:
-
Vaginal Cytology: This is the most common method for determining the stage of the estrous cycle in rodents. It involves collecting vaginal cells via lavage and examining them under a microscope.[1][5][10][6] The relative abundance of cornified epithelial cells, nucleated epithelial cells, and leukocytes indicates the stage.[1][5]
-
Experimental Timing: Once the cycle is characterized, experiments can be timed to be performed on a specific day of the cycle for all animals in the study.
-
Ovariectomy (OVX) with Hormone Replacement: For studies requiring a stable hormonal background, ovariectomy followed by a controlled regimen of estradiol and progesterone replacement is a powerful tool. This eliminates the variability of the natural cycle.
Q3: What are the key differences between central and peripheral administration of this compound?
A3: The route of administration is a fundamental consideration that can significantly influence experimental outcomes.
| Characteristic | Central Administration (i.c.v.) | Peripheral Administration (i.v., i.p.) |
| Site of Action | Directly targets the central nervous system (CNS), bypassing the blood-brain barrier. | Acts systemically; effects on the CNS depend on the ability to cross the blood-brain barrier. |
| Potency | Generally more potent, requiring lower doses to elicit a response. | Requires higher doses to achieve a comparable central effect. |
| LH Release Profile | Often induces a more gradual and sustained increase in LH levels. | Typically causes a rapid and sharp peak in LH, followed by a quicker decline. |
| Applications | Ideal for investigating the direct neuroendocrine mechanisms of this compound within the brain. | More relevant for preclinical studies of potential therapeutic applications where systemic delivery is necessary. |
Q4: How do I choose the correct dose of this compound for my experiment?
A4: The optimal dose of this compound is dependent on several factors, including the animal species and strain, the route of administration, and the specific research question. There is no single "correct" dose.
Recommendations for Dose Selection:
-
Literature Review: A thorough review of published studies using similar animal models and experimental designs is the best starting point.
-
Dose-Response Study: It is highly recommended to perform a pilot dose-response study to determine the dose that produces a robust and reproducible effect in your specific experimental setup. This will help to avoid using doses that are either sub-threshold or cause receptor desensitization.
-
Consider the this compound Fragment: Different fragments of the this compound peptide (e.g., Kp-10, Kp-54) may have different potencies and durations of action. Ensure you are using the appropriate fragment for your research goals.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation in Mice
This protocol describes the stereotaxic implantation of a guide cannula into the lateral ventricle of a mouse brain for central administration of substances.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, drill)
-
Guide cannula
-
Screws and dental cement
-
Analgesics and antibiotics
-
Sterile saline
-
Eye ointment
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by lack of pedal reflex.
-
Administer a pre-operative analgesic as per your institution's guidelines.
-
Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Place the mouse in the stereotaxic apparatus, ensuring the head is level. Apply eye ointment to prevent corneal drying.
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: AP -0.4 mm, ML ±1.0 mm, DV -2.2 mm), mark the drilling site.
-
Drill a small hole through the skull at the marked coordinates, being careful not to damage the underlying dura mater.
-
Implant two small screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the target depth.
-
Secure the cannula to the skull and screws using dental cement.
-
Once the cement has hardened, insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the cannula implant.
-
Allow the animal to recover in a warm, clean cage. Administer post-operative analgesics as required. Animals should be allowed to recover for at least one week before any experimental infusions.
Protocol 2: Estrous Cycle Monitoring in Mice via Vaginal Lavage
This protocol outlines the procedure for collecting and analyzing vaginal cells to determine the stage of the estrous cycle.
Materials:
-
P20 micropipette with sterile tips
-
Sterile physiological saline
-
Glass microscope slides
-
Microscope
Procedure:
-
Hold the mouse securely by the scruff of the neck or the base of the tail.
-
Gently insert the tip of a pipette containing 10-20 µL of sterile saline approximately 1-2 mm into the vaginal opening.[5]
-
Flush the saline in and out 2-3 times to collect cells.[5]
-
Expel the cell suspension onto a clean microscope slide.
-
Examine the unstained, wet-mount slide under a microscope at 10x or 20x magnification.
-
Identify the predominant cell types to determine the estrous cycle stage:
-
Proestrus: Predominantly nucleated epithelial cells.
-
Estrus: Predominantly cornified, anucleated epithelial cells.
-
Metestrus: A mix of cornified epithelial cells and leukocytes (neutrophils).
-
Diestrus: Predominantly leukocytes.
-
-
Record the stage for each animal. To accurately track cyclicity, perform this procedure at the same time each day for at least two consecutive cycles.[10]
Visualizations
Caption: Simplified diagram of the this compound signaling pathway in the HPG axis.
References
- 1. Estrous Cycle Monitoring in Mice with Rapid Data Visualization and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central and peripheral administration of this compound activates gonadotropin but not somatotropin secretion in prepubertal gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Central and peripheral administration of this compound-10 stimulates the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Estrus Cycle Monitoring (Mice) | Animals in Science [queensu.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound Signalling in the Hypothalamic Arcuate Nucleus Regulates GnRH Pulse Generator Frequency in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Stress rapidly suppresses in vivo LH pulses and increases activation of RFRP-3 neurons in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Reproductive Status/Stages in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kisspeptin Receptor (KISS1R) Desensitization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating long-term kisspeptin treatment and encountering receptor desensitization.
Troubleshooting Guides
This section addresses common issues observed during experiments involving continuous or long-term this compound administration.
Issue 1: Attenuated or Lost In Vivo Response to Continuous this compound Infusion
Question: We are administering this compound via continuous infusion in our animal model, and after an initial stimulatory effect on LH secretion, the response is diminishing or completely lost. How can we troubleshoot this?
Answer: This is a classic presentation of this compound receptor (KISS1R) desensitization, a phenomenon observed across various species, including rodents and primates.[1][2][3][4] Here’s a systematic approach to investigate and mitigate this issue:
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps |
| Receptor Desensitization/Downregulation | Confirm Desensitization: Switch to a pulsatile administration of this compound. If pulsatility restores the response, it strongly suggests receptor desensitization was the cause of the attenuated response to continuous infusion.[1] Assess Receptor Levels: If possible, perform post-mortem analysis of hypothalamic tissue to quantify KISS1R mRNA and protein levels. A significant decrease in the treatment group compared to controls would indicate receptor downregulation.[5][6] |
| Peptide Instability | Verify Peptide Integrity: Ensure the this compound analog being used is stable under the experimental conditions (e.g., in the infusion pump reservoir at 37°C). Run a sample of the infusate after the experiment on HPLC to check for degradation. Consider using more stable this compound analogs if degradation is an issue.[7] |
| Dosing Issues | Review Dosing Regimen: Very high doses of this compound are more likely to induce rapid and profound desensitization.[3] It may be beneficial to perform a dose-response study to find the minimal effective dose that can maintain stimulation without causing rapid desensitization. |
| Animal Model Variability | Consider Biological Factors: The hormonal status (e.g., stage of the estrous cycle, presence or absence of gonadal steroids) and metabolic state of the animal can influence the degree and rate of desensitization.[8][9] Ensure that animals are appropriately matched and that these variables are controlled for in the experimental design. |
Experimental Workflow for Investigating In Vivo Desensitization
Caption: Troubleshooting workflow for in vivo this compound desensitization.
Issue 2: Lack of Desensitization in In Vitro Assays
Question: We are trying to model KISS1R desensitization in our cell line (e.g., HEK293, GT1-7) but are not observing a decrease in signaling (e.g., calcium flux, IP1 accumulation, or ERK phosphorylation) after prolonged agonist exposure. What could be wrong?
Answer: Failure to observe desensitization in an in vitro system can be due to several factors, ranging from the specific cell line and its machinery to the experimental conditions.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Verification Steps |
| Insufficient β-arrestin or GRK levels | Cell Line Characterization: The cell line used may not endogenously express sufficient levels of G-protein coupled receptor kinases (GRKs) and β-arrestins, which are crucial for KISS1R desensitization.[1] Consider overexpressing β-arrestin-1 or β-arrestin-2 to see if this facilitates desensitization. |
| Agonist Concentration | Dose-Response and Time-Course: Ensure you are using a saturating concentration of this compound. Perform a full agonist dose-response curve to determine the EC80-EC100. Then, perform a time-course experiment (from minutes to several hours) at this concentration to track the signaling response over time.[10] |
| Assay Sensitivity | Choice of Assay: Some signaling pathways may desensitize at different rates. For example, rapid calcium flux might be harder to see desensitization in than a more downstream and sustained signal like ERK phosphorylation. A β-arrestin recruitment assay is a direct measure of one of the key steps in desensitization. |
| Cell Culture Conditions | Passage Number and Confluency: Use cells at a consistent and low passage number, as high passage numbers can lead to phenotypic drift. Cell confluency can also affect receptor expression and signaling; ensure you are plating cells at a consistent density for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is this compound receptor desensitization?
A1: this compound receptor (KISS1R) desensitization is a process where the receptor's response to its ligand (this compound) diminishes over time with continuous or repeated exposure. This is a common protective mechanism for G-protein coupled receptors (GPCRs) to prevent overstimulation. The process typically involves receptor phosphorylation by GRKs, followed by the binding of β-arrestins, which uncouples the receptor from its G-protein and can lead to receptor internalization (removal from the cell surface).[1][10][11][12]
Q2: Does continuous this compound administration always lead to desensitization?
A2: While continuous administration of high doses of this compound often leads to desensitization, some human studies using lower doses of this compound-54 or This compound-10 (B1632629) have shown sustained LH secretion without evidence of desensitization over several hours.[13][14] However, studies in monkeys and some human studies with higher doses or longer durations have demonstrated clear desensitization.[2][13] Therefore, the occurrence of desensitization is dependent on the dose, duration of administration, the specific this compound analog used, and the species being studied.
Q3: What is the signaling pathway for KISS1R and its desensitization?
A3: this compound binding to KISS1R primarily activates the Gαq/11 signaling pathway. This leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1][15][16] Desensitization is initiated by the phosphorylation of the intracellular domains of KISS1R by GRKs. This phosphorylated receptor is then bound by β-arrestins, which sterically hinders further G-protein coupling and promotes internalization of the receptor into endosomes.[1][10]
KISS1R Signaling and Desensitization Pathway
Caption: KISS1R signaling cascade and desensitization mechanism.
Q4: How can I measure KISS1R desensitization in my experiments?
A4: You can measure desensitization using several in vitro and in vivo assays:
| Assay Type | Measurement | Interpretation |
| In Vivo LH Measurement | Serum Luteinizing Hormone (LH) levels over time during continuous this compound infusion. | A peak in LH followed by a decline to baseline despite continued infusion indicates desensitization. |
| Calcium Flux Assay | Intracellular calcium concentration in response to repeated or prolonged this compound application. | A diminished calcium response to a second or subsequent this compound challenge indicates acute desensitization. |
| Receptor Internalization Assay | Quantification of KISS1R on the cell surface versus intracellular compartments after agonist treatment. | An increase in intracellular KISS1R and a decrease in surface KISS1R indicates agonist-induced internalization.[10][17] |
| β-Arrestin Recruitment Assay | The translocation of β-arrestin from the cytoplasm to the activated KISS1R at the cell membrane. | A positive signal in assays like PathHunter or BRET confirms a key step in the desensitization process.[11][12][18][19][20] |
| Radioligand Binding Assay | The number of available binding sites (Bmax) on the cell surface after prolonged exposure to unlabeled this compound. | A decrease in Bmax indicates receptor downregulation.[21][22][23][24] |
Experimental Protocols
1. β-Arrestin Recruitment Assay (PathHunter™ Principle)
This protocol is based on the DiscoverX PathHunter™ eXpress KISS1R U2OS β-Arrestin GPCR Assay.[11][12][18]
Objective: To quantify the recruitment of β-arrestin to KISS1R upon agonist stimulation as a measure of the initiation of receptor desensitization.
Materials:
-
PathHunter™ eXpress KISS1R U2OS cells
-
Cell Plating Reagent
-
This compound agonist
-
Detection Reagent Mix
-
White, clear-bottom 96-well assay plates
Procedure:
-
Cell Plating:
-
Thaw the cryopreserved PathHunter™ cells according to the manufacturer's protocol.
-
Add the cell suspension to the Cell Plating Reagent.
-
Dispense 20 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
-
Agonist Preparation and Addition:
-
Prepare a serial dilution of the this compound agonist in assay buffer.
-
Add 5 µL of the diluted agonist or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the plate and the Detection Reagent Mix to room temperature.
-
Add 12 µL of the Detection Reagent Mix to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Data is typically plotted as Relative Light Units (RLU) versus log[agonist concentration] to generate a dose-response curve.
-
2. Radioligand Saturation Binding Assay for Receptor Downregulation
Objective: To determine the total number of cell surface receptors (Bmax) following prolonged exposure to a non-radiolabeled agonist.
Materials:
-
Cells expressing KISS1R
-
Unlabeled this compound agonist
-
Radiolabeled this compound (e.g., ¹²⁵I-Kisspeptin-10)
-
Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer without BSA)
-
High concentration of unlabeled agonist for non-specific binding (NSB) determination
-
Glass fiber filters and a cell harvester
-
Gamma counter
Procedure:
-
Pre-treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat one set of plates with a high concentration of unlabeled this compound (e.g., 1 µM) for a prolonged period (e.g., 4-24 hours) at 37°C to induce downregulation.
-
Treat a control set of plates with vehicle for the same duration.
-
-
Cell Preparation:
-
Wash the plates three times with ice-cold PBS to remove the pre-treatment agonist.
-
Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.[25]
-
Determine the protein concentration of the membrane preparations using a BCA or Bradford assay.
-
-
Binding Assay:
-
Set up the assay in 96-well plates. For each membrane preparation (control and pre-treated):
-
Total Binding: Add membrane protein (e.g., 20-50 µg) and increasing concentrations of radiolabeled this compound.
-
Non-Specific Binding (NSB): Add membrane protein, the same increasing concentrations of radiolabeled this compound, and a high concentration of unlabeled agonist.
-
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[26]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Use non-linear regression (one-site binding hyperbola) to determine the Bmax (maximum number of binding sites) for both the control and pre-treated groups. A significant reduction in Bmax in the pre-treated group indicates receptor downregulation.[22][26]
-
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Comprehensive Review on this compound and Its Role in Reproductive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound and KISS1R: a critical pathway in the reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of hypothalamic this compound and its receptor, Kiss1r, mRNA expression is associated with stress-induced suppression of luteinising hormone secretion in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of leptin receptor and this compound/GPR54 in the murine hypothalamus contributes to male hypogonadism caused by high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. karger.com [karger.com]
- 10. KISS1R Intracellular Trafficking and Degradation: Effect of the Arg386Pro Disease-Associated Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of this compound and neurokinin B in GnRH pulse generation in humans, and their potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. Eurofins Discoverx PathHunter eXpress KISS1R U2OS β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 19. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions [ouci.dntb.gov.ua]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. mdpi.com [mdpi.com]
- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. benchchem.com [benchchem.com]
protocol for solubilizing and storing kisspeptin peptides
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting guidance for the solubilization and storage of kisspeptin peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound peptides?
A1: For initial reconstitution, sterile, high-purity water (e.g., sterile 18MΩ-cm H₂O) is recommended for This compound-10 (B1632629) to a concentration of at least 100 µg/ml.[1] Many researchers also successfully use bacteriostatic water, especially for multi-use solutions.[2][3] For more hydrophobic this compound variants or if solubility issues arise, a pH-buffered solution may be necessary.[4]
Q2: My this compound peptide will not dissolve in water. What should I do?
A2: If you encounter solubility issues with water, it is recommended to try a dilute acidic solution.[5] Alternatively, for highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, followed by dilution in your aqueous buffer of choice, can be effective.[6][7][8]
Q3: How should I store lyophilized this compound peptides?
A3: Lyophilized this compound peptides should be stored in a freezer at or below -20°C in a desiccated environment to prevent degradation.[1][9] For long-term storage, -80°C is also suitable.[9] It is crucial to protect the peptide from light.[3]
Q4: What are the storage conditions for reconstituted this compound peptides?
A4: For short-term storage, reconstituted this compound should be kept at 2-8°C for up to 4 weeks.[2] For longer-term storage, it is advisable to aliquot the solution into smaller volumes and freeze them at -20°C.[10][11] Crucially, avoid repeated freeze-thaw cycles as this can degrade the peptide. [2][11]
Q5: Can I expect any issues with peptide aggregation?
A5: this compound-10 has been shown to be capable of forming aggregates under certain conditions.[12][13] To minimize aggregation, it is recommended to use sterile buffers with a pH of around 5-6 and to store aliquots at -20°C or colder.[14] Sonication during reconstitution may also help to minimize aggregation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve in water. | The specific this compound sequence may be hydrophobic. | Try dissolving in a small amount of dilute acetic acid. If that fails, use a minimal amount of DMSO and then slowly add your aqueous buffer. |
| Precipitation occurs after adding aqueous buffer to a DMSO-dissolved peptide. | The peptide is not soluble at the final concentration in the aqueous buffer. | The peptide will need to be re-lyophilized before attempting to re-dissolve it in a different solvent system.[7] Consider trying a lower final concentration. |
| Reduced or no biological activity in my assay. | The peptide may have degraded due to improper storage. | Ensure you are following the recommended storage conditions. Avoid repeated freeze-thaw cycles. Always aliquot your stock solutions. |
| The peptide may have oxidized. | For this compound sequences containing cysteine, methionine, or tryptophan, it is recommended to use oxygen-free solvents and to blanket the vial with nitrogen or argon.[14] | |
| Inconsistent results between experiments. | Inconsistent peptide concentration due to incomplete solubilization or aggregation. | Ensure the peptide is fully dissolved before use. Centrifuge the vial to pellet any undissolved material. Use fresh aliquots for each experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Peptides
| Form | Temperature | Duration | Additional Notes |
| Lyophilized | -20°C | Up to 2 years | Store in a dry, dark environment.[3] A desiccator is recommended. |
| -80°C | Long-term (years) | Ideal for long-term archival storage.[9] | |
| Reconstituted | 2-8°C | Up to 4 weeks | Protect from light.[2][3] |
| -20°C | Several months | Aliquot to avoid freeze-thaw cycles.[10][11] |
Table 2: Example Reconstitution Protocol for a 10mg Vial of this compound-10
| Desired Concentration | Volume of Solvent to Add | Resulting Concentration |
| High | 1 mL | 10 mg/mL |
| Medium | 2 mL | 5 mg/mL |
| Low | 3 mL | ~3.33 mg/mL[2] |
Experimental Protocols
Protocol for Reconstituting this compound Peptides
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to come to room temperature to prevent condensation from forming inside the vial.[2]
-
Add Solvent: Using a sterile syringe, slowly add the desired volume of the appropriate solvent (e.g., sterile water, bacteriostatic water) down the side of the vial to avoid foaming.[2]
-
Dissolve the Peptide: Gently swirl or roll the vial until the lyophilized powder is completely dissolved.[2] Do not shake vigorously. If solubility is an issue, brief sonication may be applied.
-
Visual Inspection: The resulting solution should be clear and free of any visible particulates.
-
Labeling: Clearly label the vial with the peptide name, concentration, reconstitution date, and storage conditions.
Protocol for Storing Reconstituted this compound Peptides
-
Aliquoting: For long-term storage, it is highly recommended to divide the reconstituted peptide solution into single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles the peptide is subjected to.
-
Short-Term Storage: For use within a few weeks, store the reconstituted peptide solution (or aliquots) at 2-8°C, protected from light.[2][3]
-
Long-Term Storage: For storage longer than a few weeks, store the aliquots in a freezer at -20°C.[10][11]
-
Using Frozen Aliquots: When needed, remove a single aliquot from the freezer and allow it to thaw at room temperature or on ice. Do not refreeze any unused portion of the thawed aliquot.
Visualizations
Caption: General workflow for solubilizing and storing this compound peptides.
Caption: Decision tree for troubleshooting this compound peptide solubility issues.
References
- 1. prospecbio.com [prospecbio.com]
- 2. peptidedosages.com [peptidedosages.com]
- 3. happyhormonesmd.com [happyhormonesmd.com]
- 4. Reconstitution - Peptide Dilution/Reconstitution products - Xcel Peptides [xcelpeptides.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. jpt.com [jpt.com]
- 10. biolongevitylabs.com [biolongevitylabs.com]
- 11. peptidedosages.com [peptidedosages.com]
- 12. beta-Sheet aggregation of this compound-10 is stimulated by heparin but inhibited by amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to storage the peptide | Karebay [karebaybio.com]
Kisspeptin Research Technical Support Center
Welcome to the technical support center for kisspeptin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and pitfalls encountered during this compound-related experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue: Peptide Handling and Stability
-
Q1: My reconstituted this compound peptide seems to have lost activity. What could be the cause?
-
A1: Improper storage and handling are common causes of reduced peptide activity. Lyophilized this compound is stable for extended periods when stored correctly, but becomes less stable once reconstituted.[1][2] To ensure peptide integrity, follow these guidelines:
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a desiccated, dark environment.[1][3] It can be stable for up to 3 years in a freezer.[2]
-
Reconstitution: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.[4] Reconstitute with sterile, appropriate solvents like bacteriostatic water or 0.9% saline.[1][4][5] Avoid vigorous shaking; instead, gently swirl or roll the vial to dissolve the powder.[1]
-
Storage of Reconstituted Peptide: Store the reconstituted peptide at 2-8°C, protected from light.[1][2] It is generally stable for up to 4-6 weeks under these conditions.[1][2] Avoid repeated freeze-thaw cycles as this can degrade the peptide.[1][3][4] For longer-term storage, aliquot the solution and freeze at -20°C or lower.[3][4]
-
-
-
Q2: I am seeing inconsistent results between experiments using different this compound isoforms (e.g., Kp-10 vs. Kp-54). Why is this happening?
-
A2: While different this compound isoforms may show similar affinity for the KISS1R in vitro, their in vivo bioactivity can differ significantly due to varying pharmacokinetic properties.[6][7]
-
Half-life: this compound-54 (Kp-54) has a considerably longer plasma half-life (around 32 minutes) compared to this compound-10 (Kp-10) (around 4 minutes).[6] This results in a more sustained stimulation of downstream targets like Luteinizing Hormone (LH).[6]
-
Potency: Due to its longer half-life, peripheral administration of Kp-54 generally results in a more potent and prolonged physiological response compared to Kp-10 at similar molar doses.[6][7][8]
-
-
Issue: In Vitro Assays (e.g., Calcium Imaging, Receptor Binding)
-
Q3: In my calcium imaging assay, I observe a rapid decrease in the response to repeated this compound application. What is occurring?
-
A3: This phenomenon is likely due to receptor desensitization or tachyphylaxis, a common feature of G-protein coupled receptors like KISS1R.[9] Continuous or repeated exposure to an agonist can lead to the uncoupling of the receptor from its signaling pathway, resulting in a diminished response.[10] To mitigate this, ensure sufficient washout periods between agonist applications to allow for receptor re-sensitization.
-
-
Q4: My radioligand binding assay is showing high non-specific binding. How can I reduce this?
-
A4: High non-specific binding can obscure true binding signals. Consider the following troubleshooting steps:
-
Optimize Blocking Agents: Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce the binding of the radioligand to non-receptor components.
-
Reduce Radioligand Concentration: Using an excessively high concentration of the radioligand can increase non-specific binding. Titrate the radioligand to a concentration at or below its dissociation constant (Kd).
-
Washing Steps: Increase the number and stringency of wash steps to more effectively remove unbound radioligand.[11]
-
Filter Pre-treatment: Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter material.[11]
-
-
Issue: In Vivo Experiments
-
Q5: I am not observing the expected physiological response after peripheral administration of this compound in my animal model. What are some possible reasons?
-
A5: Several factors can contribute to a lack of response in vivo:
-
Peptide Stability and Dose: As mentioned, Kp-10 has a very short half-life.[6] Ensure you are using a sufficient dose and consider the pharmacokinetic profile of the specific this compound isoform. Kp-54 is often more potent with peripheral administration.[6][7]
-
Receptor Desensitization: Chronic or continuous administration of this compound can lead to desensitization of the HPG axis, reducing the response over time.[9][10][12] Consider pulsatile administration protocols to mimic physiological release and avoid tachyphylaxis.[12]
-
Animal Model Specifics: The responsiveness to this compound can vary based on species, sex, and reproductive state of the animal model.[13] For example, the LH response to this compound in female rodents can be dependent on the stage of the estrous cycle.
-
-
Issue: Immunoassays (ELISA/RIA)
-
Q6: My ELISA/RIA results for this compound levels are inconsistent and have high variability. What are the common pitfalls?
-
A6: Immunoassays are sensitive to a variety of factors that can introduce variability:
-
Sample Collection and Handling: Preanalytical variables such as the type of collection tube, processing times, and storage conditions can significantly affect measured this compound concentrations.[14]
-
Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the antibody-antigen binding in the assay, leading to inaccurate quantification.[15][16][17][18] To identify and mitigate matrix effects, perform spike and recovery experiments and sample dilution tests.[15]
-
Cross-reactivity: Ensure the antibodies used in your assay are specific to the this compound isoform you intend to measure and do not cross-react with other endogenous peptides.[19]
-
Assay Protocol: Inconsistent pipetting, inadequate washing, and improper incubation times or temperatures can all contribute to high variability.[20][21][22] Adhere strictly to a standardized protocol.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental difference in the signaling of this compound-10 and this compound-54?
-
A1: While both are agonists for the KISS1R, their primary difference lies in their pharmacokinetics. Kp-54 has a significantly longer half-life in circulation compared to Kp-10.[6] This leads to a more sustained activation of the KISS1R and a more prolonged physiological response, such as LH secretion, following peripheral administration.[6][8] In some in vitro systems, Kp-10 has been observed to be more potent in eliciting acute responses like calcium mobilization.[23]
-
-
Q2: Can continuous administration of a this compound agonist be used for therapeutic purposes?
-
A2: While acute administration of this compound agonists stimulates the reproductive axis, chronic or continuous administration leads to receptor desensitization and tachyphylaxis.[9][10][12] This property, however, may be therapeutically useful in conditions where suppression of the reproductive axis is desired, similar to the action of GnRH agonists.
-
-
Q3: Are there off-target effects to consider when using this compound antagonists?
-
A3: While the development of highly specific KISS1R antagonists is ongoing, it is crucial to characterize the selectivity of any antagonist used. Some compounds may have off-target effects on other receptor systems. For example, the compound RF9 was initially identified as a neuropeptide FF receptor antagonist but was later found to act as a KISS1R agonist.[24] Always verify the specificity of your chosen antagonist in your experimental system.
-
-
Q4: What is the mechanism of this compound-induced GnRH neuron activation?
-
A4: this compound binds to the KISS1R on GnRH neurons, which is a Gq/11-coupled receptor. This activation leads to the stimulation of phospholipase C, resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this increase in intracellular calcium, along with other downstream signaling events, depolarizes the neuron and leads to GnRH release.[25]
-
Quantitative Data Summary
Table 1: Comparison of this compound Isoforms
| Feature | This compound-10 (Kp-10) | This compound-54 (Kp-54) | Reference(s) |
| Amino Acid Length | 10 | 54 | [26] |
| In Vitro KISS1R Affinity | Similar to Kp-54 | Similar to Kp-10 | [24] |
| Plasma Half-life (mice) | ~4 minutes | ~32 minutes | [6] |
| In Vivo Potency (peripheral) | Less potent, shorter duration | More potent, sustained response | [6][7][8] |
Table 2: Activities of Select KISS1R Ligands
| Compound | Type | Assay | IC50 / EC50 | Reference(s) |
| This compound-10 | Agonist | Calcium Mobilization | Potent (nM range) | [23] |
| This compound-54 | Agonist | IP1 Accumulation | Potent (nM range) | [24] |
| TAK-448 | Agonist | IP1 Accumulation | More potent than Kp-54 | [24] |
| RF9 | Agonist | Calcium Release | EC50: 3.0 x 10⁻⁶ M | [24] |
| Compound 9l | Antagonist | Human KISS1R Assay | IC50: 3.7 nM | [24] |
| Peptide 234 | Antagonist | In vivo LH inhibition | Effective in vivo | [13][27] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific assay conditions and cell type used.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using Fluo-4 AM
This protocol outlines a method for measuring this compound-induced intracellular calcium mobilization in KISS1R-expressing cells.
-
Cell Preparation:
-
Plate KISS1R-expressing cells (e.g., HEK293, CHO) onto black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[28]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions.[28][29] This typically involves dissolving Fluo-4 AM in DMSO and then diluting it in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[28][29]
-
-
Compound Addition and Signal Detection:
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR™, FlexStation) equipped for kinetic reading and automated injection.
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound agonist (or antagonist followed by agonist) and immediately begin measuring fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) every 1-2 seconds for 2-3 minutes.[28]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) over baseline (F0) is calculated (ΔF/F0) to represent the calcium response.
-
For dose-response curves, plot the peak response against the logarithm of the agonist concentration and fit with a non-linear regression model to determine the EC50.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine the affinity of a test compound for the KISS1R using a filtration-based assay.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing KISS1R in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate binding buffer. Determine the protein concentration of the membrane preparation.[11]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of a radiolabeled this compound ligand (e.g., [¹²⁵I]-Kp-10), and binding buffer to designated wells.
-
Non-Specific Binding (NSB): Add membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled competitor (e.g., unlabeled Kp-10) to designated wells.
-
Competitive Binding: Add membrane preparation, radiolabeled ligand, and varying concentrations of the unlabeled test compound to the remaining wells.[11]
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[30]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[11]
-
Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to determine the IC50, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[11]
-
Protocol 3: this compound ELISA
This protocol provides a general workflow for a sandwich ELISA to quantify this compound in biological samples.
-
Assay Preparation:
-
Assay Procedure:
-
Add standards and samples (diluted as necessary) to the wells of the antibody-pre-coated microplate. Incubate for the specified time (e.g., 2 hours at 37°C).[32]
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.[20][21]
-
Add the biotin-conjugated detection antibody to each well. Incubate (e.g., 1 hour at 37°C).[20]
-
Wash the plate again.
-
Add Avidin-HRP conjugate to each well. Incubate (e.g., 1 hour at 37°C).[20]
-
Wash the plate a final time.
-
Add the TMB substrate solution to each well. Incubate in the dark (e.g., 15-30 minutes at 37°C) until a color develops.[20][32]
-
Add the stop solution to terminate the reaction. The color will change from blue to yellow.[14]
-
-
Data Acquisition and Analysis:
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.[14][20]
-
Subtract the blank reading from all standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of this compound in the unknown samples, correcting for any dilution factors.[31]
-
Visualizations
Caption: this compound signaling pathway via the Gq/11-PLC cascade.
Caption: General experimental workflow for a this compound calcium flux bioassay.
Caption: Troubleshooting decision tree for common issues in this compound research.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. happyhormonesmd.com [happyhormonesmd.com]
- 3. jpt.com [jpt.com]
- 4. How To Reconstitute Peptides: A Step-By-Step Guide For Beginners - Zeptides X [zeptides.com]
- 5. Peptide [bio-protocol.org]
- 6. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. peptideinitiative.com [peptideinitiative.com]
- 13. Developmental changes in GnRH release in response to this compound agonist and antagonist in female rhesus monkeys (Macaca mulatta): implication for the mechanism of puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. assaygenie.com [assaygenie.com]
- 21. cloud-clone.com [cloud-clone.com]
- 22. maxanim.com [maxanim.com]
- 23. endocrine-abstracts.org [endocrine-abstracts.org]
- 24. mdpi.com [mdpi.com]
- 25. This compound-evoked calcium signals in isolated primary rat gonadotropin- releasing hormone neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bachem.com [bachem.com]
- 27. In vitro and in vivo effects of this compound antagonists p234, p271, p354, and p356 on GPR54 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. content.abcam.com [content.abcam.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. benchchem.com [benchchem.com]
- 31. file.elabscience.com [file.elabscience.com]
- 32. assaygenie.com [assaygenie.com]
Technical Support Center: Enhancing Kisspeptin Delivery to the Brain
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of kisspeptin to the brain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).[1] Peptides like this compound are often too large and not lipid-soluble enough to cross the BBB effectively.[] Additionally, peptides can be susceptible to degradation by proteases in the bloodstream, reducing their bioavailability.[3]
Q2: What are the main strategies to enhance this compound delivery to the brain?
A2: Current strategies focus on bypassing or improving transport across the BBB. These include:
-
Developing this compound Analogs: Modifying the peptide structure to increase stability and lipophilicity.[3]
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles to protect it from degradation and facilitate transport across the BBB.[4][5]
-
Intranasal Administration: Bypassing the BBB by utilizing the direct nose-to-brain pathway.[6][7]
-
Receptor-Mediated Transcytosis (RMT): Conjugating this compound to molecules that bind to specific receptors on the BBB, which then transport the conjugate into the brain.[4][8]
Q3: How does intranasal administration of this compound work?
A3: Intranasal administration is a non-invasive method that may utilize the olfactory and trigeminal nerve pathways to deliver substances directly to the brain, bypassing the BBB.[6] Recent studies suggest that a population of gonadotropin-releasing hormone (GnRH) neurons in the olfactory system can be targeted by intranasally administered this compound, which then communicates with hypothalamic GnRH neurons.[6]
Troubleshooting Guides
Issue 1: Low efficacy of peripherally administered this compound.
-
Possible Cause: Poor BBB penetration.
-
Possible Cause: Rapid degradation of the peptide in circulation.
-
Possible Cause: Suboptimal dosage.
-
Solution: Conduct a dose-response study to determine the optimal concentration for your experimental model.
-
Issue 2: Inconsistent results with intranasal this compound delivery.
-
Possible Cause: Improper administration technique.
-
Solution: Ensure the delivery device is correctly positioned to maximize deposition in the olfactory region of the nasal cavity. The volume and formulation of the spray can also impact delivery efficiency.
-
-
Possible Cause: Formulation instability.
-
Possible Cause: Individual anatomical variations in animal models.
-
Solution: Increase the number of subjects in your study to account for biological variability.
-
Issue 3: Difficulty in quantifying this compound concentration in the brain.
-
Possible Cause: Insufficient sensitivity of the analytical method.
-
Solution: Employ highly sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification of peptide levels in brain tissue homogenates.[4]
-
-
Possible Cause: Contamination from cerebral blood vessels.
-
Solution: Perform a vascular washout by perfusing the animal with saline before brain extraction to remove residual blood containing the peptide.[4]
-
Data Presentation
Table 1: Efficacy of Intranasal this compound-54 Administration in Humans
| Subject Group | Dose (nmol/kg) | Mean Maximal Increase in Serum LH (IU/L) | p-value vs. Placebo | Reference |
| Healthy Men | 3.2 | 2.46 ± 0.30 | p=0.01 | [9] |
| Healthy Men | 6.4 | 3.08 ± 0.48 | p=0.04 | [9] |
| Healthy Men | 12.8 | 4.4 ± 0.6 | p=0.002 | [6][7][10] |
| Healthy Men | 25.6 | 4.07 ± 0.66 | p=0.003 | [9] |
| Healthy Women | 12.8 | 1.4 ± 0.3 | p=0.004 | [6][7] |
| Women with Hypothalamic Amenorrhoea | 12.8 | 4.4 ± 0.2 | p<0.001 | [6][7] |
Table 2: Area Under the Curve (AUC) for LH Change After Intranasal this compound-54 in Healthy Men
| Dose | AUC (h.IU/L) | p-value vs. Saline | Reference |
| Saline | -25.4 ± 70.5 | - | [11] |
| 3.2 nmol/kg | 172.2 ± 64.2 | p=0.03 | [11] |
| 6.4 nmol/kg | 300.2 ± 79.2 | p=0.002 | [11] |
| 12.8 nmol/kg | 595.7 ± 98.3 | p=0.001 | [11] |
| 25.6 nmol/kg | 549.0 ± 108.6 | p<0.0001 | [11] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Translocation Assay
This protocol is adapted from methods used to assess the BBB translocation of peptides.[12]
-
Cell Culture:
-
Culture human brain endothelial cells (HBEC-5i) on tissue culture inserts with a porous membrane (e.g., 1.0 µm pores) in a 24-well plate.
-
Maintain the culture for approximately 8 days, changing the medium every other day, to allow for the formation of a tight monolayer.
-
-
Peptide Application:
-
Prepare a solution of fluorescently-labeled this compound or this compound analog in the cell culture medium at the desired concentration (e.g., 5.0 µM).
-
Remove the medium from the apical (upper) chamber of the insert and replace it with the peptide-containing medium.
-
-
Sampling and Analysis:
-
At various time points (e.g., 1, 2, 4, 24 hours), collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of the fluorescently-labeled peptide in the basolateral samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of translocation across the endothelial monolayer.
-
Protocol 2: In Vivo Brain Uptake Study in Rodents
This protocol is a general guide for assessing the brain uptake of this compound following peripheral administration.[4]
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional protocols.
-
-
Peptide Administration:
-
Administer the this compound formulation via the desired route (e.g., intravenous, intraperitoneal, or intranasal).
-
-
Blood-Brain Barrier Washout (Optional but Recommended):
-
At a predetermined time point post-administration, perform a cardiac perfusion with ice-cold saline to remove the peptide from the cerebral vasculature.
-
-
Brain Tissue Collection:
-
Immediately following perfusion (or at the designated time point if no perfusion is performed), decapitate the animal and rapidly excise the brain.
-
Dissect specific brain regions of interest (e.g., hypothalamus) on a cold plate.
-
-
Sample Processing and Analysis:
-
Homogenize the brain tissue samples in a suitable buffer.
-
Perform protein precipitation to remove larger molecules.
-
Analyze the concentration of this compound in the supernatant using a validated method such as LC-MS/MS.
-
Visualizations
Caption: this compound signaling pathway in a GnRH neuron.[13][14][15][16]
Caption: Experimental workflow for nanoparticle-mediated this compound delivery.
Caption: Workflow for intranasal this compound delivery to the brain.
References
- 1. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and therapeutic potentials of this compound analogs: regulation of the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intranasal this compound administration rapidly stimulates gonadotropin release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. RF34 | PMON222 Reproductive Hormone Secretion is Increased by Intranasal this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular determinants for brain targeting by peptides: a meta-analysis approach with experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 14. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Quality Control for Synthetic Kisspeptin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic kisspeptin peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of a synthetic this compound peptide?
A1: The critical quality attributes for synthetic this compound peptides include purity, identity, and net peptide content. Purity, typically assessed by High-Performance Liquid Chromatography (HPLC), ensures the absence of contaminants from the synthesis process.[1] Identity is confirmed by Mass Spectrometry (MS) to verify that the correct peptide sequence was synthesized with the expected molecular weight.[1] Net peptide content, determined by methods like amino acid analysis, quantifies the actual amount of peptide in the lyophilized powder, which also contains counter-ions and water.[2]
Q2: What is a typical purity level for a research-grade synthetic this compound peptide?
A2: For research applications, the required purity of a synthetic peptide depends on the specific experiment. Peptides with a purity of >95% are generally suitable for quantitative analysis and biological assays.[3] For sensitive applications like in vivo studies or structural analysis (e.g., NMR, X-ray crystallography), a purity of >98% is often recommended.[3] Some suppliers may offer research-grade this compound with a purity of ≥99%.[4]
Q3: How should I properly store lyophilized and reconstituted this compound peptides?
A3: Lyophilized this compound peptides should be stored at -20°C or colder for long-term stability, protected from light and moisture.[5][6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation.[7] Once reconstituted, the peptide solution is stable for a much shorter period. It is recommended to store reconstituted this compound at 4°C for 2-7 days and for longer-term storage, it should be aliquoted and stored at -18°C or below to avoid repeated freeze-thaw cycles.[5]
Q4: What is "net peptide content" and why is it important for my experiments?
A4: Net peptide content (NPC) is the actual percentage of the peptide in the lyophilized powder by weight.[2] The remaining mass consists of counter-ions (often trifluoroacetate (B77799) from the purification process) and bound water.[2] Knowing the NPC is crucial for accurately preparing solutions of a specific peptide concentration. Without accounting for NPC, the actual concentration of your peptide solution will be lower than calculated, which can lead to inaccurate and unreliable experimental results.[7]
Q5: What are common impurities found in synthetic this compound peptides?
A5: Common impurities in synthetic peptides arise from the solid-phase peptide synthesis (SPPS) process. These can include deletion sequences (missing one or more amino acids), truncated sequences, and peptides with incomplete deprotection of side-chain protecting groups.[8][9] Other potential impurities include diastereomeric impurities resulting from racemization and by-products from side reactions during synthesis.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with synthetic this compound peptides.
Low or No Biological Activity
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity in cell-based assays or in vivo studies. | Incorrect Peptide Concentration: The actual peptide concentration may be lower than calculated due to not accounting for the net peptide content.[7] | Determine the net peptide content using a method like amino acid analysis to prepare accurate stock solutions.[7] |
| Peptide Degradation: Improper storage or handling of the peptide can lead to degradation. This compound-10 (B1632629), for example, has been shown to degrade rapidly in plasma at room and physiological temperatures.[10][11] | Ensure the peptide is stored correctly in its lyophilized form at -20°C or colder.[5] For reconstituted peptides, aliquot and store at -20°C or colder and avoid multiple freeze-thaw cycles.[5] | |
| Peptide Aggregation: this compound peptides can be prone to aggregation, which can reduce their effective concentration and biological activity.[12] | Refer to the "Peptide Solubility and Aggregation Issues" section below for detailed troubleshooting steps. |
Inconsistent Results Between Peptide Batches
| Problem | Possible Cause | Recommended Solution |
| Variability in experimental outcomes when using a new batch of this compound peptide. | Batch-to-Batch Variability in Purity/Impurities: Different synthesis batches can have varying impurity profiles, even if the overall purity is similar.[1] | Always request a Certificate of Analysis (CoA) for each new batch. When possible, perform a side-by-side comparison of the new batch with a previous, well-performing batch in a pilot experiment. |
Peptide Solubility and Aggregation Issues
| Problem | Possible Cause | Recommended Solution |
| The lyophilized this compound powder does not dissolve easily. | Hydrophobicity of the Peptide Sequence: The amino acid composition of this compound can make it challenging to dissolve in aqueous solutions.[13] | For hydrophobic peptides, it is recommended to first dissolve them in a small amount of an organic solvent like DMSO or acetonitrile, and then slowly add the aqueous buffer.[14] |
| Incorrect Solvent or pH: The solubility of a peptide is highly dependent on the pH of the solution and its isoelectric point (pI).[13] | For basic peptides, try dissolving in a slightly acidic solution. For acidic peptides, a slightly basic solution may be more effective.[13] | |
| The peptide solution is cloudy or forms a precipitate. | Peptide Aggregation: Cloudiness or precipitation is a strong indicator of peptide aggregation.[15] | Centrifuge the vial before use to pellet any undissolved peptide.[13] Sonication can also help to break up aggregates and improve solubility.[14] |
| Exceeding Solubility Limit: The concentration of the peptide may be too high for the chosen solvent system. | Start by testing the solubility of a small amount of the peptide. If the solution is cloudy, you may need to prepare a more dilute stock solution. |
Experimental Protocols
Purity and Identity Analysis by RP-HPLC-MS
This protocol outlines a general method for determining the purity and confirming the identity of synthetic this compound peptides.
1. Materials and Reagents:
-
Synthetic this compound peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (mass spectrometry grade)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., ESI-Q-TOF)
2. Sample Preparation:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature.
-
Prepare a stock solution of the peptide at approximately 1 mg/mL in an appropriate solvent (e.g., 0.1% TFA in water).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes. The gradient may need to be optimized based on the specific this compound peptide.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[16]
4. Mass Spectrometry Method:
-
The HPLC system is coupled directly to the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range to determine the molecular weight of the eluting peaks.
-
Perform tandem MS (MS/MS) on the main peptide peak to confirm its amino acid sequence.
5. Data Analysis:
-
Purity: Calculate the purity by integrating the area of the main peptide peak in the HPLC chromatogram and expressing it as a percentage of the total area of all peaks.
-
Identity: Compare the experimentally determined molecular weight from the mass spectrum to the theoretical molecular weight of the this compound peptide. The observed mass should typically be within ±1 Da of the theoretical mass.[7] The fragmentation pattern from the MS/MS spectrum should be consistent with the expected amino acid sequence.
Visualization of Key Pathways and Workflows
Caption: this compound signaling cascade via the KISS1R (GPR54) receptor.
Caption: A typical workflow for synthetic peptide production and quality control.
Caption: A decision-making workflow for troubleshooting common peptide-related issues.
References
- 1. bachem.com [bachem.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. genscript.com [genscript.com]
- 4. polybiotech.co [polybiotech.co]
- 5. prospecbio.com [prospecbio.com]
- 6. happyhormonesmd.com [happyhormonesmd.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC–MS/MS quantification of a neuropeptide fragment this compound-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS quantification of a neuropeptide fragment this compound-10 (NSC 741805) and characterization of its decomposition product and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beta-Sheet aggregation of this compound-10 is stimulated by heparin but inhibited by amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
dealing with non-specific binding in kisspeptin receptor assays
Welcome to the technical support center for kisspeptin receptor (KISS1R) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound receptor assays?
A1: Non-specific binding refers to the binding of a radioligand or a labeled compound to sites other than the this compound receptor.[1] These can include other proteins, lipids, or even the assay plate itself.[1] High non-specific binding can obscure the specific binding signal to the this compound receptor, leading to a low signal-to-noise ratio and inaccurate quantification of receptor affinity and density.[1]
Q2: What are the common causes of high non-specific binding in my KISS1R assay?
A2: Several factors can contribute to high non-specific binding:
-
Radioligand Properties: Some radioligands may have inherent "stickiness" due to their physicochemical properties, leading to higher non-specific interactions.
-
Excessive Radioligand Concentration: Using a concentration of radioligand that is too high can saturate the specific binding sites and increase binding to low-affinity, non-specific sites.
-
Inadequate Blocking: Failure to effectively block all non-specific binding sites on the cell membranes and assay plates is a primary cause of high background.
-
Cell Line and Membrane Preparation: The choice of cell line and the quality of the cell membrane preparation can influence the level of non-specific binding. Some cell lines may express other proteins that interact with the radioligand.
-
Suboptimal Assay Conditions: Factors such as buffer composition (pH, ionic strength), incubation time, and temperature can all impact non-specific binding.
Q3: How do I determine the level of non-specific binding in my experiment?
A3: Non-specific binding is determined by measuring the binding of the radioligand in the presence of a high concentration of an unlabeled competitor that has high affinity for the this compound receptor.[2] This competitor will occupy all the specific receptor sites, so any remaining bound radioligand is considered non-specific.[2] The specific binding is then calculated by subtracting the non-specific binding from the total binding (radioligand binding in the absence of the competitor).[2]
Q4: What are the best blocking agents to use for KISS1R assays?
A4: The choice of blocking agent can significantly impact non-specific binding. Commonly used and effective blocking agents for GPCR assays like those for KISS1R include:
-
Bovine Serum Albumin (BSA): Typically used at a concentration of 0.1-1%, BSA is a common and effective blocking agent.[3]
-
Normal Serum: Serum from the same species as the secondary antibody (if used in an immunoassay format) can be very effective at blocking non-specific sites.
-
Pre-formulated Commercial Blocking Buffers: These often contain a mixture of proteins and other components to provide broad-spectrum blocking.
It is often necessary to empirically test different blocking agents and concentrations to find the optimal one for your specific assay system.
Troubleshooting Guide
Issue: High Non-Specific Binding
High non-specific binding is a frequent issue that can compromise the quality of your data. The following troubleshooting guide provides a step-by-step approach to identify and resolve the root cause.
Step 1: Review Your Assay Protocol and Reagents
-
Radioligand:
-
Is the concentration too high? Titrate the radioligand to find the optimal concentration that gives a good specific binding signal without excessive non-specific binding.
-
Is the radioligand pure? Impurities can contribute to non-specific binding. Consider purifying the radioligand if its quality is in doubt.
-
-
Unlabeled Competitor:
-
Is the concentration sufficient to saturate the receptors? A concentration of 100- to 1000-fold higher than the Kd of the unlabeled ligand is generally recommended.
-
-
Blocking Buffer:
-
Are you using an appropriate blocking agent? If you are using BSA, try varying the concentration or switching to a different blocking agent like normal serum.
-
Is the blocking step long enough? Ensure you are incubating with the blocking buffer for a sufficient amount of time to saturate all non-specific sites.
-
Step 2: Optimize Assay Conditions
-
Incubation Time and Temperature:
-
Could the incubation time be too long? While you need to reach equilibrium for binding, excessively long incubation times can sometimes increase non-specific binding.
-
Is the temperature optimal? Most binding assays are performed at room temperature or 37°C. Test different temperatures to see if it impacts your non-specific binding.
-
-
Washing Steps:
-
Are your wash steps stringent enough? Increase the number of washes and the volume of wash buffer to more effectively remove unbound radioligand.
-
Is your wash buffer appropriate? Ensure the pH and salt concentration of your wash buffer are optimized. Adding a small amount of a mild detergent like Tween-20 to the wash buffer can sometimes help.
-
Step 3: Evaluate Cell Line and Membrane Preparation
-
Cell Line Choice:
-
Membrane Quality:
-
Is your membrane preparation of high quality? Poor quality membrane preparations with cellular debris can increase non-specific binding. Ensure proper homogenization and centrifugation steps.
-
Troubleshooting Decision Tree
References
- 1. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease [mdpi.com]
- 2. Conformational Change in the Ligand-Binding Pocket via a KISS1R Mutation (P147L) Leads to Isolated Gonadotropin-Releasing Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf 대한민국 [eppendorf.com]
- 5. Using HEK Cells for Receptor Binding Assays [cytion.com]
Technical Support Center: Statistical Analysis of Pulsatile LH Release After Kisspeptin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the statistical analysis of pulsatile luteinizing hormone (LH) release following kisspeptin administration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stimulates LH release?
A1: this compound is a potent stimulator of the hypothalamic-pituitary-gonadal (HPG) axis.[1] It primarily acts upstream of Gonadotropin-Releasing Hormone (GnRH), directly stimulating GnRH neurons to release GnRH into the portal circulation.[1][2] This, in turn, stimulates the secretion of LH and Follicle-Stimulating Hormone (FSH) from the gonadotrophs of the anterior pituitary.[1][2] While some studies suggest a direct effect on the pituitary, the primary action is considered to be on GnRH neurons.[3]
Q2: What are the key parameters to analyze when assessing this compound-induced LH pulsatility?
A2: The key parameters for assessing LH pulsatility include:
-
LH pulse frequency: The number of LH pulses over a specific time period.
-
LH pulse amplitude: The magnitude of the LH concentration increase from nadir to peak for each pulse.
-
Mean LH concentration: The average LH concentration over the sampling period.
-
Basal LH secretion: The non-pulsatile component of LH secretion.
-
Pulsatile LH secretion: The amount of LH secreted in pulses.
Deconvolution analysis is a common method used to estimate these parameters from serial LH concentration measurements.[4][5][6]
Q3: What are the different isoforms of this compound, and do they have different effects on LH release?
A3: The Kiss1 gene encodes a 145-amino acid protein that is cleaved into smaller peptides, including this compound-54, this compound-14, this compound-13, and This compound-10 (B1632629).[3] While all are biologically active, this compound-10 is a potent stimulator of LH release.[7] Studies have shown that both this compound-54 and this compound-10 robustly stimulate LH secretion in humans.[1]
Q4: Can continuous administration of this compound lead to desensitization of the LH response?
A4: Yes, continuous or high-dose administration of this compound can lead to desensitization of the this compound receptor, resulting in suppressed LH secretion.[1] However, this effect appears to be dose-dependent, with lower doses not inducing desensitization.[1]
Troubleshooting Guide
Issue 1: No detectable LH pulses after this compound administration.
-
Possible Cause 1: Insufficient this compound Dose. The dose of this compound may be too low to elicit a detectable LH pulse.
-
Possible Cause 2: Suboptimal Route of Administration. The method of this compound delivery can impact its bioavailability and effectiveness.
-
Possible Cause 3: Pituitary Insensitivity to GnRH. The pituitary gland may not be responsive to the GnRH released in response to this compound.
-
Possible Cause 4: Issues with LH Assay. The sensitivity or specificity of the LH assay may be insufficient to detect small changes in LH concentration.
-
Possible Cause 5: Inadequate Blood Sampling Frequency. Infrequent blood sampling can miss LH pulses, especially those with a short duration.
Issue 2: High variability in LH pulse parameters between subjects.
-
Possible Cause 1: Differences in Sex Steroid Milieu. The hormonal environment, particularly sex steroids like estrogen and testosterone, can modulate the response to this compound.[14]
-
Troubleshooting: Standardize the hormonal status of subjects where possible (e.g., by studying females in a specific phase of the reproductive cycle). Account for sex steroid levels in the statistical analysis.
-
-
Possible Cause 2: Underlying Pathophysiological Conditions. Reproductive disorders can alter the responsiveness to this compound. For example, women with hypothalamic amenorrhea may show an exaggerated LH response compared to healthy women.[1]
-
Troubleshooting: Carefully screen subjects for any underlying conditions that may affect the HPG axis.
-
-
Possible Cause 3: Genetic Factors. Mutations in genes involved in the this compound signaling pathway, such as TAC3 and TACR3, can lead to hypogonadotropic hypogonadism and altered responses to this compound.[1]
-
Troubleshooting: Consider genetic screening for relevant mutations if a subject shows an unexpected response.
-
Issue 3: Difficulty in distinguishing true LH pulses from assay noise.
-
Possible Cause 1: Low Signal-to-Noise Ratio. Low amplitude LH pulses can be difficult to differentiate from random fluctuations in the assay.
-
Troubleshooting: Utilize objective pulse detection algorithms, such as deconvolution analysis, which have been validated for their sensitivity and specificity.[6][7][15] These algorithms can help to distinguish true secretory events from noise. False-positive errors are more likely with low-amplitude pulses.[6][15]
-
-
Possible Cause 2: Sparse Sampling Data. Infrequent data points make it challenging for algorithms to accurately identify pulses.
Quantitative Data Summary
Table 1: Effects of this compound on LH Pulsatility in Healthy Men
| Parameter | Baseline | This compound-10 Infusion (4 µg/kg/h) | Reference |
| Mean LH (IU/L) | 5.5 ± 0.8 | 20.9 ± 4.9 | [7] |
| LH Pulse Frequency (pulses/h) | 0.4 - 0.7 | 0.6 - 1.2 | [7] |
Table 2: LH Response to this compound in Women with Hypothalamic Amenorrhea (HA)
| Parameter | Vehicle | This compound-54 Infusion | Reference |
| Mean LH (IU/L) | 1.26 ± 0.56 | 15.42 ± 3.57 (at 1.00 nmol/kg/h) | [16] |
| Number of LH Pulses / 8h | 1.6 ± 0.4 | 5.0 ± 0.5 (peak response) | [16] |
| LH Pulse Secretory Mass (IU/L) | 3.92 ± 2.31 | 23.44 ± 12.59 (peak response) | [16] |
Experimental Protocols
Protocol 1: this compound Administration and Blood Sampling for LH Analysis
This protocol is a generalized example and should be adapted based on the specific research question and model system.
-
Subject Preparation: Subjects should be acclimatized to the experimental setting to minimize stress-induced hormonal changes. For human studies, an overnight fast is often required.[7]
-
Catheterization: An intravenous catheter is placed for repeated blood sampling and administration of this compound.
-
Baseline Blood Sampling: Blood samples are collected at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 2-8 hours) to establish baseline LH pulsatility.[11][13]
-
This compound Administration: this compound is administered as either an intravenous bolus or a continuous infusion at the desired dose.[7][11]
-
Post-Kisspeptin Blood Sampling: Blood sampling continues at the same frequency for a specified duration following this compound administration to monitor the LH response.
-
Sample Processing: Blood samples are processed to separate serum or plasma, which is then stored at -80°C until assayed for LH concentration.
Protocol 2: LH Pulse Analysis using Deconvolution
-
Data Input: A time series of LH concentrations is entered into a deconvolution analysis software.
-
Pulse Detection: The algorithm identifies statistically significant LH pulses based on criteria such as amplitude and duration, distinguishing them from random fluctuations.[7]
-
Parameter Estimation: The software calculates various parameters of LH secretion and elimination, including:
-
Number of pulses
-
Pulse amplitude
-
Pulse mass (total amount of LH secreted per pulse)
-
Basal (interpulse) secretion rate
-
LH half-life
-
-
Statistical Analysis: The calculated pulse parameters are then compared between baseline and post-kisspeptin periods, or between different treatment groups, using appropriate statistical tests.
Visualizations
Caption: this compound signaling pathway leading to LH release.
Caption: Experimental workflow for this compound challenge and LH analysis.
Caption: Troubleshooting logic for absent LH pulse after this compound.
References
- 1. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 3. This compound Excitation of GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Methodology for and Assessment of Pulsatile Luteinizing Hormone Secretion in Juvenile and Adult Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Sensitivity and specificity of pulse detection using a new deconvolution method. | Semantic Scholar [semanticscholar.org]
- 7. This compound-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. JCI Insight - Divergent responses to this compound in children with delayed puberty [insight.jci.org]
- 12. Using this compound to Predict Pubertal Outcomes for Youth With Pubertal Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and LH pulsatile temporal coupling in PCOS patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Increasing LH Pulsatility in Women With Hypothalamic Amenorrhoea Using Intravenous Infusion of this compound-54 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Kisspeptin Antibody Specificity
For researchers in neuroendocrinology, reproductive biology, and oncology, the accurate detection of kisspeptin is crucial for advancing our understanding of its role in physiological and pathological processes. The specificity of the primary antibody is the cornerstone of reliable immunohistochemistry (IHC), western blotting (WB), and enzyme-linked immunosorbent assay (ELISA) data. This guide provides a comparative overview of commercially available this compound antibodies, detailed protocols for their validation, and the fundamental signaling pathways involved.
Commercial Antibody Overview
The selection of a primary antibody is a critical first step in any immunoassay. Below is a comparison of several commercially available this compound antibodies, compiled from manufacturer datasheets and literature citations. It is important to note that optimal dilutions and performance are application-specific and require in-house validation.
| Antibody Name/ID | Manufacturer | Host Species | Immunogen | Validated Applications |
| Anti-Kisspeptin-10 (AB9754) | MilliporeSigma | Rabbit | Peptide from mouse this compound-10 | IHC, WB, RIA[1][2][3][4] |
| This compound Polyclonal Antibody (BS-0749R) | Bioss Antibodies (via Thermo Fisher) | Rabbit | KLH conjugated synthetic peptide from human Kiss-1 (amino acids 81-145) | WB, IHC(P), IHC(F), ICC/IF, ELISA[5] |
| Anti-Kisspeptin Antibody (A11594) | ABclonal (via Antibodies.com) | Rabbit | N/A | WB, IHC[6] |
| Anti-KISS1 Antibody (A38132) | ABclonal (via Antibodies.com) | Rabbit | N/A | WB, IHC[6] |
| Human this compound ELISA Kit (ab288589) | Abcam | N/A | N/A | Sandwich ELISA |
Gold Standard Validation: The Knockout Model
The most definitive method for validating antibody specificity is to test it in a biological system where the target protein is absent. The use of tissue from a Kiss1 knockout (KO) mouse provides an ideal negative control. Specific staining observed in a wild-type (WT) animal should be completely absent in the corresponding tissue from a Kiss1 KO mouse. This approach provides irrefutable evidence that the antibody is binding to the intended target.
A similar principle can be applied to the this compound receptor (KISS1R), where KISS1R immunoreactivity was observed in the preoptic area (POA) of wild-type mice but not in KISS1R KO mice[7].
Experimental Protocols for Antibody Validation
Immunohistochemistry (IHC)
IHC allows for the localization of this compound within the cellular and subcellular context of tissues. The hypothalamus, particularly the anteroventral periventricular nucleus (AVPV) and the arcuate nucleus (ARC), are key sites of this compound expression in rodents and serve as excellent positive control tissues.
Protocol for this compound IHC in Rodent Brain:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Freeze the brain and cut 30 µm coronal sections on a cryostat.
-
-
Immunostaining:
-
Wash sections three times in PBS.
-
Perform antigen retrieval by incubating sections in a sodium citrate (B86180) buffer (pH 6.0) at 80°C for 30 minutes (optional, may require optimization).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in PBS for 10 minutes (for chromogenic detection).
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with the primary this compound antibody (e.g., Millipore AB9754, 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
For chromogenic detection, incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour at room temperature, followed by visualization with diaminobenzidine (DAB).
-
For fluorescent detection, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Wash sections, mount on slides, and coverslip.
-
Western Blotting (WB)
Western blotting is used to confirm that the antibody recognizes a protein of the correct molecular weight. The full-length human this compound precursor is approximately 14.7 kDa[1].
Protocol for this compound Western Blotting:
-
Sample Preparation:
-
Homogenize tissue (e.g., placenta, hypothalamus) or lyse cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (e.g., Millipore AB9754, 1:500 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
This compound Signaling Pathway
This compound binds to its G-protein coupled receptor, KISS1R (also known as GPR54), to initiate a downstream signaling cascade. The activation of KISS1R primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn can phosphorylate and activate members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2[8][9]. This signaling pathway is fundamental to this compound's role in stimulating the release of gonadotropin-releasing hormone (GnRH)[10].
Experimental Workflow for Antibody Validation
A logical workflow is essential for the systematic validation of a new antibody. This process should ideally start with a well-characterized positive control and end with the gold standard of a knockout-validated negative control.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. citeab.com [citeab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound Polyclonal Antibody (BS-0749R) [thermofisher.com]
- 6. This compound Antibodies | Antibodies.com [antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Kisspeptin vs. GnRH: A Comparative Guide to Luteinizing Hormone Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of kisspeptin and Gonadotropin-Releasing Hormone (GnRH) on the secretion of Luteinizing Hormone (LH). It synthesizes experimental data to delineate their distinct mechanisms of action, effects on LH pulsatility, and overall potency, offering valuable insights for research and therapeutic development.
Introduction to the Key Regulators
The regulation of the reproductive axis is a complex interplay of hormonal signals originating from the hypothalamus, pituitary, and gonads. At the apex of this system, Gonadotropin-Releasing Hormone (GnRH) has long been established as the master regulator, directly stimulating the pituitary gland to release LH and Follicle-Stimulating Hormone (FSH). However, the discovery of this compound has revolutionized our understanding, revealing it as a critical upstream gatekeeper that governs the activity of GnRH neurons.[1][2][3]
This compound, a neuropeptide encoded by the KISS1 gene, acts directly on GnRH neurons to trigger GnRH release into the portal circulation.[1][3] This action, in turn, stimulates the gonadotrophs in the anterior pituitary to secrete LH and FSH.[1][3] Therefore, while both this compound and GnRH are potent stimulators of LH secretion, their primary sites of action and physiological roles differ significantly. This guide will explore these differences through the lens of experimental findings.
Signaling Pathways and Mechanisms of Action
This compound's effect on LH is indirect, mediated through GnRH neurons, whereas GnRH acts directly on the pituitary gonadotrophs.
This compound Signaling: this compound neurons, particularly those in the arcuate nucleus (termed KNDy neurons), are considered the "GnRH pulse generator".[4] They release this compound, which binds to its receptor, KISS1R (also known as GPR54), on GnRH neurons.[3][5] This binding event depolarizes the GnRH neuron, causing the pulsatile release of GnRH into the hypophyseal portal blood supply that connects the hypothalamus to the pituitary gland.[3][6]
GnRH Signaling: GnRH travels through the portal system to the anterior pituitary, where it binds to its own G-protein coupled receptor, the GnRH receptor (GnRHR), on the surface of gonadotroph cells. This interaction initiates intracellular signaling cascades that lead to the synthesis and secretion of LH and FSH into the peripheral circulation.
Comparative Effects on LH Secretion
Experimental evidence from human and animal studies highlights key differences in how this compound and GnRH modulate LH secretion.
Potency and Efficacy
Direct comparative studies in healthy men have shown that intravenous administration of GnRH is significantly more potent at stimulating LH secretion than either major this compound isoform (this compound-10 and this compound-54).[7] At an equivalent dose of 1.0 nmol/kg/h, GnRH infusion resulted in serum LH levels that were approximately 3-fold higher than with This compound-10 (B1632629) and 2-fold higher than with this compound-54.[7] This is expected, as GnRH acts directly on the pituitary, bypassing the upstream hypothalamic regulation step.
LH Pulsatility
A crucial aspect of reproductive function is the pulsatile nature of GnRH and LH secretion.[3] Abnormalities in LH pulse frequency are associated with reproductive disorders like hypothalamic amenorrhea (decreased frequency) and polycystic ovary syndrome (PCOS) (increased frequency).[4][8]
-
This compound: Administration of this compound has been shown to robustly increase both the frequency and amplitude of LH pulses in humans.[1][3] For example, a continuous low-dose infusion of this compound-10 (1.5 μg/kg·h) in healthy men increased LH pulse frequency from 0.7 to 1.0 pulses/h and more than tripled the secretory mass per pulse.[8][9] This demonstrates this compound's role in modulating the endogenous GnRH pulse generator.[8]
-
GnRH: While pulsatile administration of GnRH can restore gonadotropin secretion, a continuous or bolus infusion of GnRH elicits a large, transient surge of LH followed by receptor desensitization and downregulation, which ultimately suppresses gonadotropin release.[3] this compound, by stimulating the natural pulse generator, may offer a more physiological means of stimulating the reproductive axis.[7][10] Notably, continuous infusion of this compound has been shown to restore pulsatile LH secretion in patients with deficiencies in upstream signaling molecules like neurokinin B, suggesting it can drive the GnRH pulse generator without requiring pulsatile delivery itself.[10]
Quantitative Data Summary
The following tables summarize quantitative data from comparative studies.
Table 1: Direct Comparison of Intravenous this compound-10, this compound-54, and GnRH on LH Secretion in Healthy Men
| Parameter | Vehicle | This compound-10 (1.0 nmol/kg/h) | This compound-54 (1.0 nmol/kg/h) | GnRH (1.0 nmol/kg/h) |
| Mean AUC Serum LH (h·IU/L) | - | 10.81 ± 1.73 | 14.43 ± 1.27 | 34.06 ± 5.18 |
| P-value vs. This compound-10 | - | - | NS | < 0.001 |
| P-value vs. This compound-54 | - | NS | - | < 0.01 |
Data extracted from Jayasena et al., 2015.[7][11] AUC: Area Under the Curve during infusion. Values are mean ± SEM.
Table 2: Summary of this compound vs. GnRH Effects on LH Secretion
| Feature | This compound | GnRH |
| Primary Site of Action | Hypothalamus (GnRH neurons)[1][3] | Anterior Pituitary (Gonadotrophs)[3] |
| Effect on LH Secretion | Indirect stimulation | Direct stimulation |
| Effect on LH Pulse Frequency | Increases frequency[1][8] | Dependent on administration protocol |
| Effect on LH Pulse Amplitude | Increases amplitude/mass[1][8] | Dependent on administration protocol |
| Relative Potency (IV) | Less potent than GnRH[7] | More potent than this compound[7] |
| Response to Continuous Infusion | Sustains/restores pulsatile LH secretion[10] | Initial surge followed by suppression |
| Physiological Relevance | Regulates the endogenous GnRH pulse generator[4] | The direct effector signal for LH release[3] |
Experimental Protocols
Understanding the methodologies used in these studies is critical for interpreting the data.
Protocol: Direct Comparison of Intravenous this compound-10, this compound-54, and GnRH
This section details the methodology adapted from the study by Jayasena et al. (2015), which provides a direct comparison.[7][11]
-
Study Design: A single-blinded, placebo-controlled physiological study in healthy male volunteers. Each participant attended separate study days to receive intravenous infusions of vehicle (placebo), this compound-10, this compound-54, and GnRH.
-
Participants: Healthy men were recruited. For each hormone, three doses were tested (0.1, 0.3, and 1.0 nmol/kg/h) with five subjects per dosing group.
-
Hormone Administration: On each study day, participants received a 3-hour continuous intravenous infusion of the assigned hormone or vehicle. Study visits were separated by at least one week.
-
Blood Sampling: Venous blood samples were collected at regular intervals (e.g., every 10-15 minutes) before, during, and after the infusion period to measure serum LH and FSH concentrations.
-
Hormone Assays: Serum LH and FSH levels were measured using validated immunoassays.
-
Data Analysis: The primary outcome was the area under the curve (AUC) for serum LH and FSH during the infusion period, which reflects the total amount of hormone secreted.
Conclusion and Therapeutic Implications
This compound and GnRH are both indispensable for LH secretion, but they operate at different levels of the hypothalamic-pituitary-gonadal axis. This compound is the upstream regulator, driving the pulsatile release of GnRH, while GnRH is the direct pituitary stimulator.
Key distinctions:
-
Site of Action: this compound is hypothalamic; GnRH is pituitary.
-
Potency: GnRH is more potent for direct LH release.
-
Physiological Stimulation: this compound administration appears to stimulate LH in a more physiological, pulsatile manner compared to continuous GnRH administration.
These differences have significant therapeutic implications. While pulsatile GnRH pumps are used to treat conditions of GnRH deficiency, the discovery of this compound offers a novel therapeutic avenue.[2] this compound or its agonists could potentially be used to treat reproductive disorders characterized by low frequency GnRH/LH pulsatility, such as hypothalamic amenorrhea, by restoring the natural pulse rhythm.[1][3] Conversely, this compound antagonists may be beneficial in conditions of LH hypersecretion, such as PCOS.[2] The continued exploration of the this compound-GnRH pathway is a promising frontier for the development of new treatments for infertility and other reproductive disorders.
References
- 1. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound-GnRH pathway in human reproductive health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-neuron control of LH pulsatility and ovulation [frontiersin.org]
- 5. Frontiers | The Role of this compound in the Control of the Hypothalamic-Pituitary-Gonadal Axis and Reproduction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-10 Is a Potent Stimulator of LH and Increases Pulse Frequency in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Restores Pulsatile LH Secretion in Patients with Neurokinin B Signaling Deficiencies: Physiological, Pathophysiological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Kisspeptin and Other Neuropeptides in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles of kisspeptin and other key neuropeptides—Neuropeptide Y (NPY), Agouti-Related Peptide (AgRP), and Pro-opiomelanocortin (POMC)-derived peptides—in the intricate network of metabolic regulation. The information presented is supported by experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding.
Introduction
The central nervous system, particularly the hypothalamus, plays a pivotal role in orchestrating energy homeostasis. A complex interplay of neuropeptidergic signaling pathways integrates peripheral metabolic cues to regulate food intake, energy expenditure, and glucose metabolism. While traditionally recognized for its essential role in reproduction, this compound is emerging as a significant player in metabolic control.[1][2] This guide delves into the comparative effects of this compound and the well-established metabolic regulators NPY, AgRP, and POMC-derived α-melanocyte-stimulating hormone (α-MSH).
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of intracerebroventricular (ICV) administration of this compound, NPY, AgRP, and α-MSH on key metabolic parameters in rodents.
Table 1: Effects on Food Intake and Body Weight
| Neuropeptide | Species | Dose | Time Point | Change in Food Intake | Change in Body Weight | Citation(s) |
| This compound-10 | Female Jerboa (fasted) | ICV | - | 1.5-fold decrease | Not Reported | [3] |
| NPY | Mouse | 0.2 mg/kg BW, ICV | 1 hour | +164% to +367% | Not Reported (acute) | |
| Rat | 5 µ g/injection , ICV (5 injections/24h) | 24 hours | Increased | Increased | ||
| AgRP (83-132) | Rat | 1 nmol/day, ICV | 7 days | +54% | +12% | |
| α-MSH | Rat | 24 µ g/day , ICV | 6 days | -10.7% | -4.3% | |
| Rat | 25 µg, ICV | 4 hours | -42.1% | No significant change |
Table 2: Effects on Glucose Metabolism and Energy Expenditure
| Neuropeptide | Species/System | Experimental Condition | Key Finding | Citation(s) |
| This compound | Healthy Men | IV glucose load | Enhanced glucose-stimulated insulin (B600854) secretion | [4] |
| Human Islets (in vitro) | Glucose stimulation | Increased insulin secretion | [4] | |
| NPY | Rat | ICV injection | Decreased brown fat thermogenesis | |
| AgRP (83-132) | Rat | Chronic ICV infusion | Decreased oxygen consumption | |
| α-MSH | - | - | Promotes satiety and increases energy expenditure | [2] |
Signaling Pathways
The metabolic effects of these neuropeptides are mediated by distinct signaling cascades initiated by their binding to specific G protein-coupled receptors (GPCRs) in the hypothalamus and other brain regions.
Figure 1: this compound Signaling Pathway.
Figure 2: NPY Signaling Pathway.
Figure 3: Melanocortin Signaling Pathway.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Stereotaxic Intracerebroventricular (ICV) Cannulation
This procedure allows for the direct administration of neuropeptides into the cerebral ventricles, enabling the study of their central effects on metabolism.
Materials:
-
Stereotaxic frame
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) and place it in the stereotaxic frame.[1][5]
-
Maintain body temperature using a heating pad.[1]
-
Shave the scalp and sterilize the area with an antiseptic solution.[1]
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.70 mm, ML: -1.26 mm from bregma).[1]
-
Drill a small hole at the target coordinates.[1]
-
Slowly lower the guide cannula to the desired depth (e.g., DV: -2.5 mm from the skull surface).[1]
-
Secure the cannula to the skull using dental cement.[1]
-
Insert the dummy cannula to keep the guide cannula patent.
-
Suture the incision and allow the animal to recover with appropriate post-operative care, including analgesics.
Figure 4: Experimental Workflow for ICV Studies.
Glucose Tolerance Test (GTT)
GTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing insights into glucose homeostasis and insulin sensitivity.
Materials:
-
Glucose solution (sterile)
-
Glucometer and test strips
-
Restraining device
-
Syringes and needles (for IPGTT) or gavage needles (for OGTT)
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose bolus (typically 1-2 g/kg body weight) either via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Plot blood glucose concentration over time to determine the glucose clearance rate.
Indirect Calorimetry
This technique measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.
Materials:
-
Indirect calorimetry system with metabolic cages
-
Food and water dispensers
Procedure:
-
Acclimatize the mice to the metabolic cages for at least 24 hours.
-
Place individual mice in the sealed chambers with ad libitum access to food and water.
-
The system continuously monitors the composition of the air entering and leaving the chamber to determine VO2 and VCO2.
-
Data is collected over a set period (e.g., 24-48 hours) to assess metabolic changes during light and dark cycles.
-
Energy expenditure is calculated from the VO2 and VCO2 values.
Conclusion
The evidence presented in this guide highlights the multifaceted roles of this compound, NPY, AgRP, and POMC in metabolic regulation. While NPY and AgRP are potent orexigenic peptides that promote energy storage, POMC-derived α-MSH is anorexigenic and increases energy expenditure. This compound's role is more complex, with studies suggesting both anorexigenic effects and a primary role in modulating energy expenditure rather than food intake.[2] Furthermore, this compound directly influences glucose homeostasis by enhancing insulin secretion.[4]
The provided data tables, signaling pathway diagrams, and experimental protocols offer a robust framework for researchers to compare these neuropeptidergic systems and design future investigations. A deeper understanding of the distinct and overlapping functions of these neuropeptides is crucial for the development of targeted therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes.
References
- 1. Refining Stereotaxic Neurosurgery Techniques and Welfare Assessment for Long-Term Intracerebroventricular Device Implantation in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic regulation of this compound — the link between energy balance and reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and RFRP-3 differentially regulate food intake and metabolic neuropeptides in the female desert jerboa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of this compound on β‐cell function, serum metabolites and appetite in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Stereotaxic Surgery [protocols.io]
functional differences between kisspeptin isoforms
A Comprehensive Guide to the Functional Differences Between Kisspeptin Isoforms
For researchers, scientists, and professionals in drug development, understanding the nuanced functional distinctions between this compound isoforms is critical for advancing research in reproductive health, oncology, and metabolic disorders. This guide provides an objective comparison of the key functional differences between the major this compound isoforms—this compound-54 (Kp-54), this compound-14 (Kp-14), this compound-13 (Kp-13), and This compound-10 (B1632629) (Kp-10)—supported by experimental data.
Introduction to this compound Isoforms
Kisspeptins are a family of peptides derived from the proteolytic cleavage of a 145-amino acid precursor protein encoded by the KISS1 gene.[1][2] These isoforms, including Kp-54, Kp-14, Kp-13, and Kp-10, all share a common C-terminal decapeptide sequence that is essential for their biological activity.[1][2][3] This conserved region allows them to bind to and activate the this compound receptor (KISS1R), a G protein-coupled receptor (GPCR) also known as GPR54.[4][5] The activation of KISS1R is a pivotal event in the control of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][6]
Comparative Analysis of this compound Isoform Functions
While all this compound isoforms are agonists of KISS1R, they exhibit significant functional differences, particularly in their in vivo potency and duration of action. These distinctions are primarily attributed to their varying pharmacokinetic properties.
Receptor Binding Affinity and In Vitro Potency
In vitro studies have consistently demonstrated that the different this compound isoforms bind to KISS1R with similar high affinity and exhibit comparable efficacy in activating downstream signaling pathways.[7][8] The shared C-terminal decapeptide is the minimal sequence required for full receptor activation.[9]
Table 1: In Vitro Properties of this compound Isoforms
| Property | This compound-54 | This compound-14 | This compound-13 | This compound-10 | Reference |
| Receptor Binding Affinity | Similar | Similar | Similar | Similar | [7][8] |
| In Vitro Efficacy | Similar | Similar | Similar | Similar | [7][10] |
Signal Transduction Pathways
Upon binding to KISS1R, all this compound isoforms primarily activate the Gαq/11 signaling cascade.[2][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][11] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2).[8][12] Additionally, β-arrestin-mediated signaling pathways have been implicated in modulating ERK activation.[8]
In Vivo Potency and Pharmacokinetics
The most striking functional differences among this compound isoforms are observed in vivo. This compound-54 consistently demonstrates a more potent and sustained effect on gonadotropin-releasing hormone (GnRH) and subsequent luteinizing hormone (LH) secretion compared to the shorter isoforms, particularly Kp-10.[10][13] This enhanced in vivo bioactivity of Kp-54 is primarily due to its significantly longer plasma half-life.[10]
Table 2: In Vivo Properties of this compound-54 vs. This compound-10
| Property | This compound-54 | This compound-10 | Reference |
| Plasma Half-life (mice) | ~32 minutes | ~4 minutes | [10] |
| LH Release Stimulation | Potent & Sustained | Transient | [10] |
| Blood-Brain Barrier Penetration | Yes | Limited | [10] |
Studies in male mice have shown that a single injection of Kp-54 leads to a prolonged increase in plasma LH levels, whereas the effect of Kp-10 is much more transient.[10] Even with repeated injections to compensate for its short half-life, Kp-10 fails to replicate the sustained LH release induced by a single dose of Kp-54.[10] This suggests that factors beyond rapid clearance, such as the ability of Kp-54 to cross the blood-brain barrier and directly activate GnRH neurons, contribute to its superior in vivo potency.[10]
Experimental Protocols
The characterization of relies on a variety of well-established experimental techniques.
Radioligand Binding Assay
This assay is used to determine the binding affinity of each this compound isoform to the KISS1R.
-
Objective: To quantify the equilibrium dissociation constant (Kd) of each isoform for KISS1R.
-
Methodology:
-
Membranes from cells stably expressing KISS1R are prepared.
-
A constant concentration of a radiolabeled this compound analog (e.g., [125I]-Kp-10) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled competitor this compound isoforms (Kp-54, Kp-14, Kp-13, or Kp-10) are added to the incubation mixture.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50, which is then used to calculate the Ki and subsequently the Kd.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound isoforms to activate KISS1R and elicit a downstream signaling event.
-
Objective: To determine the potency (EC50) of each isoform in stimulating intracellular calcium release.
-
Methodology:
-
Cells expressing KISS1R are plated in a microplate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline fluorescence is measured.
-
Increasing concentrations of this compound isoforms are added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
The dose-response curves are plotted to calculate the EC50 for each isoform.
-
In Vivo Gonadotropin Secretion Studies
These experiments assess the physiological effects of this compound isoforms on the HPG axis in animal models.
-
Objective: To compare the potency and duration of action of different isoforms on LH and FSH secretion.
-
Methodology:
-
Adult male mice are administered a single intravenous or intraperitoneal injection of a specific dose of a this compound isoform (e.g., Kp-54 or Kp-10) or vehicle control.
-
Blood samples are collected at various time points post-injection (e.g., 10, 30, 60, 120 minutes).
-
Plasma is separated from the blood samples.
-
Plasma LH and FSH concentrations are measured using specific immunoassays (e.g., ELISA or RIA).
-
The time course of hormone secretion is plotted for each isoform to compare their effects.
-
Conclusion
References
- 1. This compound isoforms: versatile players in reproduction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Current Perspectives on Kisspeptins Role in Behaviour [frontiersin.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Editorial: The Multiple Facets of this compound Activity in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The this compound-GnRH pathway in human reproductive health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease | MDPI [mdpi.com]
- 8. Potential roles for the this compound/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Mechanistic insights into the more potent effect of KP-54 compared to KP-10 in vivo | PLOS One [journals.plos.org]
- 11. This compound Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct comparison of the effects of intravenous this compound-10, this compound-54 and GnRH on gonadotrophin secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the accurate measurement of kisspeptin is paramount. As a key regulator of the reproductive axis, understanding its precise levels is crucial for a wide range of studies. However, the structural similarity of this compound to other RF-amide peptides, such as Gonadotropin-Inhibitory Hormone (GnIH) and Neuropeptide FF (NPFF), raises a critical question of assay specificity. This guide provides an objective comparison of the cross-reactivity of commercially available this compound assays, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate toolkit for your research needs.
Understanding the Challenge: The RF-Amide Family
This compound, GnIH (also known as RF-amide-related peptide, RFRP), and NPFF all share a common C-terminal Arginine-Phenylalanine-amide (RF-amide) motif. This structural homology is the primary reason for potential cross-reactivity in immunoassays, where antibodies raised against one peptide may inadvertently bind to another, leading to inaccurate quantification and misinterpretation of results.
Quantitative Comparison of this compound Assay Cross-Reactivity
The degree of cross-reactivity is a critical parameter for any immunoassay. Below is a summary of available data from manufacturers on the cross-reactivity of their this compound enzyme immunoassay (EIA) kits with a panel of related peptides. It is important to note that many manufacturers state that their assays have "no significant cross-reactivity" but do not provide quantitative data. The data presented here is from manufacturers who have published these specifics.
| Assay | Peptide | Percent Cross-Reactivity |
| Phoenix Pharmaceuticals this compound-10 (Human) EIA Kit (EK-048-56) | This compound-10 (Metastin 45-54) (Human) | 100% |
| This compound-54 (Metastin 1-54) (Human) | 100% | |
| RFRP-1 (Human) | 100% | |
| RFRP-1 (Mouse, Rat) | 100% | |
| NPAF (Human) | 4% | |
| NPFF (NPSF) (Human) | 2% | |
| FMRF-Amide | 2% | |
| This compound-10 (Mouse) | 2% | |
| RFRP-3 (Human) | 0% | |
| Phoenix Pharmaceuticals this compound-54 (Human) EIA Kit (EK-048-59) | This compound-54 (Metastin 1-54) (Human) | 100% |
| RFRP-1 (Human) | 100% | |
| RFRP-1 (Mouse, Rat) | 54% | |
| Metastin 26-54-Amide (Human) | 25% | |
| NPAF (Human) | 4% | |
| RFRP-3 (Human) | 0% | |
| NPFF (NPSF) (Human) | 0% | |
| FMRF-Amide | 0% | |
| Phoenix Pharmaceuticals this compound-54 (Human) RIA Kit (RK-048-59) | This compound-54 (Metastin 1-54) (Human) | 100% |
| This compound-10 (Metastin 45-54) (Human) | 100% | |
| This compound-52 (Mouse) | Not specified | |
| RFRP-3 (Human) | Not specified | |
| NPAF (Human) | Not specified | |
| NPFF (Human) | Not specified | |
| FMRF-Amide | Not specified |
Data sourced from Phoenix Pharmaceuticals, Inc. product datasheets.
Experimental Protocols for Determining Cross-Reactivity
The cross-reactivity of an immunoassay is typically determined using a competitive binding format, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
Competitive ELISA Protocol
A standard method to assess cross-reactivity in a competitive ELISA involves the following steps:
-
Coating: A microtiter plate is coated with a known amount of this compound-specific antibody.
-
Competition: A fixed concentration of labeled this compound (e.g., biotinylated this compound) is mixed with varying concentrations of the unlabeled test peptide (the potential cross-reactant) and added to the antibody-coated wells. Unlabeled this compound is used as a standard for comparison.
-
Incubation: The plate is incubated to allow the labeled and unlabeled peptides to compete for binding to the immobilized antibody.
-
Detection: After washing to remove unbound peptides, a substrate is added that reacts with the label on the bound this compound to produce a measurable signal (e.g., colorimetric or fluorescent).
-
Calculation: The concentration of the test peptide that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound Standard / IC50 of Test Peptide) x 100
Radioimmunoassay (RIA) Protocol
The principle of RIA for determining cross-reactivity is similar to competitive ELISA, with the key difference being the use of a radiolabeled tracer.
-
Reaction Setup: A constant amount of radiolabeled this compound (e.g., ¹²⁵I-kisspeptin) and a specific dilution of the primary antibody are incubated with varying concentrations of the unlabeled test peptide.
-
Competition: The unlabeled test peptide competes with the radiolabeled this compound for binding to the limited number of antibody binding sites.
-
Separation: The antibody-bound fraction is separated from the free (unbound) radiolabeled this compound, often by using a secondary antibody that precipitates the primary antibody.
-
Quantification: The radioactivity of the bound fraction is measured using a gamma counter.
-
Calculation: A standard curve is generated by plotting the percentage of bound radiolabeled this compound against the concentration of the unlabeled this compound standard. The IC50 values for the standard and the test peptides are determined from their respective competition curves, and the percent cross-reactivity is calculated as described for the ELISA.
Signaling Pathways of this compound and Related RF-Amide Peptides
The distinct biological effects of this compound, GnIH, and NPFF are mediated through different signaling pathways upon binding to their respective G protein-coupled receptors (GPCRs). Understanding these pathways is crucial for interpreting the physiological consequences of assay measurements.
Caption: this compound signaling pathway.
Caption: GnIH (RFRP) signaling pathway.
Caption: NPFF signaling pathways.
Conclusion and Recommendations
The selection of a this compound assay requires careful consideration of its cross-reactivity profile, especially when studying complex biological systems where related RF-amide peptides are present. Based on the available data, the Phoenix Pharmaceuticals EIA kits provide detailed, albeit varied, cross-reactivity information. The this compound-10 EIA kit (EK-048-56) shows significant cross-reactivity with RFRP-1, which could be a concern if both peptides are expected in the sample. In contrast, the this compound-54 EIA kit (EK-048-59) demonstrates lower cross-reactivity with rodent RFRP-1 and zero cross-reactivity with RFRP-3 and NPFF, suggesting higher specificity for this compound-54.
Researchers are strongly encouraged to:
-
Request detailed cross-reactivity data from manufacturers for the specific peptides of interest in their experimental models.
-
Validate the chosen assay in their own laboratory using purified standards of potentially cross-reacting peptides.
-
Consider the biological context of their samples. If high concentrations of related RF-amide peptides are anticipated, an assay with minimal cross-reactivity is essential.
By carefully evaluating the specificity of available assays, researchers can ensure the accuracy and reliability of their this compound measurements, leading to more robust and reproducible scientific findings.
A Comparative Guide to Kisspeptin Signaling in Vertebrates
For Researchers, Scientists, and Drug Development Professionals
Kisspeptin, a peptide hormone encoded by the KISS1 gene, and its receptor, KISS1R (also known as GPR54), are pivotal regulators of the reproductive axis in vertebrates. While the fundamental signaling mechanism is highly conserved, understanding the species-specific nuances is critical for both basic research and the development of novel therapeutics. This guide provides an objective comparison of this compound signaling across different species, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound Receptor Binding and Activation
| Species | Ligand | Receptor | Binding Affinity (Kd) | Signaling Potency (EC50) for IP Accumulation |
| Human | This compound-10 | hKISS1R | Data not readily available | Data not readily available |
| Rat | This compound-10 | rKISS1R | High affinity | Potent agonistic activity |
| Mouse | This compound-10 | mKISS1R | Data not readily available | Data not readily available |
Quantitative data for direct comparison of Kd and EC50 values across multiple species are not consistently reported in the provided search results. The available information indicates high affinity and potent agonistic activity in rats.[1]
The Canonical this compound Signaling Pathway
Upon binding to KISS1R, this compound predominantly activates the Gαq/11 signaling cascade.[2][3] This triggers a series of intracellular events, culminating in the release of Gonadotropin-Releasing Hormone (GnRH).[4][5] The key steps are:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[2][3][6]
-
Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][5]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][3][6]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular Ca2+, activates PKC.[2][6]
-
GnRH Release: The rise in intracellular calcium and activation of PKC in GnRH neurons are critical for the depolarization of these neurons and the subsequent secretion of GnRH.[7]
Figure 1: Canonical this compound Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and its analogs to the KISS1R.
-
Membrane Preparation:
-
Culture a cell line (e.g., CHO, HEK293) stably expressing the KISS1R of the species of interest.
-
Harvest the cells and homogenize them in a cold buffer.
-
Isolate the cell membranes through centrifugation.[8]
-
-
Competitive Binding Reaction:
-
Incubate a fixed concentration of a radiolabeled this compound peptide (e.g., [¹²⁵I]-KP-10) with the membrane preparation.[9]
-
Add increasing concentrations of unlabeled competitor this compound or its analog.
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.[8]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding) and calculate the dissociation constant (Kd) using non-linear regression analysis.[9]
-
In Vitro Functional Assays (e.g., Calcium Mobilization)
These assays measure the ability of this compound to activate downstream signaling pathways.
-
Cell Culture:
-
Culture cells expressing the KISS1R in a multi-well plate.
-
-
Loading with Fluorescent Dye:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
-
Stimulation and Measurement:
-
Stimulate the cells with varying concentrations of this compound.
-
Measure the change in intracellular calcium concentration by detecting the fluorescence signal using a plate reader or microscope.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the change in fluorescence against the log concentration of this compound.
-
Calculate the EC50 (concentration that produces 50% of the maximal response) to determine the potency of the ligand.
-
Figure 2: Experimental Workflow for this compound Signaling Comparison.
Species-Specific Differences in this compound Signaling
While the core Gq/11 pathway is conserved, notable differences in the this compound system exist across species.
-
Mammals: In mammals, two main populations of this compound-expressing neurons in the hypothalamus (arcuate nucleus and anteroventral periventricular nucleus) are crucial for regulating both pulsatile and surge secretion of GnRH.[10] The distribution of these neurons can vary between mammalian species.[3][10] For example, dorsomedial hypothalamus this compound cells are not detected in rats or hamsters.[10]
-
Teleost Fish: The this compound system in teleosts is more complex, with many species possessing two this compound genes (kiss1 and kiss2) and up to three this compound receptors.[11] The European eel is a notable example with three distinct receptors.[11] The actions of Kiss1 and Kiss2 can differ; for instance, in zebrafish, Kiss1 stimulates while Kiss2 inhibits the activity of certain GnRH neurons.[11] Furthermore, in some teleosts, this compound may also signal through a cAMP/PKA pathway, suggesting the involvement of Gs proteins in addition to Gq/11.[5]
Conclusion
The this compound/KISS1R signaling system is a fundamental regulator of reproduction in vertebrates. While the primary intracellular signaling cascade through Gq/11, PLC, and calcium mobilization is highly conserved, significant species-specific variations exist in the number of genes and receptors, the anatomical distribution of this compound neurons, and potentially in the engagement of alternative signaling pathways. Further comparative studies providing quantitative data on receptor binding and signaling potency across a broader range of species are needed to fully elucidate the evolutionary and functional diversity of this critical neuroendocrine system.
References
- 1. Pharmacologic profiles of investigational this compound/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound signalling and its roles in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional Significance of GnRH and this compound, and Their Cognate Receptors in Teleost Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular signaling pathways activated by kisspeptins through GPR54: do multiple signals underlie function diversity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease | MDPI [mdpi.com]
- 10. This compound Neurons from Mice to Men: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Overview and New Insights Into the Diversity, Evolution, Role, and Regulation of Kisspeptins and Their Receptors in Teleost Fish [frontiersin.org]
A Researcher's Guide to the Validation of Kiss1-Cre Mouse Lines for Neuroscience Research
In the intricate world of neuroscience, the study of Kiss1 neurons, pivotal regulators of puberty and reproduction, has been significantly advanced by the development of Cre-loxP technology. The ability to selectively manipulate genes within these specific neuronal populations hinges on the fidelity and efficacy of Kiss1-Cre driver lines. This guide provides a comprehensive comparison of commonly used Kiss1-Cre mouse lines, offering a critical overview of their validation, performance, and ideal applications to aid researchers in selecting the most appropriate tool for their experimental needs.
Comparative Analysis of Kiss1-Cre Mouse Lines
The selection of a Kiss1-Cre mouse line is a critical decision that can profoundly impact the validity and interpretation of experimental results. The following tables summarize key characteristics and validation data for several prominent lines, facilitating an evidence-based choice for researchers.
Table 1: Summary of Kiss1-Cre Mouse Line Characteristics
| Mouse Line | Genetic Background | Generation Strategy | Reporter System Used for Validation | Key Brain Regions with Validated Cre Activity | Reference |
| J2-4 | C57BL/6 | BAC Transgenic | GFP, β-galactosidase | Anteroventral Periventricular Nucleus (AVPV), Arcuate Nucleus (Arc), Medial Nucleus of Amygdala, Anterodorsal Preoptic Nucleus, Neocortex | [1][2] |
| Kiss1-CreGFP (v1) | C57BL/6J x 129S6/SvEvTac | Knock-in (CreGFP fusion) | Endogenous GFP | Arcuate Nucleus (Arc), Rostral Periventricular Area, Bed Nucleus of the Stria Terminalis, Medial Amygdala | [3][4] |
| Kiss1-CreGFP (v2) | C57BL/6 | Knock-in/Knock-out (Cre:GFP fusion) | tdTomato (Ai14 reporter) | Rostral Periventricular Area, Bed Nucleus of the Stria Terminalis, Arcuate Nucleus, Medial Amygdala | [4] |
| Kiss1tm2(Cre-GFP)Coll | 129S6Sv/Ev | Knock-in (Cre-GFP fusion) | tdTomato (Rosa26CAGtdTomato reporter) | Arcuate Nucleus (ARC), Anteroventral Periventricular Nucleus (AVPV), Lateral Septum, Anterodorsal Preoptic Nucleus, Amygdala, Dorsomedial and Ventromedial Hypothalamic Nuclei, Periaqueductal Gray, Mammillary Nucleus | [5][6] |
Table 2: Quantitative Validation Data for Cre Recombinase Expression
| Mouse Line | Brain Region | Co-localization with Kiss1 mRNA/Peptide | Ectopic Expression Noted | Notes | Reference |
| J2-4 | AVPV, Arc | Virtually all Kiss1 neurons expressed Cre activity. 7.3 ± 3.7% of Cre-positive cells did not express Kiss1 mRNA. | Neocortex | Described as a line with Cre activity specifically within Kiss1 neurons. | [1] |
| Kiss1-CreGFP (v1) | Not specified | Not explicitly quantified in provided abstracts. | Prone to ectopic expression when crossed with conditional reporter mice. | Useful for visualizing Kiss1 neurons for electrophysiology due to GFP fusion without needing immunohistochemistry. Viral injections in adults can bypass developmental ectopic recombination. | [3][4] |
| Kiss1-CreGFP (v2) | AVPV, Arc, MeA | Faithfully labels Kiss1 neurons. | Little to no ectopic expression reported. | Improved version of the v1 line. Homozygotes are Kiss1 null and infertile. | [4] |
| Kiss1tm2(Cre-GFP)Coll | ARC | 80-90% of tdTomato positive neurons co-labeled with kisspeptin. | Ventromedial hypothalamic nucleus, posterior hypothalamus. Does not show cortical expression unlike some other lines. | In the sexually dimorphic AVPV of males, only 30-45% of tdTomato positive neurons expressed this compound. | [6] |
Experimental Protocols for Validation
Accurate validation of Cre expression is paramount. The following outlines a general workflow and key experimental methodologies.
General Workflow for Validation of Kiss1-Cre Mouse Lines
This diagram illustrates the typical steps involved in validating a new or existing Kiss1-Cre mouse line.
Key Methodologies
-
Immunohistochemistry (IHC) for Reporter Proteins: This technique is used to visualize the cells expressing the Cre-driven reporter protein (e.g., GFP, tdTomato, β-galactosidase).
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) and post-fix the brain overnight. Cryoprotect the brain in a sucrose (B13894) solution before sectioning on a cryostat or vibratome.
-
Staining: Incubate brain sections with a primary antibody against the reporter protein. Following washes, incubate with a fluorescently-labeled secondary antibody.
-
Imaging: Visualize the stained sections using a fluorescence or confocal microscope.
-
-
In Situ Hybridization (ISH) for Kiss1 mRNA: This method is crucial for confirming that the Cre-expressing cells are indeed Kiss1-expressing neurons.
-
Probe Preparation: Synthesize a labeled antisense RNA probe for Kiss1 mRNA.
-
Hybridization: Incubate brain sections with the labeled probe, allowing it to bind to the Kiss1 mRNA.
-
Detection: Use an antibody that recognizes the label on the probe, often conjugated to an enzyme for colorimetric detection or a fluorophore for fluorescent detection.
-
Combined with IHC: For co-localization studies, fluorescent ISH can be performed concurrently with IHC for the reporter protein.
-
Selecting the Appropriate Kiss1-Cre Line
The choice of a Kiss1-Cre line should be guided by the specific research question. This decision tree provides a logical framework for selecting the most suitable line.
Considerations for Using Cre-lox Systems
While powerful, the Cre-lox system is not without its caveats. Researchers should be mindful of the following:
-
Cre Toxicity: High levels of Cre recombinase can be toxic to cells, potentially leading to off-target effects and confounding phenotypes.[7] It is crucial to include Cre-positive, floxed-allele-negative mice as controls in experiments to account for any phenotype caused by Cre expression alone.
-
Ectopic Cre Expression: As highlighted in the tables, some Cre lines exhibit expression in tissues or cell types not intended by the promoter driving Cre.[8] Thorough validation of Cre expression in the specific brain regions of interest is essential.
-
Germline Recombination: In some Cre lines, expression in the germline can lead to the deletion of the floxed allele in all cells of the offspring, resulting in a constitutive knockout rather than a conditional one.[8] Genotyping strategies should be designed to detect such events.
Conclusion
The available Kiss1-Cre mouse lines are invaluable tools for dissecting the complex roles of this compound in the brain. However, their effective use is predicated on a thorough understanding of their individual characteristics, including their fidelity, potential for ectopic expression, and the validation that has been performed. By carefully considering the data presented in this guide and performing appropriate validation experiments, researchers can confidently select and employ the best Kiss1-Cre line for their specific scientific inquiries, ultimately leading to more robust and reliable findings.
References
- 1. Characterization of Kiss1 neurons using transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 017701 - Kiss1-CreGFP, Kiss1[Cre:GFP] v1 Strain Details [jax.org]
- 4. 033169 - Kiss[Cre] (v2), Kiss[Cre:GFP] (v2) Strain Details [jax.org]
- 5. researchgate.net [researchgate.net]
- 6. Visualisation of Kiss1 Neurone Distribution Using a Kiss1‐CRE Transgenic Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Are your Cre-lox mice deleting what you think they are? [jax.org]
A Comparative Guide to the Binding Affinity of Kisspeptin Receptor (KISS1R) Ligands
This guide provides a comparative analysis of the binding affinities of various endogenous and synthetic ligands for the kisspeptin receptor (KISS1R), also known as GPR54. The data presented is intended for researchers, scientists, and professionals involved in drug development and related fields.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug discovery, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher binding affinity. The following table summarizes the binding affinities of several key ligands for the this compound receptor.
| Ligand | Type | Species | Binding Affinity (Ki or IC50) | Reference |
| This compound-10 (B1632629) (Kp-10) | Endogenous Agonist | Human | Ki: 2.33 nM | [1][2] |
| This compound-10 (Kp-10) | Endogenous Agonist | Rat | Ki: 1.59 nM | [1][2] |
| This compound-10 (Kp-10) | Endogenous Agonist | Human | IC50: 1.00 ± 0.34 nM | [3] |
| This compound-54 (Kp-54) | Endogenous Agonist | Human | Similar to Kp-10 | [3][4] |
| This compound-14 | Endogenous Agonist | Human | Similar to Kp-10 | [4][5] |
| This compound-13 | Endogenous Agonist | Human | Similar to Kp-10 | [4][5] |
| TAK-448 (MVT-602) | Synthetic Agonist | Human | IC50: 460 pM | [6] |
| TAK-683 | Synthetic Agonist | Human | IC50: 170 pM | [7] |
| [dY]1KP-10 | Synthetic Agonist | Human | Lower affinity than Kp-10 | [3][8] |
| FTM080 | Synthetic Agonist | - | Similar affinity to Kp-10 | [9] |
| KISS1-305 | Synthetic Agonist | - | High agonistic activity | [10] |
| Peptide 234 (p234) | Synthetic Antagonist | Human | Potent inhibitor | [5] |
Note: Variations in reported values can occur due to differences in experimental conditions, such as the cell line used, the radioligand, and assay format.[11] The endogenous ligands this compound-54, -14, -13, and -10 all share a common C-terminal decapeptide sequence, which is responsible for their high-affinity binding and activation of the KISS1R, resulting in similar binding affinities.[4][5][12]
Experimental Protocols
Radioligand Binding Assay
A common method to determine the binding affinity of ligands to KISS1R is the competitive radioligand binding assay.[9][11] This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand from the receptor.
1. Preparation of Cell Membranes:
-
Cells stably expressing the human KISS1R (e.g., CHO or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.
2. Competitive Binding Incubation:
-
The cell membrane preparation is incubated with a fixed concentration of a radiolabeled this compound analog (e.g., [125I]Kp-10 or [125I]Kp-54).[3][9]
-
Varying concentrations of the unlabeled test ligand are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
The mixture is incubated at a specific temperature for a set period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold buffer to remove any unbound radioligand.
4. Detection and Analysis:
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data is analyzed by plotting the percentage of specific binding against the concentration of the unlabeled test ligand.
-
The IC50 value, the concentration of the test ligand that displaces 50% of the specifically bound radioligand, is determined from the resulting competition curve.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[13]
Signaling Pathways
The this compound receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4][12] Recent studies have also shown that KISS1R can couple to the Gi/o pathway.[14][15]
Upon agonist binding, the following signaling cascade is initiated:
-
Activation of Gq/11: The activated KISS1R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[4][12]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[4][9]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[4]
-
Downstream Cellular Responses: The activation of these signaling molecules leads to various downstream cellular responses, including the stimulation of gonadotropin-releasing hormone (GnRH) secretion.[9]
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound 10 (human) | this compound Receptor | Tocris Bioscience [tocris.com]
- 3. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles for the this compound/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo effects of this compound antagonists p234, p271, p354, and p356 on GPR54 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound Signaling in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the ligand recognition and G protein subtype selectivity of this compound receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis for the ligand recognition and G protein subtype selectivity of this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Kisspeptin Signaling Modulators in Vasomotor Symptom Management
A detailed analysis of fezolinetant (B607441) and elinzanetant (B1671173), two novel non-hormonal therapies targeting the neurokinin receptor pathways downstream of kisspeptin signaling, for the management of vasomotor symptoms associated with menopause. This guide provides a comprehensive comparison of their efficacy, supported by clinical trial data, and outlines the experimental methodologies used to evaluate these compounds.
Introduction
Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause, affecting a significant percentage of women and impacting their quality of life.[1] The decline in estrogen during menopause leads to dysregulation of the thermoregulatory center in the hypothalamus.[1][2] Key players in this process are the this compound/Neurokinin B/Dynorphin (KNDy) neurons, which become hyperactive in the absence of estrogen's inhibitory feedback.[1][3][4] This hyperactivity, driven by neurokinin B (NKB) signaling through the neurokinin-3 receptor (NK3R), is a primary trigger for VMS.[4][5][6][7][8]
While traditional hormone therapy is effective, it is not suitable for all women, prompting the development of non-hormonal alternatives.[6][9] Fezolinetant, a selective NK3R antagonist, and elinzanetant, a dual antagonist of the neurokinin-1 and -3 receptors (NK1R and NK3R), have emerged as promising therapeutic options that target the underlying mechanism of VMS.[3][4][5][6][10] This guide provides a comparative analysis of their efficacy based on available clinical trial data.
Mechanism of Action: Targeting the KNDy Pathway
Fezolinetant and elinzanetant, while not direct this compound antagonists, modulate the downstream signaling of KNDy neurons, which are centrally regulated by this compound.
-
Fezolinetant is a selective NK3R antagonist.[2][5][6][8][11] By blocking the binding of NKB to NK3R on KNDy neurons, fezolinetant helps to restore the thermoregulatory balance and reduce the frequency and severity of VMS.[5][7][8] It has a high affinity for NK3R, over 450-fold higher than for NK1 or NK2 receptors.[8]
-
Elinzanetant is a dual antagonist of both NK1 and NK3 receptors.[3][9][10] This dual mechanism of action is thought to not only reduce VMS by blocking NK3R but also potentially offer additional benefits by antagonizing the NK1 receptor, which is involved in vasodilation and heat-sensing neuro-activity.[4][12][13] This may also contribute to improvements in sleep disturbances associated with menopause.[4]
Clinical Efficacy: A Head-to-Head Comparison
Recent meta-analyses of randomized controlled trials (RCTs) have provided valuable insights into the comparative efficacy of fezolinetant and elinzanetant in treating moderate to severe VMS.
A meta-analysis of seven RCTs involving 4,087 patients demonstrated that both drugs significantly reduced the frequency and severity of VMS compared to placebo.[14][15] Notably, elinzanetant appeared to have a larger effect size in these reductions.[14][15]
Data Presentation
| Efficacy Outcome | Fezolinetant (30 mg) | Fezolinetant (45 mg) | Elinzanetant (120 mg) | Placebo |
| Reduction in VMS Frequency (Mean Difference) | -2.16[14][15] | -2.54[14][15] | -2.99[14][15] | - |
| Reduction in VMS Severity (Mean Difference) | -0.20[16] | -0.24[16] | -0.36[16] | - |
| Improvement in Sleep Quality (Mean Difference) | Not significant | Not significant | 4.65[16] | - |
Data from a meta-analysis of seven randomized controlled trials.[14][15]
Safety and Tolerability
Both fezolinetant and elinzanetant have been generally well-tolerated in clinical trials.[2][11] Common side effects for fezolinetant include headache, abdominal pain, diarrhea, and insomnia.[2] Elinzanetant has been associated with headache and fatigue, with most adverse events being mild to moderate.[13] One meta-analysis found that elinzanetant 120 mg was associated with fewer drug-related adverse events and a lower incidence of headache compared to placebo.[16]
Signaling Pathways and Experimental Workflows
This compound Receptor (Kiss1R) Signaling Pathway
This compound binding to its G-protein-coupled receptor, Kiss1R (also known as GPR54), primarily activates the Gq/11 signaling cascade.[17][18] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[19][17][18] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[19][17][18] These events ultimately lead to the depolarization of GnRH neurons and the stimulation of gonadotropin-releasing hormone (GnRH) secretion.[19][20]
Representative Experimental Workflow for Antagonist Screening
The identification and characterization of this compound antagonists involve a series of in vitro and in vivo assays to determine their binding affinity, potency, and physiological effects.
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for the this compound receptor.
-
Cell Culture: CHO or HEK293 cells stably expressing the human Kiss1R are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and homogenized in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled this compound analog (e.g., [125I]this compound-10) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium.
-
Cell Culture and Loading: Kiss1R-expressing cells are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A fixed concentration of a this compound agonist (e.g., this compound-10) is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined.
In Vivo Efficacy in Animal Models
Animal models are used to assess the physiological effects of the antagonists. For example, to test the effect on luteinizing hormone (LH) secretion:
-
Animal Model: Ovariectomized female rats or castrated male mice are often used as they exhibit elevated LH levels.
-
Drug Administration: The antagonist is administered via an appropriate route (e.g., intravenous, subcutaneous, or oral).
-
Blood Sampling: Serial blood samples are collected at various time points post-administration.
-
Hormone Measurement: Plasma LH concentrations are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The degree and duration of LH suppression are evaluated to determine the in vivo efficacy of the antagonist.
Preclinical this compound Antagonists
While fezolinetant and elinzanetant are in advanced clinical development, several direct this compound antagonists have been investigated at the preclinical stage. These are typically peptide-based molecules.
-
Peptide 234 (p234): One of the earliest and most well-characterized this compound antagonists.[21] In vitro studies have shown its ability to inhibit this compound-stimulated IP production.[21] In vivo studies in rats and monkeys have demonstrated its capacity to suppress GnRH and LH secretion.[21][22]
-
Other Peptide Analogs (p271, p354, p356): Further research has explored other peptide analogs, though some have shown limited antagonistic activity in certain in vitro and in vivo models.[23][24]
These preclinical antagonists have been instrumental in elucidating the physiological roles of the this compound system.[25][26][27] However, they have not progressed to the same stage of clinical development for VMS as the neurokinin receptor antagonists.
Conclusion
Fezolinetant and elinzanetant represent a significant advancement in the non-hormonal management of menopausal vasomotor symptoms. By targeting the neurokinin receptor pathways downstream of this compound, they effectively reduce the frequency and severity of hot flashes and night sweats. Clinical data suggests that elinzanetant, with its dual NK1R/NK3R antagonism, may offer a greater reduction in VMS and an additional benefit in improving sleep quality compared to the selective NK3R antagonist fezolinetant. The development of these agents, guided by a deep understanding of the KNDy neuron pathophysiology, provides valuable new options for women seeking relief from menopausal symptoms. Further research and head-to-head clinical trials will continue to refine our understanding of the comparative efficacy and long-term safety of these promising therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2023 Update on menopause | MDedge [mdedge.com]
- 3. gpnotebook.com [gpnotebook.com]
- 4. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. VEOZA▼(fezolinetant) | Mechanism of Action [veoza.co.uk]
- 8. VEOZAH™ (fezolinetant) tablets target a source of VMS | For HCPs [veozahhcp.com]
- 9. What is Elinzanetant used for? [synapse.patsnap.com]
- 10. mdnewsline.com [mdnewsline.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. patientcareonline.com [patientcareonline.com]
- 14. obgproject.com [obgproject.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Potential roles for the this compound/kisspeptin receptor system in implantation and placentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Discovery of Potent this compound Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation | Journal of Neuroscience [jneurosci.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro and in vivo effects of this compound antagonists p234, p271, p354, and p356 on GPR54 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Discovery of Potent this compound Antagonists Delineate Physiological Mechanisms of Gonadotropin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
Kisspeptin's Expanding Reach: A Comparative Guide to its GnRH-Independent Functions
For Immediate Release
Recent scientific investigations have unveiled a fascinating dimension to the role of kisspeptin, a peptide hormone traditionally recognized as a master regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. Emerging evidence compellingly demonstrates that this compound exerts a multitude of direct effects on peripheral tissues, independent of its central role in stimulating Gonadotropin-Releasing Hormone (GnRH) secretion. This guide provides a comprehensive comparison of these GnRH-independent actions, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
Direct Ovarian Actions of this compound
This compound and its receptor, GPR54 (also known as KISS1R), are expressed in various ovarian cell types, including granulosa cells, theca cells, and oocytes, suggesting a direct role in modulating ovarian function.[1][2][3]
Modulation of Granulosa Cell Steroidogenesis and Function
This compound has been shown to directly stimulate steroidogenesis in ovarian granulosa cells. In vitro studies on Tan sheep granulosa cells demonstrated that this compound treatment significantly increased the secretion of both estradiol (B170435) and progesterone (B1679170). This was accompanied by the upregulation of key steroidogenic enzymes and hormone receptors.[3] Furthermore, in human granulosa lutein (B1675518) (GL) cells, this compound-54 treatment augmented the expression of genes crucial for steroidogenesis, including FSH receptor (FSHR), LH/hCG receptor (LHCGR), and aromatase (CYP19A1), when compared to traditional oocyte maturation triggers like hCG or GnRH agonists.[2][4]
Table 1: Effect of this compound on Ovarian Granulosa Cell Gene Expression and Steroidogenesis
| Species | Cell Type | This compound Treatment | Outcome | Fold Change/Significance | Reference |
| Human | Granulosa Lutein Cells | This compound-54 (in vivo trigger) | Increased FSHR mRNA vs. hCG | 14-fold (P < 0.001) | [2][4] |
| Increased FSHR mRNA vs. GnRHa | 8-fold (P < 0.01) | [2][4] | |||
| Increased LHCGR mRNA vs. GnRHa | 2.5-fold (P < 0.05) | [2][4] | |||
| Increased CYP19A1 mRNA vs. hCG | 3.6-fold (P < 0.05) | [2][4] | |||
| Increased CYP19A1 mRNA vs. GnRHa | 4.5-fold (P < 0.05) | [2][4] | |||
| Ovis aries (Tan sheep) | Primary Granulosa Cells | 500 nM This compound-10 (B1632629) (in vitro) | Increased Estradiol secretion | P < 0.05 | [3] |
| Increased Progesterone secretion | P < 0.05 | [3] | |||
| Increased StAR protein expression | P < 0.05 | [3] | |||
| Increased CYP19A1 protein expression | P < 0.05 | [3] |
Beyond steroidogenesis, this compound also influences granulosa cell proliferation and apoptosis. In Tan sheep, a 500 nM dose of this compound significantly promoted granulosa cell proliferation and inhibited apoptosis.[3]
Experimental Protocol: In Vitro Treatment of Ovarian Granulosa Cells
Cell Culture: Primary granulosa cells were isolated from ovarian follicles and cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells were plated at a specific density and allowed to adhere overnight.
This compound Treatment: Cells were treated with varying concentrations of this compound (e.g., this compound-10 or this compound-54) for a defined period (e.g., 24-48 hours). Control groups received a vehicle solution.
Endpoint Analysis:
-
Steroid Hormone Measurement: Estradiol and progesterone levels in the culture medium were quantified using ELISA or RIA.
-
Gene Expression Analysis: Total RNA was extracted from the cells, and the expression levels of target genes (e.g., FSHR, LHCGR, CYP19A1, StAR) were determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: Protein levels of key enzymes and receptors were assessed by Western blotting.
-
Cell Proliferation and Apoptosis: Cell viability and proliferation were measured using assays such as MTT or BrdU incorporation. Apoptosis was assessed by TUNEL staining or flow cytometry.[3][5]
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The direct and indirect effects of this compound-54 on granulosa lutein cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MON-012 The Direct Effect of this compound on Human Ovarian Granulosa Cells to Regulate Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Models for Kisspeptin Neuron Research
For Researchers, Scientists, and Drug Development Professionals
The study of kisspeptin neurons, central regulators of the reproductive axis, has been significantly advanced by the development of specialized in vitro models. These systems offer a controlled environment to dissect the complex molecular and cellular mechanisms governing this compound neuron function. This guide provides a comprehensive comparison of prominent immortalized cell lines used in this compound research, supported by experimental data, detailed protocols, and visual pathways to aid in model selection and experimental design.
Comparison of Key In Vitro this compound Neuron Models
Several immortalized hypothalamic neuronal cell lines have been established to model the two main populations of this compound neurons: those in the anteroventral periventricular nucleus (AVPV), which are positively regulated by estrogen, and those in the arcuate nucleus (ARC), which are negatively regulated by estrogen.[1][2] The validation of these models is crucial for their effective use in research.
| Cell Line Model | Origin | Key Characteristics | Validation Data (Estradiol Response) | Reference |
| KTaV-3 | AVPV nucleus of an adult female Kiss1-GFP mouse | Models AVPV this compound neurons; shows increased Kiss1 expression in response to high estradiol (B170435).[3][4] | ~6-fold increase in Kiss1 mRNA after 4-hour exposure to 25.0 pM E2.[3] | [3][4] |
| KTaR-1 | ARC nucleus of an adult female Kiss1-GFP mouse | Models ARC this compound neurons; exhibits suppressed Kiss1 expression with lower estradiol exposure.[3][4] | Repression of Kiss1 mRNA at lower E2 doses (2.0-5.0 pM).[4] | [3][4] |
| mHypoA-51 & mHypoA-63 | Adult mouse hypothalamus | Models AVPV this compound neurons. | Up-regulation of Kiss1 mRNA expression in response to estrogen.[1][2] | [1][2] |
| mHypoA-48 & mHypoA-50 | Adult mouse hypothalamus | Models ARC this compound neurons. | Down-regulation of Kiss1 mRNA expression in response to estrogen.[1][2] | [1][2] |
| mHypoA-Kiss/GFP | ARC and AVPV nuclei of adult female and male Kiss1-GFP mice | Pools of immortalized this compound neurons from specific hypothalamic regions. | Not specified in the provided context. | [5] |
| GT1-7 | Mouse hypothalamic tumor | GnRH-expressing neuronal cell line; used to study downstream effects of this compound. | This compound (10⁻⁹M) leads to a ~4-fold increase in GnRH mRNA.[6] | [6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key techniques used to validate and characterize in vitro models of this compound neurons.
Quantitative Real-Time PCR (qRT-PCR) for Kiss1 Expression
This protocol is used to quantify the changes in Kiss1 gene expression in response to stimuli like estradiol.
-
Cell Culture and Treatment: Plate immortalized this compound neurons (e.g., KTaV-3, KTaR-1) and grow to confluence. Treat cells with desired concentrations of 17β-estradiol (E2) or vehicle for a specified duration (e.g., 4 or 24 hours).[3]
-
RNA Extraction: Harvest total RNA from the cells using a commercial kit (e.g., RNeasy Mini kit, QIAGEN) following the manufacturer's instructions.[7]
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random hexamers.[8]
-
qPCR Reaction: Perform the quantitative PCR using a real-time PCR system. The reaction mixture should contain the synthesized cDNA, gene-specific primers for Kiss1 and a housekeeping gene (e.g., Ppia), and a fluorescent dye (e.g., SYBR Green) for detection.[3]
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target gene (Kiss1) and the housekeeping gene. Normalize the Kiss1 Ct values to the housekeeping gene to obtain the delta Ct (ΔCt). Calculate the fold change in gene expression relative to the control group using the delta-delta Ct (ΔΔCt) method.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents and action potentials to assess the electrophysiological properties of single this compound neurons.
-
Slice Preparation: Prepare acute brain slices containing the hypothalamus from transgenic mice expressing a fluorescent reporter in this compound neurons.[9][10][11]
-
Recording Setup: Transfer a brain slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).[9][11]
-
Cell Identification: Identify this compound neurons using fluorescence microscopy.
-
Pipette Positioning and Sealing: Using a micromanipulator, carefully approach a target neuron with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane. For this compound neurons, a holding voltage of -50 mV is often recommended.[9][11]
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: Record spontaneous excitatory and inhibitory ionic currents, resting membrane potential, and action potential firing in voltage-clamp or current-clamp mode using a patch-clamp amplifier and data acquisition software.[12][13]
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration ([Ca²⁺]i), a key indicator of neuronal activity.
-
Cell Preparation: Culture this compound neurons on coverslips or use organotypic slice cultures.[14][15]
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[14]
-
Imaging Setup: Place the coverslip or slice culture on the stage of a fluorescence microscope equipped with a camera and a light source for excitation.
-
Stimulation and Recording: Perfuse the cells with a baseline solution and then apply a stimulus (e.g., this compound). Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of the emitted fluorescence.[16]
-
Data Analysis: The change in fluorescence intensity or ratio is proportional to the change in intracellular calcium concentration. Analyze the temporal dynamics of the calcium signals (e.g., amplitude, frequency, duration of transients).[16][17]
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling networks and experimental processes is essential for a deeper understanding of this compound neuron biology.
Caption: this compound signaling pathway in GnRH neurons.
Caption: Workflow for in vitro model validation.
Caption: Simplified Hypothalamic-Pituitary-Gonadal (HPG) axis.
References
- 1. This compound and GnRH Neuronal Excitability: Molecular Mechanisms Driven by 17β-Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound cell models from the hypothalamus [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of Immortalized AVPV- and Arcuate-Specific Neuronal this compound Cell Lines to Elucidate Potential Mechanisms of Estrogen Responsiveness and Temporal Gene Expression in Females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cedarlanelabs.com [cedarlanelabs.com]
- 6. This compound increases GnRH mRNA expression and secretion in GnRH secreting neuronal cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative real-time PCR [bio-protocol.org]
- 8. Characterization of Kiss1 neurons using transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 10. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 11. jove.com [jove.com]
- 12. Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining a Test Growth Hormone Effect on this compound Neurons using a Whole-Cell Patch Clamp [jove.com]
- 14. This compound Neuron-Specific and Self-Sustained Calcium Oscillation in the Hypothalamic Arcuate Nucleus of Neonatal Mice: Regulatory Factors of its Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound increases intracellular calcium concentration by protein kinase C-mediated signaling in the primary cultured neurons from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-10 Facilitates a Plasma Membrane-Driven Calcium Oscillator in Gonadotropin-Releasing Hormone-1 Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Kisspeptin Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of various kisspeptin agonists, supported by experimental data. This compound, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, and its agonists are of significant interest for their therapeutic potential in reproductive disorders and hormone-dependent diseases.
This compound agonists activate the this compound receptor (KISS1R), a G protein-coupled receptor, stimulating the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3][4] This guide focuses on the in vivo performance of several synthetic this compound agonists compared to their endogenous counterparts, highlighting key differences in potency, duration of action, and pharmacokinetic profiles.
MVT-602 vs. This compound-54 (KP54)
MVT-602, a nanopeptide KISS1R agonist, has been developed for increased stability and potency.[1] In vivo studies in healthy women have demonstrated its distinct pharmacodynamic profile compared to the native this compound-54 (KP54).[1][5]
While the peak amplitude of the LH surge induced by MVT-602 is similar to that of KP54, the timing and duration are markedly different. MVT-602 elicits a more prolonged LH surge, with the peak occurring significantly later and the overall exposure (as measured by the area under the curve) being substantially greater.[1][5][6][7] This prolonged action is attributed to its increased potency in stimulating intracellular signaling and a longer duration of action on GnRH neurons.[1]
Table 1: In Vivo Comparison of MVT-602 and this compound-54 in Healthy Women
| Parameter | MVT-602 (0.03 nmol/kg) | This compound-54 (9.6 nmol/kg) | Reference |
| Peak LH Amplitude | Similar to KP54 | ~10.4-12.3 iU/L | [1][6][8] |
| Time to Peak LH | ~21.4-22 hours | ~4.7-4.9 hours | [1][6] |
| AUC of LH Exposure | ~169.0 IU∙h/L (at least 4-fold higher) | ~38.5 IU∙h/L | [1] |
| Duration of LH Elevation | Elevated for at least 48 hours | ~12-14 hours | [7] |
| Half-life (t1/2) | ~1.5-2.2 hours | ~0.5 hours | [6] |
Experimental Protocol: Clinical Study of MVT-602 vs. KP54
A two-phase, dose-finding study was conducted in healthy women with regular menstrual cycles.[6][8] In the first phase, various doses of MVT-602 were administered to determine the optimal dose range.[6] In the second phase, women received subcutaneous injections of either KP54 (9.6 nmol/kg) or MVT-602 (0.01 or 0.03 nmol/kg) during the early follicular phase.[1][6] Blood samples were collected at regular intervals for up to 48 hours to measure serum gonadotropin levels.[6][8]
TAK-448 vs. This compound-54
TAK-448 is a synthetic nonapeptide analog of the C-terminal end of this compound, designed for enhanced stability and potency.[2] While both TAK-448 and this compound-54 are potent agonists of the KISS1R, their pharmacokinetic and pharmacodynamic profiles differ significantly, particularly with sustained administration.[2] TAK-448 demonstrates greater potency and a more sustained effect on LH release compared to this compound-54.[2] Chronic administration of TAK-448 in male rats has been shown to suppress the hypothalamic-pituitary-gonadal function, leading to a reduction in testosterone (B1683101) levels to castrate levels.[9]
TAK-448 vs. Other Analogs (TAK-683, KISS1-305, and Leuprolide)
TAK-448 and TAK-683 are both investigational nonapeptide analogs of this compound.[10] While they share a similar mechanism of action, their primary therapeutic application lies in the paradoxical suppression of the HPG axis with continuous administration, making them potential treatments for hormone-dependent diseases like prostate cancer.[10] In a rat xenograft model of prostate cancer, TAK-448 demonstrated a stronger overall anti-tumor effect than the GnRH analog leuprolide (TAP-144), with a faster onset of action and a lower EC50 for its hormone-dependent inhibitory effect.[11] Another study in male rats showed that both TAK-448 and KISS1-305, another this compound analog, caused initial elevations in LH and testosterone, followed by abrupt reductions with chronic administration.[9]
Table 2: In Vivo Comparison of TAK-448 and Leuprolide (TAP-144) in a Rat Prostate Cancer Model
| Parameter | TAK-448 | Leuprolide (TAP-144) | Reference |
| Anti-tumor Effect | Stronger overall effect | - | [11] |
| Onset of Action | Faster | Slower | [11] |
| EC50 (hormone-dependent inhibition) | Lower | Higher | [11] |
| Effect on Intra-tumoral Dihydrotestosterone | Reduction | - | [12] |
Experimental Protocol: Rat Xenograft Model
The in vivo efficacy of TAK-448 was evaluated in a rat VCaP subcutaneous xenograft model, which mimics both androgen-sensitive and castration-resistant phases of prostate cancer.[12] The anti-tumor growth effects of TAK-448 were compared to those of leuprolide through pharmacokinetic/efficacy correlation analyses.[12]
[dY]1KP-10 vs. This compound-10 (B1632629) (KP-10)
[dY]1KP-10 is a modified analog of this compound-10 (KP-10). While KP-10 has similar in vitro potency to the longer KP-54, it is less potent in vivo, likely due to rapid degradation.[13] The analog [dY]1KP-10 was designed to have greater in vivo bioactivity.[13]
In vivo studies in mice demonstrated that peripheral administration of [dY]1KP-10 resulted in a more potent increase in plasma LH and testosterone compared to an equimolar dose of KP-10.[14][15][16] This suggests that [dY]1KP-10 may have a longer circulating half-life, leading to its enhanced in vivo effects.[13]
Table 3: In Vivo Comparison of [dY]1KP-10 and this compound-10 in Male Mice
| Parameter | [dY]1KP-10 (0.15 nmol) | This compound-10 (0.15 nmol) | Reference |
| Plasma LH at 20 min post-injection | Significantly increased | No significant increase | [13] |
| Plasma Testosterone at 20 and 60 min post-injection | Significantly increased | No significant increase | [13][14] |
| In Vitro KISS1R Binding Affinity | Lower than KP-10 | Higher than [dY]1KP-10 | [13][14] |
Experimental Protocol: In Vivo Mouse Study
Male C57Bl/6 mice were given intraperitoneal injections of either saline, KP-10, or [dY]1KP-10.[13] Blood samples were collected at 20 and 60 minutes post-injection to measure plasma LH and testosterone levels by radioimmunoassay.[13]
Signaling Pathways and Experimental Workflow
The activation of KISS1R by this compound agonists initiates a downstream signaling cascade, primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), ultimately leading to the depolarization of GnRH neurons and the release of GnRH.
The general workflow for in vivo comparison of this compound agonists involves several key steps, from animal model selection to data analysis.
References
- 1. This compound receptor agonist has therapeutic potential for female reproductive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in clinical applications of this compound-GnRH pathway in female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on this compound and Its Role in Reproductive Disorders [e-enm.org]
- 5. JCI - this compound receptor agonist has therapeutic potential for female reproductive disorders [jci.org]
- 6. OR33-4 A Single Subcutaneous Injection Of The this compound Analogue, MVT-602, Induces A More Prolonged LH Surge Compared With this compound-54 In Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New drug can improve fertility in women with reproductive health problems | Imperial News | Imperial College London [imperial.ac.uk]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetic and pharmacodynamic modeling of the metastin/kisspeptin analog, TAK-448, for its anti-tumor efficacy in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Usefulness of pharmacokinetic/efficacy analysis of an investigational this compound analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgen-sensitive prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A this compound-10 analog with greater in vivo bioactivity than this compound-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Electrophysiological Properties of Hypothalamic Kiss1 Neuron Populations
For Researchers, Scientists, and Drug Development Professionals
Kisspeptin (Kiss1) neurons, primarily located in the arcuate nucleus (ARC) and the anteroventral periventricular nucleus (AVPV) of the hypothalamus, are critical regulators of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function.[1][2][3] Understanding the distinct electrophysiological properties of these two neuronal populations is fundamental for elucidating their differential roles in hormonal feedback and the generation of pulsatile and surge patterns of gonadotropin-releasing hormone (GnRH) secretion.[4][5] This guide provides a comparative overview of the electrophysiological characteristics of ARC and AVPV Kiss1 neurons, supported by experimental data and detailed methodologies.
Comparative Electrophysiological Data
The following tables summarize the key electrophysiological properties of ARC and AVPV Kiss1 neurons based on whole-cell patch-clamp recordings in mouse models. These values can vary based on the specific experimental conditions, including the sex and hormonal status of the animal.
Table 1: Intrinsic Membrane Properties of Female Kiss1 Neurons
| Property | ARC Kiss1 Neurons | AVPV/PeN Kiss1 Neurons |
| Resting Membrane Potential (RMP) | -63.8 ± 2.3 mV[1][6] | -52.5 ± 1.9 mV[7] |
| Input Resistance | 1.8 ± 0.1 GΩ[7] | Not consistently reported |
| Membrane Capacitance | 8.8 ± 0.4 pF[7] | Not consistently reported |
| Spontaneous Firing Pattern | Predominantly tonic, irregular, and silent firing.[6] Burst firing can be induced by NMDA.[1][6] | Exhibits burst firing, which is estradiol-dependent.[8] |
| Key Ion Channels | Express hyperpolarization-activated cation current (h-current) and T-type Ca2+ currents, which are characteristic of pacemaker neurons.[1][6] | Estradiol (B170435) increases persistent Na+ current and excitability.[9] |
Table 2: Synaptic Transmission in Female Kiss1 Neurons
| Property | ARC Kiss1 Neurons | AVPV/PeN Kiss1 Neurons |
| Primary Neurotransmitter Co-expression | Glutamate (excitatory)[10][11] | GABA (inhibitory)[10][11] |
| Spontaneous Excitatory Postsynaptic Current (sEPSC) Frequency | Regulated by estrous cycle stage and estradiol levels.[8][9] | Higher sEPSC frequency in males compared to females.[7] |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency | GABA inhibits firing.[6] | Not consistently reported |
Experimental Protocols
The following is a generalized protocol for whole-cell patch-clamp recording of Kiss1 neurons in acute hypothalamic slices, based on common methodologies cited in the literature.[12][13][14]
Brain Slice Preparation
-
Animal Model: Utilize Kiss1-Cre-GFP or similar transgenic mice to visually identify Kiss1 neurons.[1]
-
Anesthesia and Perfusion: Anesthetize the mouse with isoflurane (B1672236) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome. Cut coronal hypothalamic slices (typically 250-300 µm thick) in ice-cold, oxygenated slicing solution.
-
Recovery: Transfer slices to a recovery chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 at 32-34°C for at least 1 hour before recording.
Solutions
-
Slicing Solution (example): 238 mM sucrose, 2.5 mM KCl, 26 mM NaHCO3, 1.0 mM NaH2PO4, 10 mM glucose, 1.0 mM CaCl2, and 5.0 mM MgCl2.[12]
-
Artificial Cerebrospinal Fluid (aCSF) (example): 124 mM NaCl, 2.8 mM KCl, 26 mM NaHCO3, 1.25 mM NaH2PO4, 1.2 mM MgSO4, 5 mM glucose, and 2.5 mM CaCl2.[12]
-
Internal Pipette Solution (for current-clamp, example): 120 mM K-gluconate, 1 mM NaCl, 5 mM EGTA, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, 3 mM KOH, 10 mM KCl, and 4 mM (Mg)-ATP. Adjust pH to 7.2-7.3.[12]
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a brain slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at room temperature or near-physiological temperature.
-
Neuron Identification: Identify GFP-expressing Kiss1 neurons in the ARC or AVPV using fluorescence microscopy.
-
Pipette Positioning and Sealing: Under visual guidance, approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution. Apply gentle positive pressure. Once in proximity to the cell, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition: Record intrinsic membrane properties and synaptic activity in current-clamp or voltage-clamp mode using a patch-clamp amplifier and appropriate data acquisition software.
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Comparing Kiss1 Neuron Electrophysiology
Caption: Workflow for electrophysiological comparison of ARC and AVPV Kiss1 neurons.
Simplified Signaling Pathways Regulating Kiss1 Neuron Activity
References
- 1. Molecular Properties of Kiss1 Neurons in the Arcuate Nucleus of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound neuron electrophysiology: Intrinsic properties, hormonal modulation, and regulation of homeostatic circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypothalamic this compound neurons as potential mediators of estradiol negative and positive feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Kiss1 Neurons As Integrators of Endocrine, Metabolic, and Environmental Factors in the Hypothalamic–Pituitary–Gonadal Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Differential roles of hypothalamic AVPV and arcuate this compound neurons in estradiol feedback regulation of female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Arcuate and Preoptic this compound Neurons Exhibit Differential Projections to Hypothalamic Nuclei and Exert Opposite Postsynaptic Effects on Hypothalamic Paraventricular and Dorsomedial Nuclei in the Female Mouse | eNeuro [eneuro.org]
- 11. Hypothalamic this compound Neurons and the Control of Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypothalamic this compound Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 13. Mechanism of Arcuate this compound Neuron Synchronization in Acute Brain Slices From Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. re-place.be [re-place.be]
Safety Operating Guide
Navigating the Safe Disposal of Kisspeptin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of laboratory reagents is a cornerstone of both safety and scientific integrity. While kisspeptin is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to adopt standard protocols for chemical handling and disposal to ensure a safe laboratory environment and prevent environmental contamination.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and its associated waste materials.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, adherence to fundamental safety measures is imperative. This includes the consistent use of appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves, such as nitrile, are standard for handling peptides.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to shield against accidental splashes.[3]
-
Body Protection: A laboratory coat or gown should always be worn to protect skin and clothing.[3]
-
Respiratory Protection: When handling lyophilized this compound powder, which can become airborne, working in a fume hood or biosafety cabinet is recommended to prevent inhalation.[3]
In the event of accidental contact, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek medical advice.
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water and consult a doctor.
Storage and Handling of this compound
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. The following table summarizes the recommended storage conditions.
| Parameter | Lyophilized this compound | Reconstituted this compound Solution |
| Short-Term Storage | Refrigerated (2-8°C) | Refrigerated (2-8°C) |
| Long-Term Storage | Frozen (-20°C or -80°C)[3][4] | Frozen in aliquots (-20°C or colder)[4] |
| Key Handling Points | Allow vial to reach room temperature in a desiccator before opening to prevent moisture absorption.[4][5] | Avoid repeated freeze-thaw cycles.[3][6] Use sterile buffers (pH 5-6) for reconstitution.[4] |
Step-by-Step Disposal Protocol for this compound Waste
The cornerstone of proper this compound disposal is to treat all associated waste as laboratory chemical waste.[6] Adherence to your institution's Environmental Health and Safety (EHS) guidelines and local regulations is mandatory.[3] Never pour this compound solutions down the sink.[6]
1. Waste Segregation: Proper segregation at the point of generation is critical for safe and compliant disposal.
-
Solid Waste: This category includes unused or expired lyophilized this compound, as well as contaminated consumables such as gloves, wipes, and empty vials.[2][6]
-
Liquid Waste: This includes all unused this compound solutions and any solvents used for reconstitution or in experiments.[2][6]
-
Sharps Waste: Any contaminated sharps, such as needles and syringes, must be disposed of in a designated sharps container.[7][8][9]
2. Waste Collection and Containment:
-
Solid and Liquid Waste:
-
Labeling:
3. Storage and Final Disposal:
-
Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS department.[11]
-
Your EHS office will coordinate with a licensed hazardous waste disposal contractor for final disposal, which may involve incineration or other chemical treatments in accordance with local, state, and federal regulations.[3][6]
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Workflow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide24.store [peptide24.store]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. bachem.com [bachem.com]
- 6. puretidestherapy.com [puretidestherapy.com]
- 7. peptidedosages.com [peptidedosages.com]
- 8. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Kisspeptin
For researchers, scientists, and drug development professionals, the safe and effective handling of peptides like Kisspeptin is paramount to both personal safety and research integrity. This guide provides essential, immediate safety protocols and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][3] The following table summarizes the recommended PPE for handling this compound in both lyophilized and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet appropriate national standards (e.g., ANSI Z87.1).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles.[1] A suitable respirator may be necessary based on a risk assessment, especially in poorly ventilated areas.[3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Inspect the package upon arrival for any damage.
-
Store lyophilized this compound at -20°C for maximum stability.[2][4][5]
-
Because peptides are often hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent moisture absorption.[6]
Reconstitution and Handling:
-
Engineering Controls: Whenever possible, handle this compound in a chemical fume hood to avoid inhalation of dust or aerosols. Ensure the laboratory is equipped with a safety shower and eye wash station.
-
Weighing: When weighing the lyophilized powder, wear appropriate respiratory protection.[1] Weigh out the desired amount quickly and reseal the bottle tightly.[6]
-
Solubilization: A common procedure is to create a stock solution by dissolving the lyophilized powder in sterile, purified water or an appropriate buffer.[5] For example, a stock solution can be made by dissolving this compound in water to a concentration of approximately 1 mg/ml.[5] It is often recommended not to store the aqueous solution for more than one day.[5]
-
Avoiding Contamination: Use new, sterile syringes and pipette tips for all transfers.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with large amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: If the substance comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[2] Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious.[7] Do not induce vomiting. Seek medical advice.[2]
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be handled in accordance with local, state, and federal regulations.[2]
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[1] Do not dispose of it down the drain.[3] For some liquid waste, chemical inactivation may be an option, but always consult your institution's Environmental Health & Safety (EHS) department first.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]
Caption: General workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
